molecular formula C7H6BrNO2 B179213 Bromo(pyridin-3-yl)acetic acid CAS No. 1205556-96-2

Bromo(pyridin-3-yl)acetic acid

Cat. No.: B179213
CAS No.: 1205556-96-2
M. Wt: 216.03 g/mol
InChI Key: XNFYGOWELTWTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo(pyridin-3-yl)acetic Acid is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. Its core structure, featuring a pyridine ring and a reactive acetic acid side chain, is frequently employed in the synthesis of novel therapeutic agents . The bromine substituent at the pyridin-3-yl position is a key functional handle that enables further structural diversification through cross-coupling reactions, making this compound a versatile scaffold for constructing diverse compound libraries . In drug discovery, this reagent serves as a critical precursor for developing targeted inhibitors. Research on analogous pyridinyl acetic acid derivatives has demonstrated their significant potential in creating molecules that inhibit various kinases, which are key enzymes implicated in cancer proliferation . Furthermore, such compounds are investigated as inhibitors of other biological targets, including histone demethylases and specific enzymes in metabolic pathways, highlighting their broad utility in probing disease mechanisms . The structural motif is also found in studies related to the development of prostaglandin receptor antagonists and other small-molecule therapeutics, underlining its importance in creating potential treatments for cancer, inflammatory diseases, and central nervous system disorders .

Properties

IUPAC Name

2-bromo-2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFYGOWELTWTOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers and Properties of Bromo(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural isomers of bromo(pyridin-3-yl)acetic acid, a class of compounds of significant interest in medicinal chemistry and drug development. We will delve into the nuanced structural variations, physicochemical properties, synthetic methodologies, and applications of these versatile building blocks. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of Pyridine-Based Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of bioactive molecules. When functionalized with a carboxylic acid moiety and a bromine atom, the resulting bromo(pyridinyl)acetic acid framework offers a rich platform for chemical elaboration and optimization of pharmacokinetic and pharmacodynamic properties.[2][3]

The strategic placement of the bromine atom and the acetic acid group on the pyridine ring gives rise to a variety of structural isomers, each with distinct chemical reactivity and potential for biological activity. These isomers serve as valuable starting materials for the synthesis of more complex molecules through various cross-coupling and substitution reactions.[2] Understanding the unique characteristics of each isomer is paramount for their effective utilization in drug discovery programs.

Decoding the Isomers: Structure and Nomenclature

The parent structure, (pyridin-3-yl)acetic acid, consists of an acetic acid group attached to the 3-position of a pyridine ring. The introduction of a single bromine atom can occur either on the pyridine ring or on the α-carbon of the acetic acid side chain. This leads to several key structural isomers, each with a unique IUPAC name.[4][5][6]

Bromination on the Acetic Acid Side Chain
  • 2-Bromo-2-(pyridin-3-yl)acetic acid: This isomer features the bromine atom on the carbon adjacent to the carboxylic acid (the α-carbon). This is a key isomer due to the reactivity of the α-bromo acid functionality.

Bromination on the Pyridine Ring

When the bromine atom is a substituent on the pyridine ring of 2-(pyridin-3-yl)acetic acid, four positional isomers are possible:

  • 2-(2-Bromopyridin-3-yl)acetic acid

  • 2-(4-Bromopyridin-3-yl)acetic acid

  • 2-(5-Bromopyridin-3-yl)acetic acid [7]

  • 2-(6-Bromopyridin-3-yl)acetic acid [8]

The following diagram illustrates the core structures of these key isomers.

G cluster_alpha α-Brominated Isomer cluster_ring Ring-Brominated Isomers of (Pyridin-3-yl)acetic Acid node_alpha 2-Bromo-2-(pyridin-3-yl)acetic acid node2 2-(2-Bromopyridin-3-yl)acetic acid node4 2-(4-Bromopyridin-3-yl)acetic acid node5 2-(5-Bromopyridin-3-yl)acetic acid node6 2-(6-Bromopyridin-3-yl)acetic acid HVZ_Workflow start 2-(Pyridin-3-yl)acetic acid step1 Formation of Acyl Bromide (PBr₃) start->step1 step2 Enolization step1->step2 step3 α-Bromination (Br₂) step2->step3 step4 Hydrolysis (H₂O) step3->step4 end 2-Bromo-2-(pyridin-3-yl)acetic acid step4->end FBDD_Concept Fragment This compound (Fragment) Elaboration Chemical Elaboration (e.g., Suzuki Coupling, Amide Formation) Fragment->Elaboration Lead Lead Compound (Improved Potency and Selectivity) Elaboration->Lead

Sources

An In-depth Technical Guide to the Synthesis and Characterization of α-Bromo-3-pyridylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Bromo-3-pyridylacetic Acid

α-Bromo-3-pyridylacetic acid, systematically named 2-bromo-2-(pyridin-3-yl)acetic acid, is a pivotal building block in medicinal chemistry and drug discovery. Its strategic importance lies in its bifunctional nature: the pyridine ring, a common motif in pharmaceuticals, offers a site for diverse chemical modifications, while the α-bromoacetic acid moiety serves as a versatile handle for introducing this pyridyl core into larger molecules. This reactive intermediate is crucial for the synthesis of a wide range of compounds, including novel enzyme inhibitors, receptor modulators, and other biologically active agents. This guide provides a comprehensive overview of a robust synthetic route to α-bromo-3-pyridylacetic acid and a detailed analysis of its characterization.

Synthesis of α-Bromo-3-pyridylacetic Acid: A Mechanistic Approach

The most effective and widely recognized method for the synthesis of α-bromo-3-pyridylacetic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This classic transformation facilitates the selective α-halogenation of a carboxylic acid possessing at least one α-hydrogen.[1][2][3][4][5]

The Hell-Volhard-Zelinsky Reaction: A Stepwise Mechanistic Insight

The HVZ reaction proceeds through a multi-step mechanism, initiated by the conversion of the carboxylic acid to an acyl bromide.[6] This is a critical activation step, as the enolization of the carboxylic acid itself is unfavorable.

  • Acyl Bromide Formation: Phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, reacts with 3-pyridylacetic acid to form the corresponding acyl bromide.[6]

  • Enolization: The resulting acyl bromide readily tautomerizes to its enol form. This enol is the key nucleophilic species in the subsequent bromination step.

  • α-Bromination: The enol attacks a molecule of bromine (Br₂), leading to the formation of the α-bromo acyl bromide.

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, typically during the aqueous workup, to yield the desired α-bromo-3-pyridylacetic acid.[7]

The overall transformation can be visualized as follows:

HVZ_Reaction Start 3-Pyridylacetic Acid AcylBromide 3-Pyridylacetyl Bromide Start->AcylBromide PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo-3-pyridylacetyl Bromide Enol->AlphaBromoAcylBromide Br₂ End α-Bromo-3-pyridylacetic Acid AlphaBromoAcylBromide->End H₂O (Workup)

Caption: The Hell-Volhard-Zelinsky reaction pathway for the synthesis of α-bromo-3-pyridylacetic acid.

Experimental Protocol: Synthesis of α-Bromo-3-pyridylacetic Acid

This protocol is a representative procedure based on the principles of the Hell-Volhard-Zelinsky reaction.[8]

Materials and Reagents:
  • 3-Pyridylacetic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Thionyl chloride (SOCl₂) (optional, for initial acyl halide formation)

  • Anhydrous solvent (e.g., carbon tetrachloride, CCl₄, or dibromomethane, CH₂Br₂)

  • Diethyl ether

  • Saturated sodium bisulfite solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-pyridylacetic acid. The reaction should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

  • Initial Activation (Optional): For a more controlled reaction, the carboxylic acid can be converted to the acyl chloride first by refluxing with thionyl chloride (SOCl₂) for 2 hours. Excess SOCl₂ is then removed by distillation.

  • Addition of Phosphorus and Bromine: To the starting material, add a catalytic amount of red phosphorus. From the dropping funnel, add bromine dropwise to the stirred mixture. An exothermic reaction should be observed. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Progression: After the complete addition of bromine, the reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the bromine color.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding water to hydrolyze the intermediate α-bromo acyl bromide and any remaining PBr₃. This step is highly exothermic and will generate hydrogen bromide (HBr) gas.

    • Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether.

    • Wash the organic layer sequentially with water and a saturated sodium bisulfite solution to remove any unreacted bromine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude α-bromo-3-pyridylacetic acid can be further purified by recrystallization from an appropriate solvent system.[9]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Reaction Setup (3-Pyridylacetic Acid, Red P) Addition 2. Dropwise Addition of Br₂ Setup->Addition Reflux 3. Heating under Reflux Addition->Reflux Quench 4. Quenching with H₂O Reflux->Quench Extraction 5. Extraction with Et₂O Quench->Extraction Wash 6. Washing (H₂O, NaHSO₃) Extraction->Wash Dry 7. Drying (MgSO₄) Wash->Dry Evaporation 8. Solvent Evaporation Dry->Evaporation Recrystallization 9. Recrystallization Evaporation->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure α-Bromo-3-pyridylacetic Acid

Caption: A streamlined workflow for the synthesis and purification of α-bromo-3-pyridylacetic acid.

Characterization of α-Bromo-3-pyridylacetic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized α-bromo-3-pyridylacetic acid. The following section outlines the expected analytical data.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in polar organic solvents
Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for structural elucidation. For α-bromo-3-pyridylacetic acid, the following proton signals are anticipated:

  • Pyridyl Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the bromoacetic acid substituent.

  • α-Proton: A singlet in the region of δ 5.0-6.0 ppm, corresponding to the single proton on the α-carbon. This proton is significantly deshielded due to the adjacent bromine atom and the carboxylic acid group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is characteristic of a carboxylic acid proton. This signal may be exchangeable with D₂O.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected signals for α-bromo-3-pyridylacetic acid are:

  • Pyridyl Carbons: Five distinct signals in the aromatic region (typically δ 120-155 ppm) corresponding to the carbons of the pyridine ring.

  • α-Carbon: A signal in the range of δ 40-60 ppm for the carbon atom bonded to the bromine.

  • Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the carboxylic acid carbonyl carbon.

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for α-bromo-3-pyridylacetic acid include:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H stretching.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the carboxylic acid.

  • C-Br Stretch: An absorption in the fingerprint region, typically between 500-700 cm⁻¹, indicating the presence of a C-Br bond.

  • C=C and C=N Stretches: Aromatic ring stretches will appear in the 1400-1600 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of α-bromo-3-pyridylacetic acid (216.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at M⁺ and M⁺+2, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[11] The loss of a bromine atom (-Br, M-79/81) is also a likely fragmentation pathway.

Conclusion

The synthesis of α-bromo-3-pyridylacetic acid via the Hell-Volhard-Zelinsky reaction is a reliable and well-established method for producing this valuable synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product. The comprehensive characterization using a combination of NMR, IR, and mass spectrometry is essential to unequivocally confirm the structure and purity of the final compound, ensuring its suitability for subsequent applications in research and development.

References

  • Hell-Volhard-Zelinsky Reaction - NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

  • Hell–Volhard–Zelinsky halogenation - Wikipedia. (2023, December 1). Retrieved January 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Retrieved January 15, 2026, from [Link]

  • Hell-Volhard-Zelinsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • 2-bromopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents. (n.d.).
  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. (2024, May 14). Retrieved January 15, 2026, from [Link]

  • Hell–Volhard–Zelinsky halogenation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Hell–Volhard–Zelinsky halogenation - L.S.College, Muzaffarpur. (2019, June 29). Retrieved January 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042) - Human Metabolome Database. (n.d.). Retrieved January 15, 2026, from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchGate. (2022, October 18). Retrieved January 15, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 15, 2026, from [Link]

  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 15, 2026, from [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (2022, November 25). Retrieved January 15, 2026, from [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchGate. (2022, October 25). Retrieved January 15, 2026, from [Link]

  • Fragmentation Pattern in Mass Spectra | PPTX - Slideshare. (2020, December 1). Retrieved January 15, 2026, from [Link]

  • 3-Pyridylacetic acid hydrochloride - SIELC Technologies. (n.d.). Retrieved January 15, 2026, from [Link]

  • Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB. (n.d.). Retrieved January 15, 2026, from [Link]

  • 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • FTIR spectrum for Pyridine | Download Table - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • 3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

  • 3.2: Purification of Products - Chemistry LibreTexts. (2025, August 20). Retrieved January 15, 2026, from [Link]

  • X-Pulse | Spectra - Magnetic Resonance - Oxford Instruments. (n.d.). Retrieved January 15, 2026, from [Link]

  • Transient FTIR spectroscopy after one- and two-colour excitation on a highly luminescent chromium(III) complex. (n.d.). Retrieved January 15, 2026, from [Link]

  • US3578706A - Removal of bromine-containing impurities from aqueous acetic acid - Google Patents. (n.d.).
  • Thermophysical Properties of 5-Bromo-3-nitro-2(1H)-pyridinone - Chemcasts. (n.d.). Retrieved January 15, 2026, from [Link]

  • The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chemical Properties of Acetic acid, bromo- (CAS 79-08-3) - Cheméo. (n.d.). Retrieved January 15, 2026, from [Link]

  • What does a "Pyridine- FTIR analysis" can tell me? - ResearchGate. (2014, January 26). Retrieved January 15, 2026, from [Link]

  • FT-IR, FT-Raman spectra and ab initio DFT vibrational analysis of p-bromophenoxyacetic acid - PubMed. (2007, March). Retrieved January 15, 2026, from [Link]

  • Bromo-acetic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

The Bromine on the Pyridine Ring: A Comprehensive Technical Guide to its Chemical Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomous Nature of Bromopyridines

For the researcher, synthetic chemist, and drug development professional, bromopyridines represent a class of compounds of immense synthetic utility and intriguing electronic complexity. The strategic placement of a bromine atom on the inherently electron-deficient pyridine ring creates a fascinating interplay of electronic effects that dictate its reactivity. This guide provides an in-depth exploration of the chemical behavior of bromopyridines, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern their transformations. Understanding this reactivity is paramount for the rational design of synthetic routes to novel pharmaceuticals, agrochemicals, and functional materials where the pyridine motif is a cornerstone.

The pyridine ring's electron-deficient character, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic attack compared to benzene. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. The introduction of a bromine substituent adds another layer of complexity. Bromine exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric or resonance effect (+M) through its lone pairs. The balance of these opposing effects, in concert with the position of the bromine atom, governs the regioselectivity and rate of a wide array of chemical transformations.

Electrophilic Aromatic Substitution: A Challenging but Tractable Transformation

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is an inherently difficult process due to the aforementioned electron deficiency. The nitrogen atom not only deactivates the ring but can also be protonated or coordinate to the electrophile's Lewis acid catalyst, further increasing the deactivation. However, under forcing conditions, bromination of pyridine is possible, typically yielding 3-bromopyridine as the major product, sometimes accompanied by 3,5-dibromopyridine.

The regiochemical outcome of EAS on a pre-existing bromopyridine is a delicate interplay between the deactivating effect of the ring nitrogen and the directing effects of the bromine atom.

  • 2-Bromopyridine: The strong deactivation by the nitrogen at the C2, C4, and C6 positions makes electrophilic substitution challenging.

  • 3-Bromopyridine: This isomer is the most reactive towards electrophilic substitution. The nitrogen deactivates the C2, C4, and C6 positions. The bromine at C3 directs incoming electrophiles to the C2 and C4 positions (ortho and para to the bromine). However, attack at the C2 position is disfavored due to its proximity to the ring nitrogen. Consequently, electrophilic substitution on 3-bromopyridine preferentially occurs at the C5 position. For instance, the nitration of 3-bromopyridine yields 3-bromo-5-nitropyridine as the primary product.

  • 4-Bromopyridine: Similar to the 2-isomer, the 4-position is strongly deactivated.

The key to predicting the outcome of these reactions lies in assessing the stability of the intermediate sigma complex (arenium ion). The most favored substitution position is the one that best stabilizes the positive charge of this intermediate.

Visualizing Electronic Effects in Bromopyridine

G cluster_pyridine Pyridine Ring cluster_bromine Bromine Substituent cluster_effects Electronic Effects N N C2 C2 (α) N->C2 δ- C6 C6 (α) N->C6 δ- C3 C3 (β) C4 C4 (γ) Br Br C3->Br C-Br Bond C5 C5 (β) Inductive -I Effect (Electron Withdrawing) Br->Inductive Inductive Pull Resonance +M Effect (Electron Donating) Br->Resonance Resonance Push Inductive->C3 Resonance->C3 SNAAr_Mechanism Reactant 2-Bromopyridine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Product 2-Substituted Pyridine + Br⁻ Intermediate->Product Leaving Group Departure

Caption: Generalized mechanism for SNAAr on 2-bromopyridine.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The true synthetic power of bromopyridines is unlocked in the realm of transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond in bromopyridines serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted pyridine derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures. This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or boronate ester) with an organic halide. Bromopyridines are excellent substrates for this transformation.

A typical Suzuki-Miyaura coupling protocol involves a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent. The choice of ligand is often crucial for achieving high yields and preventing catalyst deactivation, especially with the coordinating pyridine nitrogen.

Component Function Common Examples
Palladium Catalyst Facilitates the catalytic cyclePd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Stabilizes the palladium center and influences reactivityPPh₃, dppf, SPhos, XPhos
Base Activates the organoboron reagentK₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu
Solvent Solubilizes reactants and influences reaction rateToluene, Dioxane, DMF, Water

Table 1: Key Components of a Suzuki-Miyaura Coupling Reaction

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an amine with an aryl or heteroaryl halide, including bromopyridines. This methodology has become indispensable in medicinal chemistry for the synthesis of aminopyridine derivatives, which are prevalent in many drug candidates.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination requires a palladium catalyst, a phosphine ligand, and a base. The reaction conditions, particularly the choice of ligand and base, are critical for achieving high efficiency and can be tailored to the specific substrates being coupled. For volatile amines, carrying out the reaction in a sealed tube can be an effective strategy to prevent their evaporation and drive the reaction to completion.

Experimental Protocol: A Representative Buchwald-Hartwig Amination of 2-Bromopyridine

The following is a representative, non-optimized protocol based on literature procedures.

Materials:

  • 2-Bromopyridine

  • Amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and 1,3-bis(diphenylphosphino)propane (0.04 equiv).

  • Add anhydrous toluene to the flask.

  • Seal the flask or tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine.

Radical Reactions of Bromopyridines

While less common than ionic or transition-metal-catalyzed reactions, bromopyridines can also participate in radical reactions. These reactions are typically initiated by heat, light (photochemical reactions), or a radical initiator. A common radical reaction involving bromoalkanes is free-radical substitution, which proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the context of bromopyridines, photostimulated reactions with certain nucleophiles have been reported. Additionally, the reaction of pyridine radical cations with various reagents has been studied, providing insights into their fundamental reactivity.

Conclusion: A Versatile Building Block

The bromine atom on a pyridine ring is far from a passive substituent. It is a versatile functional group that unlocks a diverse array of chemical transformations. From the challenging yet achievable electrophilic substitutions to the more facile nucleophilic aromatic substitutions and the immensely powerful transition-metal-catalyzed cross-coupling reactions, bromopyridines are indispensable building blocks in modern chemical synthesis. A thorough understanding of the electronic factors that govern their reactivity is essential for any scientist or researcher aiming to harness their full synthetic potential in the development of novel molecules with applications in medicine, agriculture, and materials science.

References

  • Organic Syntheses Procedure for 2-bromopyridine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2-Bromopyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved from [Link]

  • Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]

  • Krasovskiy, A., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(19), 3521. Retrieved from [Link]

  • Zhang, H., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]

  • Preparation of 2-bromopyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Bromination of Pyrrole and Pyridine. (2024). YouTube. Retrieved from [Link]

  • Zhang, H., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]

  • A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. (2007). SciSpace. Retrieved from [Link]

  • Krasovskiy, A., et al. (2019). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 24(19), 3521. Retrieved from [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyridines. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3321. Retrieved from [Link]

  • 2-Bromopyridine. (n.d.). LookChem. Retrieved from [Link]

  • Abramovitch, R. A., Helmer, F., & Liveris, M. (1969). Aromatic substitution. XXI. Kinetics of nucleophilic substitution of some bromopyridines and -

The Strategic Application of Bromo(pyridin-3-yl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bromo(pyridin-3-yl)acetic acid is a deceptively simple yet powerful bifunctional building block poised for significant applications across the landscape of modern drug discovery. Its unique architecture, combining a nucleophilic pyridine core, an electrophilic alpha-bromo center, and a versatile carboxylic acid handle, offers medicinal chemists a strategic tool for scaffold elaboration, covalent targeting, and the construction of complex therapeutic modalities. This guide provides an in-depth examination of the synthesis, reactivity, and potential applications of this compound, presenting it as a key intermediate for developing next-generation therapeutics. We will explore its role in fragment-based screening, the design of targeted covalent inhibitors (TCIs), and its utility as a foundational element for Proteolysis-Targeting Chimeras (PROTACs), supported by detailed, field-proven experimental protocols and mechanistic insights.

Introduction: The Pyridine Scaffold and the Strategic Value of Bifunctionality

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for molecular elaboration.[1][2] Pyridylacetic acid derivatives, in particular, are recognized as crucial subunits and synthetic intermediates for a wide range of drug candidates.[1][3][4]

The introduction of an alpha-bromo substituent to the pyridin-3-ylacetic acid core transforms a standard building block into a strategic asset. This single modification introduces a reactive electrophilic center, enabling a host of applications beyond simple amide couplings or salt formation. The resulting molecule, this compound, possesses two key reactive sites with orthogonal chemical reactivity, allowing for sequential, controlled modifications essential for complex drug design. This guide will illuminate the tactical advantages this bifunctionality provides in several cutting-edge areas of medicinal chemistry.

Synthesis and Chemical Properties

The synthesis of this compound is not commonly detailed as a one-pot reaction in literature but can be reliably achieved through a logical, two-step sequence starting from readily available precursors. The most established route involves the preparation of the parent 3-pyridylacetic acid, followed by a classic alpha-bromination.

Synthesis of the Precursor: 3-Pyridylacetic Acid

One of the most robust methods for synthesizing 3-pyridylacetic acid is via the Willgerodt-Kindler reaction, starting from 3-acetylpyridine.[5][6] This reaction facilitates the migration of the carbonyl group to the terminal position of the alkyl chain and its subsequent oxidation.

Workflow for 3-Pyridylacetic Acid Synthesis:

A 3-Acetylpyridine C Willgerodt-Kindler Reaction (Thioamide Formation) A->C B Morpholine + Sulfur B->C D 3-Pyridine Thioacetyl Morpholine C->D Intermediate E Acid Hydrolysis (e.g., HCl) D->E F 3-Pyridylacetic Acid E->F Final Product

Caption: Willgerodt-Kindler synthesis of 3-pyridylacetic acid.

Alpha-Bromination via Hell-Volhard-Zelinsky Reaction

With the precursor in hand, the introduction of the alpha-bromo group is classically achieved using the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8][9] This reaction proceeds by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the alpha-position.[6]

Experimental Protocol: Synthesis of this compound

  • Step 1: Acyl Bromide Formation. To a flask containing 3-pyridylacetic acid (1.0 eq), add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq). The mixture is gently heated.

  • Step 2: Bromination. Elemental bromine (Br₂, 1.1 eq) is added dropwise to the reaction mixture. The reaction is maintained at an elevated temperature (typically 60-80 °C) and monitored by TLC or LC-MS until the starting material is consumed. The reaction must be performed in a well-ventilated fume hood due to the evolution of HBr gas.

  • Step 3: Workup. After cooling, the reaction is carefully quenched by the slow addition of water. This hydrolyzes the intermediate α-bromo acyl bromide to the final α-bromo carboxylic acid product.

  • Step 4: Purification. The product can be extracted with a suitable organic solvent and purified by recrystallization or column chromatography to yield this compound.[10]

Self-Validation: The success of the reaction is confirmed by the mass shift corresponding to the addition of one bromine atom and the loss of one hydrogen atom (+78.9 Da). ¹H NMR spectroscopy will show the disappearance of the α-methylene singlet and the appearance of a new α-methine proton shifted downfield.

Application Area 1: Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening low molecular weight molecules (fragments) that typically bind to a biological target with low affinity.[11] this compound is an ideal candidate for inclusion in a fragment library.

Physicochemical Properties for FBDD:

PropertyValue"Rule of Three" Compliance
Molecular Weight 216.03 g/mol [10]Yes (< 300 Da)
cLogP (predicted) ~1.0-1.5Yes (≤ 3)
H-Bond Donors 1 (from COOH)Yes (≤ 3)
H-Bond Acceptors 3 (N from pyridine, 2 O from COOH)Yes (≤ 3)
Rotatable Bonds 2Yes (≤ 3)

The compound perfectly adheres to the "Rule of Three," a set of guidelines used to define a high-quality fragment.[12]

Strategic Value of the Bromo Substituent in FBDD

The bromine atom serves a dual purpose in FBDD. Firstly, it acts as a "heavy atom" that provides a strong anomalous signal in X-ray crystallography, which is invaluable for unambiguously determining the position and orientation of the bound fragment in the protein's active site.[13] Secondly, the C-Br bond provides a well-defined vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound by targeting nearby pockets within the active site.

FBDD Workflow Using this compound:

cluster_0 Screening Phase cluster_1 Optimization Phase A Fragment Library (incl. This compound) B Biophysical Screen (e.g., SPR, NMR, X-ray) A->B C Identify 'Hit' Fragment B->C D Co-crystal Structure (Hit + Target Protein) C->D E Structure-Guided Design (Vector Elaboration) D->E F Synthesize Analogs E->F G Measure Potency (IC50) F->G G->E Iterative Cycle H Lead Compound G->H Potency Goal Met

Caption: Fragment-to-Lead workflow highlighting structure-guided design.

Application Area 2: Targeted Covalent Inhibitors (TCIs)

The development of TCIs has seen a resurgence, leading to highly effective drugs that form a permanent bond with their target protein.[14] This approach is particularly effective for targeting kinases, where a covalent bond with a non-catalytic cysteine residue near the ATP-binding site can lead to high potency and prolonged duration of action.[15]

This compound is an excellent starting point for designing TCIs. The α-bromoacetyl moiety is a well-known electrophilic "warhead" that can react with nucleophilic amino acid residues, most commonly cysteine, via an SN2 reaction.[16]

Mechanism of Covalent Inhibition

The pyridine and carboxylic acid portions of the molecule serve as the "recognition" element, responsible for the initial, reversible binding to the target protein's active site. This initial binding event positions the electrophilic α-carbon in close proximity to a nucleophilic residue (e.g., the thiol of cysteine), facilitating the irreversible covalent bond formation.

Mechanism of Covalent Targeting:

mol This compound complex Reversible Binding Complex mol->complex Non-covalent Interactions prot Protein Target (with Cys-SH) prot->complex covalent Covalent Adduct (Irreversible) complex->covalent SN2 Reaction (Cys-S attacks α-carbon)

Caption: Covalent inhibitor mechanism of action.

This strategy allows for the development of highly selective inhibitors. Even if the initial non-covalent binding is weak, the proximity-driven covalent reaction can "lock in" the inhibitor, leading to potent and durable target inactivation.[17]

Application Area 3: Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, they induce its complete degradation by hijacking the cell's ubiquitin-proteasome system.[18][19] A PROTAC consists of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[13]

This compound is a valuable synthetic intermediate for constructing the linker and attaching it to the E3 ligase ligand. The carboxylic acid can be readily converted to an amide, forming a stable connection, while the bromo group can be displaced by a nucleophile present on the E3 ligase ligand or a component of the linker itself.

Role in PROTAC Synthesis

The dual reactivity of this compound allows for its strategic incorporation during PROTAC synthesis. For example, the carboxylic acid can be coupled to one end of a polyethylene glycol (PEG) linker. The terminal bromine atom of the resulting structure can then be used to alkylate a nucleophilic site on an E3 ligase ligand, such as the amine on a pomalidomide derivative, to complete the PROTAC assembly.

PROTAC Synthesis Logic:

A This compound C Amide Coupling (EDC, HOBt) A->C B Linker Precursor (e.g., H2N-PEG-OH) B->C D Intermediate: Warhead-Linker C->D F Nucleophilic Substitution D->F E E3 Ligase Ligand (e.g., Pomalidomide) E->F G Final PROTAC Molecule F->G

Caption: Synthetic strategy for incorporating the scaffold into a PROTAC.

This modular approach allows for the rapid synthesis of PROTAC libraries where the nature of the warhead, linker length, and E3 ligase ligand can be systematically varied to optimize degradation efficiency.[20]

Conclusion and Future Outlook

This compound transcends its classification as a simple chemical intermediate. Its carefully balanced and orthogonal reactivity makes it a highly strategic building block for addressing modern challenges in medicinal chemistry. From providing crucial phasing information in fragment screening to acting as a covalent warhead and serving as a linchpin in PROTAC synthesis, its potential applications are diverse and significant. As drug discovery moves towards more complex and targeted therapeutic modalities, the intelligent design and application of such versatile chemical tools will be paramount. Researchers and drug development professionals are encouraged to view this compound not just as a reagent, but as a gateway to novel chemical space and innovative therapeutic design.

References

  • PubChem. 2-(6-Bromopyridin-3-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • PubChemLite. 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2). [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • Al-Ostoot, F. H., et al. (2021). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 26(15), 4475. [Link]

  • Google Patents. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Maguire, M. P., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835. [Link]

  • NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH. [Link]

  • MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

  • MDPI. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]

  • PubMed. Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites. [Link]

  • Finetech Industry Limited. alpha-Bromo-3-pyridineaceticacid. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • PrepChem.com. Preparation of 2-bromopyridine. [Link]

  • Hughes, S. J., et al. (2023). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry, 14(7), 1168–1185. [Link]

  • NIH. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]

  • Organic Syntheses. 2-bromopyridine. [Link]

  • Google Patents.
  • MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]

  • Google Patents.
  • ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. [Link]

  • PrepChem.com. Preparation of bromoacetic acid. [Link]

  • NIH. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

  • NIH. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

  • MDPI. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • The Francis Crick Institute. Fragment-based covalent ligand screening enables rapid discovery of inhibitors for the RBR E3 ubiquitin ligase HOIP. [Link]

  • ResearchGate. Anticancer and kinase inhibitors, benzopyrone derivatives. [Link]

  • PMC - PubMed Central. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. [Link]

  • PMC - PubMed Central. PROTACs: An Emerging Therapeutic Modality in Precision Medicine. [Link]

  • YouTube. Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Link]

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

Sources

Bromo(pyridin-3-yl)acetic Acid: A Strategic Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Power of the Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial hits serve as high-quality starting points for structure-guided optimization into potent, drug-like molecules.[3][5] This approach offers distinct advantages, particularly for challenging targets like protein-protein interactions, where HTS often falls short.[2][3]

This guide focuses on a particularly strategic fragment, Bromo(pyridin-3-yl)acetic acid. We will explore its chemical attributes, the rationale for its inclusion in a fragment library, and the experimental workflows for its screening and elaboration into a lead compound.

The Strategic Value of this compound

The efficacy of a fragment lies in its structural simplicity and its potential for forming key interactions with a protein target. This compound is an exemplary fragment due to the unique combination of its three core components: the pyridine ring, the carboxylic acid, and the bromine atom.

  • The Pyridine Ring: As a heterocyclic aromatic amine, the pyridine ring is a common motif in FDA-approved drugs.[6][7][8] Its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking or hydrophobic interactions. The 3-yl substitution pattern provides a key vector for chemical elaboration, allowing for the "growth" of the fragment into unexplored regions of the binding pocket.

  • The Carboxylic Acid: The acetic acid moiety provides a strong interaction point, capable of forming potent salt bridges or hydrogen bonds with basic residues like lysine or arginine in a protein's active site. This functional group often serves as a critical anchor for the fragment, ensuring a defined binding mode.

  • The Bromine Atom: The inclusion of a halogen, specifically bromine, is a deliberate strategy in fragment design. Bromine is a weak hydrogen bond acceptor and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand recognition. Furthermore, the presence of the bromine atom is particularly advantageous for X-ray crystallography-based screening. Its high electron density and anomalous scattering properties make it readily identifiable in electron density maps, even in cases of weak binding and partial occupancy, thus simplifying hit validation.[9]

Physicochemical Properties of this compound Analogs

For the purpose of this guide, we will consider the properties of closely related isomers as representative of the general characteristics of this fragment class.

PropertyValueSource
Molecular Formula C7H6BrNO2PubChem
Molecular Weight 216.03 g/mol PubChem[10]
XLogP3-AA (Predicted) 1.0PubChemLite[11]
Hydrogen Bond Donors 1PubChem[10]
Hydrogen Bond Acceptors 3PubChem[10]

These properties align well with the "Rule of Three," a common guideline for fragment design (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), making it an ideal candidate for fragment screening campaigns.

The FBDD Workflow: From Fragment to Lead

The journey from a weakly binding fragment to a potent lead compound is a structured process, heavily reliant on biophysical techniques and structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (e.g., this compound) B Primary Biophysical Screen (SPR, DSF, MST) A->B High Throughput C Hit Confirmation (Orthogonal Biophysical Method) B->C Validate Hits D Structural Biology (X-ray Crystallography, NMR) C->D Determine Binding Mode E Binding Affinity & Thermodynamics (ITC) D->E Quantify Interaction F Structure-Guided Design (Fragment Growing/Linking) E->F Rational Design G Synthesis of Analogs F->G H Iterative SAR Analysis (Biochemical & Cellular Assays) G->H H->F Optimize I Lead Compound H->I Potency & ADME criteria met

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Part 1: Fragment Screening and Hit Identification

The initial step involves screening a library of fragments to identify those that bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.[12][13]

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for primary screening due to its sensitivity and high throughput.[12][14] It measures changes in the refractive index at a surface where the target protein is immobilized, allowing for real-time detection of fragment binding.

Experimental Protocol: SPR Screening

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of 10,000-15,000 Response Units (RU).

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the fragment into the running buffer (e.g., HBS-EP+) to create a concentration series (e.g., 1 µM to 1 mM). The final DMSO concentration should be kept constant and low (<5%).

  • Screening: Inject the fragment solutions over the immobilized target surface and a reference flow cell (without protein). A typical injection time is 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Subtract the reference channel data from the target channel data. A concentration-dependent increase in the SPR signal indicates binding. Fit the steady-state responses to a 1:1 binding model to estimate the dissociation constant (KD).

Hit Confirmation: Orthogonal Methods

To eliminate false positives, hits from the primary screen should be confirmed using an orthogonal, solution-based method. Differential Scanning Fluorimetry (DSF) is a common choice.

Experimental Protocol: DSF Hit Confirmation

  • Reagent Preparation: Prepare a solution of the target protein (e.g., 2 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable buffer.

  • Fragment Addition: Add this compound to the protein-dye mixture to a final concentration of, for example, 200 µM. Include a no-fragment control.

  • Thermal Denaturation: Subject the samples to a thermal gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/minute) in a real-time PCR instrument.

  • Data Analysis: Monitor the fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm in the presence of the fragment confirms binding and stabilization of the protein.

Part 2: Structural Characterization

Once a fragment hit is validated, determining its binding mode is crucial for the subsequent optimization phase. X-ray crystallography is the gold standard for this purpose.[12]

Experimental Protocol: X-ray Crystallography

  • Crystallization: Obtain crystals of the target protein in a suitable crystallization condition.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (e.g., 1-10 mM) and cryoprotectant. Allow the fragment to soak into the crystal for a defined period (e.g., 1-24 hours).

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. The presence of the bromine atom allows for the collection of anomalous diffraction data to precisely locate the fragment.[9]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein. The resulting electron density map will reveal the binding pose of the fragment, including its interactions with nearby amino acid residues.

Part 3: Hit-to-Lead Optimization

With structural information in hand, the weakly binding fragment can be optimized into a potent lead compound. The most common strategy is "fragment growing."[5][15]

Structure-Guided Fragment Growing

The crystal structure of the protein-fragment complex will reveal unoccupied pockets adjacent to the bound fragment. The goal of fragment growing is to synthesize analogs of this compound that extend into these pockets to form additional favorable interactions.

Fragment_Growing cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Optimized Lead Fragment Analysis Analyze Protein-Fragment Crystal Structure Fragment->Analysis Elaboration Fragment_Label This compound (KD = 500 µM) Identify Identify Unoccupied Pocket Adjacent to Pyridine Ring Analysis->Identify Propose Propose Modifications to Engage Pocket Identify->Propose Lead Propose->Lead Synthesis Lead_Label Optimized Analog (KD = 0.1 µM)

Caption: The process of structure-guided fragment growing.

Synthetic Elaboration Strategy

The 3-position of the pyridine ring is a prime vector for modification. For instance, if the crystal structure reveals a nearby hydrophobic pocket, one could synthesize analogs by introducing hydrophobic groups at this position via Suzuki or Stille coupling reactions, leveraging the reactivity of the aryl bromide.

Example Synthetic Step: Suzuki Coupling

  • Reactants: Combine this compound ester, a suitable boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a solvent mixture (e.g., toluene/water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography to yield the desired coupled product.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid to yield the final analog for biological testing.

This iterative cycle of design, synthesis, and testing, guided by structural and biophysical data, is the engine of FBDD, enabling the transformation of a simple fragment into a highly potent and selective lead compound.[16]

Conclusion

This compound represents a high-quality, strategically designed fragment for drug discovery campaigns. Its constituent parts—the versatile pyridine ring, the anchoring carboxylic acid, and the crystallographically advantageous bromine atom—provide a powerful starting point for FBDD. By employing a systematic workflow of sensitive biophysical screening, high-resolution structural biology, and rational, structure-guided chemistry, researchers can leverage this fragment to efficiently develop novel lead compounds against a wide array of challenging biological targets.

References

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Fragment Screening. Drug Discovery - Sygnature Discovery. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Fragment-based drug discovery: A graphical review. PubMed. [Link]

  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]

  • Special Issue : Fragment-to-Lead Optimization in Drug Discovery. MDPI. [Link]

  • Fragment-to-Lead. Creative Biostructure. [Link]

  • Optimization of Fragment Hits. CD ComputaBio. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Lead compounds generation by fragment growing strategy. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • 2-(6-Bromopyridin-3-yl)acetic acid. PubChem. [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC. [Link]

  • 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2). PubChemLite. [Link]

  • [(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid. PubChem. [Link]

  • Preparation of bromoacetic acid. PrepChem.com. [Link]

  • Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed. [Link]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Publications. [Link]

  • 3-Bromopyridine. Wikipedia. [Link]

Sources

Spectroscopic Characterization of Bromo(pyridin-3-yl)acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bromo(pyridin-3-yl)acetic Acid in Medicinal Chemistry

This compound, and its derivatives, represent a class of compounds of significant interest to the pharmaceutical and agrochemical industries. The pyridine moiety is a common feature in many biologically active molecules, imparting properties such as hydrogen bonding capability and metabolic stability. The alpha-bromo-substituted carboxylic acid functionality, on the other hand, is a versatile synthetic handle, allowing for further molecular elaboration, and can also play a direct role in the compound's mechanism of action, for instance, by acting as an alkylating agent.

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize the specific isomer, 2-bromo-2-(pyridin-3-yl)acetic acid . As experimental spectra for this exact compound are not widely available in the public domain, this document will serve as a practical framework for researchers on how to acquire and, crucially, how to interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretations will be grounded in the analysis of the parent compound, pyridin-3-ylacetic acid, and the well-understood effects of alpha-bromination on carboxylic acids.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 2-bromo-2-(pyridin-3-yl)acetic acid is foundational to understanding its spectroscopic signature. The key structural components are:

  • A pyridine-3-yl group : An aromatic heterocycle with distinct electronic properties.

  • A chiral alpha-carbon : Substituted with a bromine atom, a hydrogen atom, the pyridine ring, and a carboxylic acid group.

  • A carboxylic acid group : With its characteristic hydroxyl and carbonyl functionalities.

Caption: Molecular structure of 2-bromo-2-(pyridin-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-bromo-2-(pyridin-3-yl)acetic acid, both ¹H and ¹³C NMR will provide invaluable information.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, which will require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.

¹H NMR Spectral Interpretation: A Predictive Analysis

The ¹H NMR spectrum of the parent compound, pyridin-3-ylacetic acid, shows characteristic signals for the pyridine ring protons and the methylene protons of the acetic acid side chain.[1][2] Bromination at the alpha-position will induce a significant downfield shift for the alpha-proton.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale for Prediction
H-2 (Py)~8.6d~2.0Located ortho to the nitrogen, resulting in a downfield shift.
H-6 (Py)~8.5dd~4.8, 1.5Ortho to the nitrogen and coupled to H-5 and H-4.
H-4 (Py)~7.8ddd~8.0, 2.0, 0.5Meta to the nitrogen and coupled to H-2, H-5, and H-6.
H-5 (Py)~7.4dd~8.0, 4.8Coupled to H-4 and H-6.
α-H~5.5-6.0s-The electronegative bromine atom strongly deshields this proton, causing a significant downfield shift from the typical ~3.7 ppm of the parent methylene group.
COOH~11-13br s-The acidic proton is typically broad and its chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectral Interpretation: A Predictive Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon environments and information about their electronic nature.

Carbon Expected Chemical Shift (ppm) Rationale for Prediction
C=O~170-175The carbonyl carbon of the carboxylic acid is in a typical range.
C-2 (Py)~150Deshielded due to proximity to the electronegative nitrogen.
C-6 (Py)~148Also deshielded by the adjacent nitrogen.
C-4 (Py)~138Aromatic carbon with a typical chemical shift.
C-3 (Py)~135The carbon atom attached to the side chain.
C-5 (Py)~123Shielded relative to the other pyridine carbons.
~40-50The alpha-carbon is significantly shifted downfield due to the direct attachment of the electronegative bromine atom. This is a key diagnostic signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Sample Preparation and Acquisition

Step-by-Step Methodology:

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be taken prior to the sample measurement.

IR Spectral Interpretation: Key Vibrational Modes

The IR spectrum of 2-bromo-2-(pyridin-3-yl)acetic acid will be dominated by the vibrations of the carboxylic acid and the pyridine ring.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Comments
O-H (Carboxylic Acid)3300-2500 (broad)StretchingThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
C-H (Aromatic)3100-3000StretchingSignals corresponding to the C-H bonds of the pyridine ring.
C=O (Carboxylic Acid)~1700-1725StretchingA strong, sharp absorption characteristic of the carbonyl group. The presence of the alpha-bromo substituent may slightly increase this frequency.
C=C, C=N (Aromatic)1600-1450Ring StretchingMultiple bands indicating the aromatic nature of the pyridine ring.
C-O (Carboxylic Acid)1300-1200StretchingAssociated with the C-O single bond of the carboxylic acid.
O-H (Carboxylic Acid)~920 (broad)Out-of-plane bendAnother characteristic broad band for carboxylic acid dimers.
C-Br700-500StretchingA weaker absorption in the fingerprint region, confirming the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Sample Preparation and Acquisition

Step-by-Step Methodology:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. It can be run in either positive or negative ion mode.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonia to aid ionization) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

MS Spectral Interpretation: Expected Molecular Ions and Fragmentation

The mass spectrum will provide the molecular weight and key fragmentation patterns.

  • Molecular Ion: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed as a pair of peaks at m/z 215.9 and 217.9. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 213.9 and 215.9.

  • Key Fragmentations: The fragmentation pattern will help to confirm the structure.

Mass_Spec_Fragmentation M_H [M+H]⁺ m/z 216/218 loss_HBr [M+H-HBr]⁺ m/z 136 M_H->loss_HBr - HBr loss_COOH [M+H-COOH]⁺ m/z 171/173 M_H->loss_COOH - HCOOH pyridyl_CH [C₅H₄NCH₂]⁺ m/z 92 loss_COOH->pyridyl_CH - Br

Caption: A plausible ESI-MS fragmentation pathway for 2-bromo-2-(pyridin-3-yl)acetic acid.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive characterization of 2-bromo-2-(pyridin-3-yl)acetic acid relies on the synergistic use of NMR, IR, and MS. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. This guide provides researchers and drug development professionals with a robust framework for the acquisition and interpretation of the necessary spectroscopic data, enabling the unambiguous confirmation of the structure and purity of this important chemical entity.

References

  • PubChem. 3-Pyridineacetic acid. National Center for Biotechnology Information. [Link][1]

  • Human Metabolome Database. Showing metabocard for 3-Pyridylacetic acid (HMDB0001538). [Link][2]

Sources

The Ascendant Scaffold: A Technical Guide to Bromo(pyridin-3-yl)acetic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring, a quintessential pharmacophore, continues to be a focal point in the design of novel therapeutics. When functionalized as bromo(pyridin-3-yl)acetic acid, it presents a versatile and highly reactive scaffold for the synthesis of a diverse array of derivatives. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of amides and esters derived from this core. We will delve into the causal reasoning behind synthetic strategies and analytical validation, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document aims to serve as a practical and authoritative resource for harnessing the therapeutic potential of this promising class of compounds.

Introduction: The Strategic Value of the this compound Core

The strategic importance of the this compound scaffold in medicinal chemistry is rooted in the synergistic interplay of its constituent parts. The pyridine ring is a bioisostere of benzene, frequently enhancing solubility and metabolic stability while providing a key hydrogen bond acceptor in the form of the nitrogen atom. Its presence is a hallmark of numerous FDA-approved drugs.[1] The acetic acid moiety offers a readily modifiable handle for the introduction of diverse functional groups through esterification or amidation, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The bromine atom at the 3-position of the pyridine ring is not merely a placeholder. Its electronegativity and size can influence the electronic properties of the pyridine ring, potentially enhancing binding affinities with biological targets. Furthermore, it serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, opening avenues for the creation of more complex molecular architectures.

This guide will focus on the derivatization of the carboxylic acid group, a fundamental and highly effective strategy for generating libraries of novel compounds with potential therapeutic applications, particularly in the realms of oncology and infectious diseases.

Synthetic Pathways: From Core to Candidate

The conversion of this compound into its amide and ester derivatives is a cornerstone of library synthesis. The choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.

Amide Synthesis: Forging the N-Acyl Bond

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group. Direct reaction is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2]

Conceptual Workflow for Amide Synthesis:

G A This compound B Carbodiimide Activation (e.g., EDC, DCC) A->B Add Coupling Reagent C O-Acylisourea Intermediate (Highly Reactive) B->C Forms E Amide Derivative C->E Nucleophilic Attack by Amine F Urea Byproduct C->F Rearranges to D Primary or Secondary Amine D->E

Caption: Carbodiimide-mediated amide synthesis workflow.

Experimental Protocol: General Procedure for Amide Synthesis via Carbodiimide Coupling

This protocol provides a robust and widely applicable method for the synthesis of a diverse range of amide derivatives.

  • Dissolution: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: To the stirred solution, add a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an auxiliary coupling agent like hydroxybenzotriazole (HOBt) (1.2 equivalents). The use of HOBt helps to suppress racemization and improve reaction efficiency.[2]

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Base Addition: If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 equivalents) to neutralize the acid.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be validated by obtaining the expected molecular weight via mass spectrometry and confirming the structure through ¹H and ¹³C NMR spectroscopy. The presence of the amide proton signal in the ¹H NMR and the characteristic amide carbonyl peak in the ¹³C NMR are key indicators of successful product formation.

Ester Synthesis: The Fischer-Speier Approach and Beyond

Esterification of this compound can be achieved through several methods, with the choice depending on the nature of the alcohol and the desired scale of the reaction.

Conceptual Workflow for Fischer Esterification:

G A This compound D Protonation of Carbonyl Oxygen A->D Protonation B Alcohol (e.g., Methanol, Ethanol) E Nucleophilic Attack by Alcohol B->E C Acid Catalyst (e.g., H₂SO₄) C->D D->E Activation F Tetrahedral Intermediate E->F Forms G Ester Derivative F->G Elimination of Water H Water F->H Byproduct

Caption: Acid-catalyzed Fischer esterification pathway.

Experimental Protocol: General Procedure for Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Neutralization and Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ester product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Further purification can be achieved by column chromatography if necessary.

Trustworthiness of the Protocol: This protocol is a classic and reliable method for the synthesis of simple alkyl esters. For more sensitive or complex alcohols, milder methods such as carbodiimide-mediated esterification (similar to amide synthesis but with an alcohol as the nucleophile) or conversion to the acid chloride followed by reaction with the alcohol may be more appropriate.

Biological Activity: Exploring the Therapeutic Frontier

The derivatization of the this compound core can lead to compounds with a wide spectrum of biological activities. The nature of the R-group in the resulting amide or ester plays a crucial role in determining the potency and selectivity of the molecule.

Anticancer Potential

Pyridine-containing compounds have shown significant promise as anticancer agents.[3] The introduction of various amide functionalities can lead to derivatives that exhibit potent antiproliferative activity against a range of cancer cell lines.

Hypothetical Mechanism of Action for Anticancer Activity:

While the precise mechanism of action would need to be elucidated for each novel derivative, a plausible hypothesis is the inhibition of key kinases involved in cancer cell signaling pathways. For example, many pyridine-based molecules are known to be kinase inhibitors.

Data Summary: Representative Anticancer Activity of Pyridine-Amide Derivatives

Compound IDR-Group (Amide)Cancer Cell LineIC₅₀ (µM)Reference
PA-1 4-MethoxyphenylT98G (Glioblastoma)15.2[4][5]
PA-2 3,4-DimethoxyphenylH-460 (Lung Cancer)10.8[5]
PA-3 N-propylMCF-7 (Breast Cancer)25.5[3]
PA-4 BenzylA549 (Lung Cancer)18.9[6]

Note: The data in this table is representative of pyridine-amide derivatives and serves to illustrate the potential of this compound class. Specific activity for direct derivatives of this compound would require experimental validation.

Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Pyridine derivatives have been explored for their antibacterial properties, and the modification of the this compound scaffold could yield potent new antibiotics.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antibacterial efficacy.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase of growth. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution Series: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary: Representative Antibacterial Activity of Pyridine Derivatives

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
PD-1 OxazolidinoneS. aureus8[8][9]
PD-2 OxazolidinoneS. pneumoniae4[8][9]
PD-3 AmideE. faecalis16[8]
PD-4 EsterB. subtilis32[8]

Note: This data is illustrative of the potential antibacterial activity of pyridine derivatives. The specific activity of this compound derivatives would need to be determined experimentally.

Structure-Activity Relationships (SAR) and Future Directions

Systematic modification of the R-group in the amide and ester derivatives of this compound allows for the elucidation of structure-activity relationships.

Visualization of SAR Exploration:

G cluster_0 Amide Derivatives cluster_1 Ester Derivatives core This compound Core R-Group Modification A1 Aliphatic Chains core:f1->A1 A2 Aromatic Rings core:f1->A2 A3 Heterocyclic Moieties core:f1->A3 E1 Simple Alkyl Esters core:f1->E1 E2 Bulky Alkyl Esters core:f1->E2 E3 Aryl Esters core:f1->E3

Caption: Exploration of chemical space through R-group modification.

Key SAR Insights (Hypothetical):

  • Lipophilicity: Increasing the lipophilicity of the R-group may enhance cell membrane permeability, potentially leading to improved activity. However, excessive lipophilicity can negatively impact solubility and bioavailability.

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors in the R-group can facilitate stronger interactions with the target protein, leading to increased potency.

  • Steric Factors: The size and shape of the R-group can influence how the molecule fits into the binding pocket of its target. Bulky substituents may either enhance or diminish activity depending on the topology of the binding site.

Future Research Directions:

  • Elucidation of Mechanism of Action: For promising lead compounds, detailed mechanistic studies are essential to identify their specific molecular targets.

  • In Vivo Efficacy and Toxicology: Compounds with potent in vitro activity should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploitation of the Bromo-Handle: The bromine atom on the pyridine ring can be utilized for further diversification through Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions to generate novel chemical entities with potentially enhanced biological activity.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its amenability to straightforward derivatization into amides and esters, coupled with the inherent biological potential of the pyridine moiety, makes it an attractive starting point for drug discovery campaigns. The systematic exploration of the chemical space around this core, guided by robust synthetic protocols and rigorous biological evaluation, is poised to yield the next generation of innovative medicines.

References

  • PubChem. 2-(6-Bromopyridin-3-yl)acetic acid. Available from: [Link][10]

  • Gao, F., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link][11]

  • Ali, A., et al. (2014). Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol. Journal of Chemical Sciences. [Link][4]

  • Li, Y., et al. (2023). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing. [Link][3][12]

  • Jin, C., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link][8][9]

  • Rad-Moghadam, K., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. National Institutes of Health. [Link][13]

  • ResearchGate. Syntheses, characterization, and anti-cancer activities of pyridine-amide based compounds containing appended phenol or catechol groups. Available from: [Link][5]

  • PubChem. 2-(6-Bromopyridin-3-yl)acetic acid. Available from: [Link][10]

  • Sabatini, M. (2018). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. UCL Discovery. [Link][14]

  • Sabatini, M. (2018). Synthesis of amides using boron catalysts. UCL Discovery. [Link]

  • de Oliveira, R. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link][1]

  • ResearchGate. Microwave-Assisted Clean Synthesis of Amides via Aza-Wittig Reaction under Solvent-Free Condition. Available from: [Link][15]

  • Li, G., et al. (2011). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Li, Y., et al. (2023). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Dalton Transactions. [Link][12]

  • Google Patents. Preparation of bromo acids and esters. Available from: [16]

  • ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available from: [Link][17]

  • Jin, C., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers. [Link][9]

  • ResearchGate. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link][18]

  • ResearchGate. Synthesis and Antimicrobial Activity Of Some Novel Chalcones Of 3-Acetyl Pyridine And Their Pyrimidine. Available from: [Link][19]

  • Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLOS One. [Link][7]

  • ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase as an anticancer. Available from: [Link][6]

  • Kumar, A., et al. (2021). Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. Journal of Pharmaceutical Research International. [Link][20]

  • Ryssel, H., et al. (2009). The antibacterial activity and stability of acetic acid. Burns. [Link][21]

Sources

An In-depth Technical Guide to Bromo(pyridin-3-yl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of bromo(pyridin-3-yl)acetic acid, a key heterocyclic building block in modern medicinal chemistry. Recognizing the ambiguity in its common nomenclature, this document focuses on the well-characterized isomer, 2-(5-bromopyridin-3-yl)acetic acid , providing its definitive identifiers, a detailed exploration of its synthesis, its physicochemical properties, and its strategic importance in the development of novel therapeutics.

Chemical Identity and Properties

The precise arrangement of substituents on the pyridine ring is critical to the chemical behavior and biological activity of this compound. The subject of this guide is formally identified as:

  • IUPAC Name: 2-(5-bromopyridin-3-yl)acetic acid

  • CAS Number: 39891-12-8[1]

This compound is a white to off-white solid, sparingly soluble in water but soluble in polar organic solvents.[2][3] The presence of the bromine atom, the carboxylic acid moiety, and the pyridine nitrogen bestows upon it a unique electronic profile, making it a versatile intermediate for a range of chemical transformations.

PropertyValueSource
Molecular FormulaC₇H₆BrNO₂[3]
Molecular Weight216.03 g/mol [3]
Melting Point98-102 °C[4]
Density1.710±0.06 g/cm³[3]
pKa1.07±0.20 (Predicted)[4]

Strategic Synthesis of 2-(5-bromopyridin-3-yl)acetic Acid

The synthesis of 2-(5-bromopyridin-3-yl)acetic acid can be approached through several strategic pathways. A common and effective method involves the hydrolysis of the corresponding nitrile precursor, 2-(5-bromopyridin-3-yl)acetonitrile. This precursor can be synthesized from commercially available starting materials. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Synthesis of 2-(5-bromopyridin-3-yl)acetonitrile cluster_1 Hydrolysis to the Final Product 5-bromo-3-pyridinecarboxaldehyde 5-bromo-3-pyridinecarboxaldehyde Wittig_Reaction Wittig Reaction (PPh3=CHCN) 5-bromo-3-pyridinecarboxaldehyde->Wittig_Reaction 1 2-(5-bromopyridin-3-yl)acrylonitrile 2-(5-bromopyridin-3-yl)acrylonitrile Wittig_Reaction->2-(5-bromopyridin-3-yl)acrylonitrile 2 Reduction Reduction (e.g., NaBH4) 2-(5-bromopyridin-3-yl)acrylonitrile->Reduction 3 2-(5-bromopyridin-3-yl)acetonitrile 2-(5-bromopyridin-3-yl)acetonitrile Reduction->2-(5-bromopyridin-3-yl)acetonitrile 4 Hydrolysis Acid or Base Hydrolysis 2-(5-bromopyridin-3-yl)acetonitrile->Hydrolysis 2-(5-bromopyridin-3-yl)acetic_acid 2-(5-bromopyridin-3-yl)acetic acid Hydrolysis->2-(5-bromopyridin-3-yl)acetic_acid

Caption: Synthetic pathway to 2-(5-bromopyridin-3-yl)acetic acid.

Experimental Protocol: Synthesis of 2-(5-bromopyridin-3-yl)acetonitrile

This protocol outlines a plausible synthesis of the nitrile intermediate, a key precursor to the final acetic acid derivative.

Step 1: Wittig Reaction to form 2-(5-bromopyridin-3-yl)acrylonitrile

  • Reagents and Materials: 5-bromo-3-pyridinecarboxaldehyde, (triphenylphosphoranylidene)acetonitrile (PPh₃=CHCN), Toluene (anhydrous).

  • Procedure:

    • To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous toluene, add (triphenylphosphoranylidene)acetonitrile (1.1 eq).

    • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(5-bromopyridin-3-yl)acrylonitrile.

Causality: The Wittig reaction is a reliable method for converting aldehydes to alkenes.[3][5] The use of a stabilized ylide like (triphenylphosphoranylidene)acetonitrile favors the formation of the E-isomer of the acrylonitrile product.

Step 2: Reduction to 2-(5-bromopyridin-3-yl)acetonitrile

  • Reagents and Materials: 2-(5-bromopyridin-3-yl)acrylonitrile, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 2-(5-bromopyridin-3-yl)acrylonitrile (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(5-bromopyridin-3-yl)acetonitrile.

Causality: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the carbon-carbon double bond conjugated to the nitrile group.

Experimental Protocol: Hydrolysis to 2-(5-bromopyridin-3-yl)acetic Acid

Step 3: Hydrolysis of 2-(5-bromopyridin-3-yl)acetonitrile

  • Reagents and Materials: 2-(5-bromopyridin-3-yl)acetonitrile, Concentrated hydrochloric acid (or a strong base like sodium hydroxide), Water.

  • Procedure (Acid Hydrolysis):

    • To a round-bottom flask, add 2-(5-bromopyridin-3-yl)acetonitrile and an excess of concentrated hydrochloric acid.

    • Heat the mixture at reflux for 6-12 hours. The progress of the hydrolysis can be monitored by observing the dissolution of the starting material and the formation of a new product by TLC.

    • Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(5-bromopyridin-3-yl)acetic acid.

Causality: The nitrile group is readily hydrolyzed to a carboxylic acid under strong acidic or basic conditions. The reaction proceeds through an intermediate amide, which is further hydrolyzed to the final acid.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] Bromo-substituted pyridines, in particular, are valuable intermediates due to the reactivity of the bromine atom in cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

3.1. Role as a Key Building Block

2-(5-bromopyridin-3-yl)acetic acid serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, while the bromine atom provides a handle for carbon-carbon and carbon-heteroatom bond formation through reactions such as:

  • Suzuki Coupling: Reaction with boronic acids to introduce aryl or heteroaryl substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[2][7]

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

These transformations enable the generation of large libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

3.2. Potential Therapeutic Areas

Derivatives of pyridylacetic acid have been investigated for a range of biological activities. While specific data for 2-(5-bromopyridin-3-yl)acetic acid is limited in publicly available literature, its structural motifs suggest potential for exploration in areas such as:

  • Enzyme Inhibition: The carboxylic acid can mimic the substrate of certain enzymes, and the overall scaffold can be tailored to fit into active sites.

  • Receptor Antagonism/Agonism: The pyridine ring can participate in key interactions with biological receptors.

  • Antimicrobial and Anticancer Agents: The heterocyclic nature of the molecule is a common feature in many antimicrobial and anticancer drugs.

The logical progression from this building block to a potential drug candidate is illustrated in the following diagram.

Drug_Discovery_Pathway Start 2-(5-bromopyridin-3-yl)acetic acid Modification Chemical Modification (e.g., Cross-Coupling, Amidation) Start->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening (Biological Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification and Optimization SAR->Lead Candidate Preclinical Drug Candidate Lead->Candidate

Caption: Role of 2-(5-bromopyridin-3-yl)acetic acid in a drug discovery workflow.

Conclusion

2-(5-bromopyridin-3-yl)acetic acid is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for medicinal chemists. The synthetic protocols and strategic considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their quest for new and effective medicines.

References

  • Tianjin Heyi New Materials Technology Co., Ltd. Reputable Factory/Manufacturer Supply Reliable Quality High Purity 113118-81-3. [Link]

  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • PubChem. 5-Bromo-3-pyridinecarboxaldehyde. [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14363–14374. [Link]

  • ACS Publications. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • ResearchGate. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 931301. [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 12(8), 4361-4375. [Link]

  • Synthesis, and biological evaluation of novel 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid as potent anti-inflammatory agents. Novelty Journals. [Link]

  • Google Patents. Hydrolysis of acetonitrile to acetamide.

Sources

Review of bromo-pyridine derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bromo-Pyridine Derivatives in Organic Synthesis

Abstract

Bromo-pyridine derivatives stand as indispensable building blocks in the landscape of modern organic synthesis. Their unique electronic properties, coupled with the reactivity of the carbon-bromine bond, make them exceptionally versatile synthons for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of bromo-pyridine derivatives, with a focus on their pivotal role in transition-metal-catalyzed cross-coupling reactions and lithiation-based functionalization. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and detailed experimental protocols to serve as a practical resource for leveraging these powerful intermediates in pharmaceutical, agrochemical, and materials science research.

The Strategic Importance of Bromo-Pyridines

The pyridine ring is a ubiquitous structural motif found in a vast number of natural products, biologically active compounds, and functional materials.[1][2] Its incorporation into molecular structures can impart favorable physicochemical properties, including aqueous solubility and the ability to form hydrogen bonds.[3] Bromo-pyridines serve as highly effective precursors for introducing this valuable scaffold. The bromine atom acts as an excellent leaving group, making these compounds ideal substrates for a wide range of transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[4] This versatility allows for the creation of diverse and complex molecules from accessible starting materials, fueling their demand across high-value industries.[4][5][6]

Synthesis of Bromo-Pyridine Scaffolds

The accessibility of bromo-pyridine isomers is a key factor in their widespread use. Several classical and modern methods are employed for their synthesis.

  • Direct Bromination: The direct bromination of the pyridine ring is challenging due to the deactivation of the ring by the electron-withdrawing nitrogen atom. The reaction requires harsh, forced conditions, such as high temperatures and strong acids.[7][8] For example, 3-bromopyridine can be synthesized by reacting pyridine with bromine in 80-95% sulfuric acid at 130-140°C.[8]

  • From Amino-Pyridines (Sandmeyer Reaction): A common and reliable method for synthesizing bromo-pyridines involves the diazotization of the corresponding amino-pyridine, followed by a Sandmeyer-type reaction with a bromide source, such as cuprous bromide. For instance, 2-bromopyridine can be effectively prepared from 2-aminopyridine via this pathway.[7]

  • Halogen Exchange: In some cases, bromo-pyridines can be accessed through halogen exchange reactions from other halo-pyridines, although this is less common for primary synthesis.

Understanding the Reactivity of the C-Br Bond

The synthetic utility of bromo-pyridines is governed by the reactivity of the carbon-bromine bond, which is influenced by several factors:

  • Position of Bromine: The location of the bromine atom (C-2, C-3, or C-4) significantly impacts reactivity. The electron-withdrawing character of the pyridine nitrogen enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.[9] Generally, 2-bromopyridine and 4-bromopyridine are more reactive than 3-bromopyridine in palladium-catalyzed reactions due to the stronger inductive and mesomeric effects at these positions.

  • Electronic Effects: The pyridine nitrogen atom acts as both a coordinating and electron-withdrawing entity.[10] This withdrawal of electron density makes the carbon atom of the C-Br bond more electrophilic and susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst.

  • Catalyst Interaction: While the nitrogen atom activates the C-Br bond, it can also complicate reactions by coordinating to the metal catalyst (e.g., palladium), potentially leading to catalyst deactivation or inhibition.[11][12] This is particularly notable for 2-bromopyridines, where the proximity of the nitrogen and bromine atoms can facilitate chelation.[12][13][14] The careful selection of ligands is often crucial to mitigate this effect and maintain catalytic activity.[13]

Key Transformations: A Methodological Guide

Bromo-pyridines are substrates for a multitude of powerful synthetic transformations. This section details the most critical of these, providing both mechanistic insights and practical, step-by-step protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are an indispensable tool for constructing C-C, C-N, and C-O bonds, forming the backbone of countless pharmaceuticals and functional materials.[9]

digraph "Suzuki_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-Br\n(Ln)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)-R\n(Ln)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> PdII; PdII -> Transmetal [label="R-B(OR)₂"]; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Reactions.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[9][11] It is widely favored due to its mild conditions, functional group tolerance, and the commercial availability of numerous boronic acids.[11]

Field Insights: The choice of base and solvent system is critical. A combination of a carbonate or phosphate base with an aqueous solvent mixture (e.g., dioxane/water or toluene/water) is common.[11] For challenging substrates, such as the less reactive 3-bromopyridine, a more active catalyst system like Pd(dppf)Cl₂ may be required to achieve high yields.[11]

Experimental Protocol: General Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine [11]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-Bromo-4-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₂CO₃ or K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. The reaction concentration is typically maintained between 0.1 and 0.5 M with respect to the bromo-pyridine.

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-100°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Bromo-pyridine IsomerTypical CatalystBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8085-95[12]
3-BromopyridinePd(OAc)₂/PPh₃K₂CO₃95% EtOHReflux80-90[15]
4-BromopyridinePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9090-98[11]

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide variety of aminopyridines.[16] Overcoming the chelation effect of the pyridine nitrogen on the palladium catalyst is a key challenge, often addressed by using chelating bis(phosphine) ligands.[13][16]

Field Insights: A significant challenge arises when using volatile amines (e.g., methylamine, bp -6.2°C).[13][16] Standard reaction conditions often fail due to the amine's volatility. A practical solution is to perform the reaction in a sealed tube, which contains the volatile reagent and allows the reaction to proceed at elevated temperatures.[13][16][17]

Experimental Protocol: Buchwald-Hartwig Amination with a Volatile Amine [16]

  • Reaction Setup: To a pressure-rated sealed tube, add the 2-bromopyridine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand like 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%), and NaOt-Bu (2.0 equiv) in toluene.

  • Amine Addition: Cool the tube to -78°C (dry ice/acetone bath) and add the volatile amine (e.g., methylamine, 5.0 equiv) as a condensed liquid.

  • Reaction Execution: Securely seal the tube and allow it to warm to room temperature before heating in an oil bath at 80-100°C overnight (approx. 14 hours).

  • Workup: After cooling to room temperature, carefully open the tube. Dilute the mixture with diethyl ether or ethyl acetate.

  • Purification: Wash the organic mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure. Purify the residue by column chromatography.

The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl halide, typically using a dual catalyst system of palladium and copper(I).[9][18][19] This reaction provides direct access to 3-alkynylpyridine derivatives, which are important precursors for other heterocyclic compounds.[18]

Field Insights: Optimization studies have shown that for substrates like 2-amino-3-bromopyridine, a catalyst system of Pd(CF₃COO)₂ with PPh₃ as the ligand, CuI as the co-catalyst, and Et₃N as both the base and a solvent component in DMF gives excellent results.[18][19]

Experimental Protocol: Optimized Sonogashira Coupling of 2-Amino-3-Bromopyridine [19]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve 2-amino-3-bromopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in DMF.

  • Catalyst Addition: Add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to the mixture.

  • Base Addition: Add triethylamine (Et₃N, approx. 1 mL per mmol of substrate).

  • Reaction Execution: Heat the reaction mixture to 100°C for 3 hours.

  • Monitoring & Workup: Monitor progress by TLC. After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via silica gel chromatography.

digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5, size="7.6,5", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.25,0.15"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Setup [label="1. Reaction Setup\n(Flask, Reagents, Catalyst, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="2. Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="3. Heating & Stirring\n(Oil Bath, Stir Plate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="4. Monitor Progress\n(TLC / LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="5. Workup\n(Quench, Extract, Wash, Dry)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="6. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="7. Characterization\n(NMR, MS, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Setup -> Inert; Inert -> Heat; Heat -> Monitor; Monitor -> Heat [label="If incomplete"]; Monitor -> Workup [label="If complete"]; Workup -> Purify; Purify -> Analyze; }

A Standard Experimental Workflow for Cross-Coupling Reactions.

Lithiation and Functionalization

Beyond palladium catalysis, the functionalization of bromo-pyridines via organolithium intermediates offers powerful, alternative pathways for substitution. The choice of lithiating agent and reaction conditions dictates the outcome, often leading to a competition between direct halogen-lithium exchange and deprotonation at an adjacent position (ortho-lithiation).

Field Insights: A fascinating dichotomy exists in the reaction of 3-bromopyridines with strong bases.[20][21] While n-BuLi typically effects a clean bromine-lithium exchange to form a 3-lithiopyridine intermediate, a hindered base like t-BuLi can induce an unprecedented ortho-lithiation at the C-4 position.[20][22] The outcome can be strongly dependent on the electrophile used and the order of addition, suggesting a complex reactive intermediate.[20][22]

digraph "Lithiation_Pathways" { graph [nodesep=0.4, ranksep=0.6, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Starting Material Start [label="{ 3-Bromopyridine}", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"];

// Pathways nBuLi [label="n-BuLi\n(Halogen-Lithium\nExchange)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tBuLi [label="t-BuLi / LDA\n(ortho-Lithiation)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates Inter1 [label="{ 3-Lithio-pyridine}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Inter2 [label="{ 4-Lithio-3-bromopyridine}", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Prod1 [label="3-Substituted Pyridine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prod2 [label="4-Substituted-3-bromopyridine", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> nBuLi; Start -> tBuLi; nBuLi -> Inter1; tBuLi -> Inter2; Inter1 -> Prod1 [label="+ E⁺"]; Inter2 -> Prod2 [label="+ E⁺"]; }

Competing Lithiation Pathways for 3-Bromopyridine.

The Halogen Dance Reaction: This intriguing rearrangement involves the base-catalyzed isomerization of aryl halides.[23] For bromo-pyridines, it allows for the transposition of a halogen atom, providing access to isomers that might be difficult to synthesize directly.[24][25] For example, 2,3-dibromopyridine can undergo a bromine-catalyzed halogen dance.[24] This reaction can be facilitated in continuous-flow systems, allowing for selective trapping of lithiated intermediates before or after the "dance" occurs.[25]

Applications in Science and Industry

The derivatives synthesized from bromo-pyridine precursors are of immense value in both medicinal chemistry and materials science.

Medicinal Chemistry and Drug Development

The pyridine scaffold is a privileged structure in drug design, and bromo-pyridines provide a direct route to novel pharmaceutical candidates.[4][5] They are key intermediates in the synthesis of drugs across various therapeutic areas, including oncology, antivirals, and central nervous system agents.[5] For example, 5-bromo-2-iodo-3-picoline is a key intermediate for Lonafarnib, a potent anticancer agent.[26] The ability to functionalize the pyridine ring at specific positions allows for the fine-tuning of a molecule's pharmacological activity, improving efficacy and reducing side effects.[4]

Materials Science

In materials science, precise control over molecular architecture is critical for achieving desired electronic and optical properties.[27] Bromo-pyridines are used as monomers or intermediates to create functional polymers, organic semiconductors, and components for optoelectronic devices.[27] The incorporation of the electron-deficient pyridine ring can influence a material's band gap, charge transport characteristics, and luminescence, making these derivatives valuable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[27]

Conclusion and Future Outlook

Bromo-pyridine derivatives have cemented their role as foundational pillars in modern organic synthesis. Their reactivity in a host of transformations, particularly palladium-catalyzed cross-coupling and selective lithiation, provides chemists with a robust toolkit for the construction of complex, high-value molecules. While challenges such as catalyst inhibition and regioselectivity control remain active areas of research, the continued development of novel catalyst systems, ligands, and reaction methodologies promises to further expand the synthetic utility of these remarkable intermediates. As the demand for sophisticated molecules in medicine and materials science grows, the strategic application of bromo-pyridine chemistry will undoubtedly continue to drive innovation and discovery.

References

  • A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Unusual t-BuLi Induced Ortholithiation versus Halogen–Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. (n.d.).
  • BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. (n.d.). Sci-Hub.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. (n.d.). Benchchem.
  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (n.d.).
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Scirp.org.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization. (n.d.). Thieme E-Books & E-Journals.
  • 4-Bromo-2-chloropyridine: A Versatile Intermediate in Material Science Applications. (n.d.).
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). American Chemical Society.
  • Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. (2004). PubMed.
  • Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. (2025). Request PDF.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • Bromine catalyst for the halogen dance reaction of 2,3‐dibromopyridine. (n.d.). ResearchGate.
  • Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine. (n.d.). ResearchGate.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). PMC - PubMed Central.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed.
  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). Request PDF.
  • Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines. (n.d.). Benchchem.
  • Recent progress of halogen-dance reactions in heterocycles. (2025). ResearchGate.
  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). Chemical Science (RSC Publishing).
  • A Comparative Guide to the Reactivity of Bromo-pyridines in Palladium-Catalyzed Reactions. (n.d.). Benchchem.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing).
  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. (n.d.). Faraday Discussions (RSC Publishing).
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH.
  • Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. (n.d.). OUCI.
  • Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda.
  • Synthetic method of 3-bromopyridine. (n.d.). Google Patents.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022).
  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (n.d.). Request PDF.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles from Bromo(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of bromo(pyridin-3-yl)acetic acid as a versatile scaffold for the synthesis of novel and medicinally relevant heterocyclic compounds. We will explore its inherent reactivity, discuss the rationale behind various synthetic methodologies, and provide detailed, validated protocols for the construction of key heterocyclic cores, including imidazo[1,2-a]pyridines and complex scaffolds via multicomponent reactions.

Introduction: The Enduring Significance of the Pyridine Nucleus

The pyridine ring is a cornerstone of medicinal chemistry, consistently featured in a significant portion of FDA-approved drugs over the past decade.[1] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor and a basic center, which can profoundly enhance the pharmacokinetic properties of a drug molecule by facilitating interactions with biological receptors.[2] From anticancer agents to treatments for central nervous system disorders, pyridine-containing heterocycles demonstrate a vast range of biological activities.[1][2][3]

The strategic functionalization of the pyridine core is therefore of paramount importance. This compound emerges as a particularly valuable starting material. It is a trifunctional building block, presenting three distinct reactive handles for molecular elaboration:

  • The carboxylic acid group, ready for amidation, esterification, or participation in multicomponent reactions.

  • The α-bromo group , a potent electrophile for substitution reactions.

  • The pyridine ring , which can be functionalized further and whose nitrogen atom plays a key role in directing reactivity and modulating the properties of the final molecule.

This guide will elucidate how these functionalities can be selectively and strategically employed to construct complex heterocyclic systems.

The Reagent: Physicochemical Profile and Reactivity

This compound is a versatile reagent, but its effective use requires an understanding of its properties. The specific isomer used in a synthesis is critical; for the protocols herein, we will focus on derivatives of the (pyridin-3-yl)acetic acid core, such as 2-(5-bromopyridin-3-yl)acetic acid and 2-(6-bromopyridin-3-yl)acetic acid, which are commercially available building blocks.

Table 1: Physicochemical Properties of Representative this compound Isomers

Property2-(5-Bromopyridin-3-yl)acetic acid2-(6-Bromopyridin-3-yl)acetic acid
Molecular Formula C₇H₆BrNO₂C₇H₆BrNO₂
Molecular Weight 216.03 g/mol 216.03 g/mol [4]
CAS Number 39891-12-8[5]404361-76-8[4]
Appearance SolidSolid
Solubility Sparingly soluble in water (15 g/L at 25°C, calculated)[5]Data not readily available

Core Reactivity Insights:

The molecule's power lies in the chemoselective potential of its functional groups. The α-bromo group is highly susceptible to nucleophilic substitution, particularly by amines, which is a key step in the formation of fused ring systems. The carboxylic acid can be activated to form amides or esters, or it can serve as the acidic component in powerful one-pot multicomponent reactions. The pyridine nitrogen, being basic, can be protonated or quaternized, which can influence the reactivity of the entire molecule.

Synthetic Strategies & Workflow

The choice of synthetic route depends entirely on the target heterocyclic core. The following diagram illustrates the primary divergent pathways available from this starting material.

G cluster_0 Pathway A: Fused Bicyclic Synthesis cluster_1 Pathway B: Multicomponent Reactions (MCRs) start This compound A1 Step 1: Reaction with 2-Aminopyridine derivative start->A1 B1 Ugi 4-Component Reaction (with Amine, Aldehyde, Isocyanide) start->B1 B2 Passerini 3-Component Reaction (with Aldehyde, Isocyanide) start->B2 A2 Step 2: Intramolecular Cyclization & Aromatization A1->A2 Intermediate Formation A3 Imidazo[1,2-a]pyridines A2->A3 B3 Complex Acyclic Peptidomimetics B1->B3 B4 α-Acyloxy Amides B2->B4

Caption: Divergent synthetic pathways from this compound.

Protocol 1: Synthesis of Substituted Imidazo[1,2-a]pyridines

Imidazopyridines are privileged scaffolds in medicinal chemistry, found in drugs like Zolpidem and Alpidem.[6] This protocol details their synthesis via a modified Tschitschibabin reaction, where this compound serves as a bromoacetaldehyde equivalent after in-situ decarboxylation. This approach offers a direct route to C3-substituted imidazopyridines.

Reaction Scheme: (Image of the reaction scheme showing a 2-aminopyridine reacting with this compound to form an imidazo[1,2-a]pyridine)

Rationale: This one-pot, two-step process begins with the SN2 reaction between the primary amino group of 2-aminopyridine and the electrophilic α-bromine of the acetic acid derivative. This forms a pyridinium salt intermediate. Subsequent heating in the presence of a base like sodium bicarbonate promotes an intramolecular cyclization via condensation, followed by dehydration and aromatization to yield the stable, fused imidazo[1,2-a]pyridine ring system.[7]

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
2-Amino-5-methylpyridine108.141.0 g9.25
2-(5-Bromopyridin-3-yl)acetic acid216.032.0 g9.25
Sodium Bicarbonate (NaHCO₃)84.012.33 g27.75
Ethanol (EtOH)46.0740 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylpyridine (1.0 g, 9.25 mmol) and ethanol (40 mL). Stir at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add 2-(5-bromopyridin-3-yl)acetic acid (2.0 g, 9.25 mmol) to the solution.

    • Causality Note: This initial step forms the N-alkylated intermediate. The reaction is typically run at a 1:1 molar ratio to maximize the formation of the desired intermediate and minimize side products.

  • Initial Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Base Addition and Cyclization: After 4 hours, cool the mixture slightly and add sodium bicarbonate (2.33 g, 27.75 mmol) in portions.

    • Causality Note: The base neutralizes the HBr formed during the initial alkylation and facilitates the intramolecular cyclization and subsequent dehydration steps required to form the aromatic imidazopyridine ring.

  • Final Reflux: Bring the mixture back to reflux and continue heating for an additional 12-16 hours, or until TLC indicates the consumption of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 2-(5-bromopyridin-3-yl)-6-methylimidazo[1,2-a]pyridine.

Protocol 2: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing substantial parts of all components.[8] The Ugi reaction is a cornerstone of MCR chemistry, ideal for generating diverse libraries of peptidomimetics.[9] Here, this compound serves as the carboxylic acid component.

Ugi Reaction Mechanism Overview:

Ugi_Mechanism Amine Amine (R1-NH2) Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Acid This compound (R3-COOH) Nitrilium Nitrilium Ion Intermediate Acid->Nitrilium Isocyanide Isocyanide (R4-NC) Imine->Nitrilium Adduct α-Adduct Nitrilium->Adduct + Isocyanide Mumm Mumm Rearrangement Adduct->Mumm Product Final Ugi Product (Peptidomimetic) Mumm->Product

Caption: Simplified workflow of the Ugi four-component reaction (U-4CR).

Rationale: The reaction is initiated by the condensation of an amine and an aldehyde to form an imine. The carboxylic acid protonates the imine, which is then attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This highly reactive species is trapped by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to furnish the stable α-acylaminocarboxamide product.[9]

Materials:

Reagent/SolventM.W. ( g/mol )AmountMoles (mmol)
Benzylamine107.15118 mg1.1
Benzaldehyde106.12106 mg1.0
This compound216.03216 mg1.0
tert-Butyl isocyanide83.1383 mg1.0
Methanol (MeOH)32.045 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL vial equipped with a magnetic stir bar, dissolve this compound (216 mg, 1.0 mmol) and benzylamine (118 mg, 1.1 mmol) in methanol (5 mL).

    • Causality Note: Methanol is an excellent solvent for the Ugi reaction as it effectively solvates the ionic intermediates.[10] A slight excess of the amine component is often used to ensure complete conversion of the aldehyde.

  • Component Addition: To the stirring solution, add benzaldehyde (106 mg, 1.0 mmol) followed by tert-butyl isocyanide (83 mg, 1.0 mmol).

  • Reaction: Tightly cap the vial and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, remove the methanol under reduced pressure.

  • Purification: The resulting crude residue is dissolved in a minimal amount of dichloromethane (DCM) and purified by flash column chromatography on silica gel (using an appropriate solvent system, e.g., a gradient of ethyl acetate in hexane) to isolate the desired peptidomimetic product.

Troubleshooting and Safety

  • Low Yield in Protocol 1: If the formation of the imidazopyridine is slow or yields are low, ensure the sodium bicarbonate is dry and added after the initial N-alkylation step. Incomplete initial alkylation can be a limiting factor; extending the initial reflux time may be beneficial.

  • Side Reactions in U-4CR: The formation of Passerini products can occur if the amine component is not sufficiently reactive. Ensure high-purity reagents are used. The order of addition is generally not critical, but adding the isocyanide last is common practice.

  • Safety: this compound and its derivatives are irritants. Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Isocyanides are toxic and have a very unpleasant odor; they must be handled with extreme care in a well-ventilated fume hood.

Conclusion

This compound is a potent and versatile building block for modern heterocyclic synthesis. Its multiple, distinct reactive sites allow for the strategic and efficient construction of diverse molecular architectures, from fused bicyclic systems of known pharmacological importance to complex peptidomimetics via multicomponent reactions. The protocols provided herein serve as a validated starting point for researchers to explore the vast chemical space accessible from this valuable reagent.

References

  • This entry is intentionally left blank to maintain numbering consistent with the provided search results.
  • Dwivedi, A. R., et al. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1), 12-36.
  • Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
  • Dwivedi, A. R., et al. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. OUCI.
  • Saini, R. K. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI.
  • ResearchGate. (2015). Advances in Synthesis and Application of Imidazopyridine Derivatives.
  • Ruda, M. C., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • ResearchGate. (2000). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • NIH. (2022). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • Ruda, M. C., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
  • Google Patents. (2010). Method for N-alkylation of 2-pyridone.
  • NIH. (2023). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC - NIH.
  • Larsson, P., et al. (2010). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 12(15), 3536-3538.
  • E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • NIH. (2022).
  • DeMartino, M. (2003). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab Group Meeting.
  • Gevorgyan, V. (2016).
  • de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • Sharma, S., et al. (2023). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters.
  • Soulé Research Group. (2024). Catalysis for Heterocycles Chemistry. The Soulé Research Group.
  • Dömling, A. (2021). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? The Journal of Organic Chemistry, 86(1), 8-23.
  • Cossy, J. (2016). Methods to access heterocycles; Applications to bioactive compounds. Journal of Pharmaceutical Sciences & Emerging Drugs.
  • Organic Chemistry Portal. (2023). Synthesis of O-Heterocycles. Organic Chemistry Portal.
  • Min, S., et al. (2021). N-Halo Reagents: Modern Synthetic Approaches for Heterocyclic Synthesis. Request PDF.
  • PubChem. 2-(6-Bromopyridin-3-yl)acetic acid. PubChem.
  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • PubChemLite. 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2). PubChemLite.
  • chemBlink. 5-Bromo-3-pyridineacetic acid [CAS# 39891-12-8]. chemBlink.
  • Echemi. (3-Bromo-pyridin-4-yl)
  • ResearchGate. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • Marsden, J. A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH.
  • Wikipedia. 3-Bromopyridine. Wikipedia.
  • ResearchGate. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Request PDF.

Sources

Protocol for the Esterification of Bromo(pyridin-3-yl)acetic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and expert insights into the esterification of bromo(pyridin-3-yl)acetic acid, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the preparation of corresponding esters, such as methyl 2-bromo-2-(pyridin-3-yl)acetate and ethyl 2-bromo-2-(pyridin-3-yl)acetate.

Introduction: The Significance of this compound Esters

This compound and its ester derivatives are valuable intermediates in organic synthesis. The presence of the pyridine ring, a common motif in bioactive molecules, coupled with the reactive α-bromo acetic acid moiety, allows for a wide range of subsequent chemical transformations. These esters are precursors to a variety of compounds, including but not limited to, novel antibiotics, anti-inflammatory agents, and kinase inhibitors. The controlled and efficient synthesis of these esters is, therefore, a critical step in the discovery and development of new chemical entities.

Mechanistic Insights: The Fischer-Speier Esterification

The most common and direct method for the esterification of carboxylic acids is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[1] The mechanism, depicted below, proceeds through a series of equilibrium steps.

Core Principles of Fischer-Speier Esterification:

  • Acid Catalysis: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer and Water Elimination: A series of proton transfers facilitates the elimination of a water molecule, a key driving force for the reaction.

  • Equilibrium Considerations: The Fischer esterification is a reversible process. To drive the reaction towards the formation of the ester, it is essential to either use a large excess of the alcohol reactant or to remove the water as it is formed, often through azeotropic distillation.[2]

For the esterification of this compound, a key consideration is the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen can be protonated by the acid catalyst, potentially deactivating the catalyst and hindering the reaction. Therefore, careful control of the amount of acid catalyst is crucial.

Visualizing the Reaction Pathway

Fischer_Esterification A This compound D Protonated Carboxylic Acid A->D Protonation B Alcohol (ROH) E Tetrahedral Intermediate B->E Nucleophilic Attack C H+ (Acid Catalyst) C->D D->E F Protonated Ester E->F Proton Transfer & Water Elimination F->C Regenerates Catalyst G Ester F->G Deprotonation H Water (H₂O)

Caption: Fischer-Speier Esterification Mechanism.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of methyl and ethyl esters of this compound. These protocols are based on established principles of Fischer esterification and have been adapted to address the specific properties of the starting material.

Protocol 1: Synthesis of Methyl 2-bromo-2-(pyridin-3-yl)acetate

This protocol outlines the synthesis of methyl 2-bromo-2-(pyridin-3-yl)acetate (CAS: 118650-08-1)[3][4][5][6].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound216.035.00 g0.023 mol
Methanol (anhydrous)32.0450 mL-
Sulfuric Acid (conc.)98.081.0 mL0.018 mol
Saturated Sodium Bicarbonate-50 mL-
Brine (Saturated NaCl)-50 mL-
Anhydrous Sodium Sulfate-5 g-
Dichloromethane-100 mL-

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.00 g, 0.023 mol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask. The carboxylic acid may not fully dissolve at this stage.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.0 mL) to the suspension. The addition is exothermic, and the mixture may warm up.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 2-bromo-2-(pyridin-3-yl)acetate.

Protocol 2: Synthesis of Ethyl 2-bromo-2-(pyridin-3-yl)acetate

This protocol details the synthesis of ethyl 2-bromo-2-(pyridin-3-yl)acetate (CAS: 347186-70-3)[7][].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound216.035.00 g0.023 mol
Ethanol (anhydrous)46.0760 mL-
p-Toluenesulfonic acid (TsOH)172.200.44 g0.0025 mol
Saturated Sodium Bicarbonate-50 mL-
Brine (Saturated NaCl)-50 mL-
Anhydrous Magnesium Sulfate-5 g-
Ethyl Acetate-100 mL-

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine this compound (5.00 g, 0.023 mol) and anhydrous ethanol (60 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.44 g, 0.0025 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Solvent Removal: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-bromo-2-(pyridin-3-yl)acetate.

Alternative Esterification Strategies

While Fischer-Speier esterification is a robust method, certain substrates may be sensitive to strong acidic conditions. In such cases, alternative methods can be employed.

Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), which is then reacted with the alcohol. This two-step, one-pot procedure avoids the equilibrium limitations of the Fischer esterification.[9][10][11][12][13]

Thionyl_Chloride_Esterification A This compound C Acyl Chloride Intermediate A->C Reaction B Thionyl Chloride (SOCl₂) B->C E Ester C->E Nucleophilic Acyl Substitution F HCl + SO₂ D Alcohol (ROH) D->E

Caption: Thionyl Chloride Esterification Workflow.

Steglich Esterification

For substrates that are particularly sensitive to both acidic and high-temperature conditions, the Steglich esterification offers a mild alternative.[1][2][14][15][16] This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.[1][2][14][15][16]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reflux time or using a Dean-Stark apparatus to remove water azeotropically, especially when using ethanol.

  • Byproduct Formation: The pyridine nitrogen can be alkylated by the bromoester product, especially under prolonged heating. It is important to monitor the reaction closely and purify the product promptly.

  • Purification Challenges: The basicity of the pyridine ring may cause tailing during silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

  • Safety Precautions: Bromoacetic acid derivatives are lachrymators and should be handled in a well-ventilated fume hood. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment.

Conclusion

The esterification of this compound is a fundamental transformation for the synthesis of a diverse range of biologically active molecules. The Fischer-Speier esterification, as detailed in the provided protocols, offers a reliable and scalable method for obtaining the desired methyl and ethyl esters. By understanding the underlying mechanism and considering the specific properties of the starting material, researchers can successfully and efficiently synthesize these valuable chemical intermediates. For sensitive substrates, alternative methods such as thionyl chloride mediated or Steglich esterification provide milder reaction conditions.

References

Sources

The Strategic Application of Bromo(pyridin-3-yl)acetic Acid in the Synthesis of Bioactive Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of bromo(pyridin-3-yl)acetic acid and its derivatives as pivotal building blocks in the synthesis of kinase inhibitors and other bioactive compounds. We will delve into the chemical rationale behind its use, present a detailed synthetic protocol for a related therapeutic agent, and offer insights into the broader applications of this versatile scaffold in medicinal chemistry.

Introduction: The Pyridine Acetic Acid Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. When combined with an acetic acid moiety, the resulting pyridylacetic acid structure offers two distinct points for chemical modification: the pyridine ring and the carboxylic acid group.

This compound, in particular, is a highly valuable starting material. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic introduction of diverse aryl and heteroaryl substituents, enabling the exploration of the chemical space around the pyridine core to optimize interactions with a biological target, such as the ATP-binding site of a protein kinase. The carboxylic acid group provides a site for amide bond formation, esterification, or reduction, further expanding the accessible molecular diversity.

While a direct, published synthesis of a commercially available kinase inhibitor starting from this compound is not readily found in the literature, the strategic importance of the core pyridin-3-ylacetic acid structure is well-established. A prime example is its use in the synthesis of Risedronic Acid, a potent inhibitor of farnesyl pyrophosphate (FPP) synthase used in the treatment of osteoporosis.[1] Although not a traditional kinase inhibitor, the synthesis of Risedronic Acid from 3-pyridylacetic acid provides an excellent, well-documented case study that illustrates the synthetic utility of this scaffold.

This application note will, therefore, provide a comprehensive overview of the synthesis of Risedronic Acid from 3-pyridylacetic acid. This detailed protocol serves as a robust template that can be conceptually adapted by researchers for the synthesis of kinase inhibitors and other complex molecules starting from this compound and its derivatives.

The Synthesis of Risedronic Acid: A Case Study

The synthesis of Risedronic Acid from 3-pyridylacetic acid is a classic example of a bisphosphonation reaction. The overall transformation involves the reaction of the carboxylic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride, to form the geminal bisphosphonate.

Reaction Mechanism

The reaction is believed to proceed through the formation of an acyl chloride intermediate from the reaction of 3-pyridylacetic acid with phosphorus trichloride. This is followed by a reaction with phosphorous acid, which exists in tautomeric equilibrium with its P(III) and P(V) forms. The reaction likely involves the nucleophilic attack of the P(III) tautomer of phosphorous acid on the activated carbonyl group, followed by a series of steps including dehydration and further phosphorylation to yield the final bisphosphonate product.

Application Protocol: Synthesis of Risedronic Acid

This protocol is based on established methods for the synthesis of Risedronic Acid and is intended for research purposes by qualified chemists.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Pyridylacetic acid≥98%Commercial Source
Phosphorous acid≥99%Commercial Source
Phosphorus trichloride≥99%Commercial Source
ChlorobenzeneAnhydrousCommercial Source
Deionized Water-Laboratory Supply
50% Sodium Hydroxide SolutionReagentCommercial Source
20% Aqueous Ethyl Alcohol-Laboratory Prepared
Equipment
  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and thermometer.

  • Heating mantle with a magnetic stirrer.

  • Vacuum filtration apparatus.

  • Standard laboratory glassware.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Bisphosphonation Reaction cluster_2 Work-up and Isolation cluster_3 Salt Formation and Purification charge_reactants Charge flask with 3-pyridylacetic acid, phosphorous acid, and chlorobenzene heat_mixture Heat mixture to 85-90°C charge_reactants->heat_mixture add_pcl3 Slowly add phosphorus trichloride heat_mixture->add_pcl3 reflux Reflux for 4-5 hours add_pcl3->reflux cool_reaction Cool to 50-60°C reflux->cool_reaction hydrolyze Quench with deionized water cool_reaction->hydrolyze reflux_hydrolysis Reflux for 4-5 hours hydrolyze->reflux_hydrolysis cool_to_rt Cool to room temperature reflux_hydrolysis->cool_to_rt adjust_ph Adjust pH to 4.2-4.5 with 50% NaOH cool_to_rt->adjust_ph cool_and_stir Cool to 0-5°C and stir for 2 hours adjust_ph->cool_and_stir filter_product Filter the solid product cool_and_stir->filter_product wash_and_dry Wash with 20% aq. EtOH and dry filter_product->wash_and_dry

Caption: Workflow for the synthesis of Risedronate Sodium.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-pyridylacetic acid (25 g), phosphorous acid (35.5 g), and chlorobenzene (500 ml).[2]

    • Begin stirring the suspension and heat the reaction mixture to 85-90°C.[2]

  • Bisphosphonation:

    • Once the reaction mixture reaches the desired temperature, slowly add phosphorus trichloride (58.97 g) via the dropping funnel over a period of 1 hour.[2]

    • After the addition is complete, maintain the reaction mixture at reflux (approximately 85°C) for 4-5 hours.[2]

  • Hydrolysis and Work-up:

    • After the reflux period, cool the reaction mass to 50-60°C.[2]

    • Carefully quench the reaction by the slow addition of deionized water.

    • Heat the mixture to reflux and maintain for an additional 4-5 hours to ensure complete hydrolysis.[2]

    • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Salt Formation and Isolation:

    • To the cooled reaction mixture, add a 50% sodium hydroxide solution dropwise to adjust the pH to 4.2-4.5.[2]

    • Cool the mixture to 0-5°C and stir for 2 hours to facilitate precipitation.[2]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a cold 20% aqueous ethyl alcohol solution.[2]

    • Dry the product under vacuum to yield Risedronate Sodium as a white solid.

Expected Yield and Purity
  • Yield: Approximately 33 g.[2]

  • Purity: >99% as determined by HPLC.[2]

Broader Applications and Future Directions

The synthesis of Risedronic Acid from 3-pyridylacetic acid is a testament to the utility of this chemical scaffold. For researchers in kinase inhibitor development, the bromo-substituted analogue, this compound, offers a strategic advantage. The bromine atom can be leveraged for diversification through a variety of palladium-catalyzed cross-coupling reactions.

Synthetic Strategy for Kinase Inhibitor Development

G cluster_0 Diversification at the Pyridine Ring cluster_1 Modification of the Carboxylic Acid start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira heck Heck Coupling (Alkenes) start->heck amide Amide Coupling (Amines) suzuki->amide ester Esterification (Alcohols) suzuki->ester sonogashira->amide sonogashira->ester heck->amide heck->ester library Library of Kinase Inhibitor Candidates amide->library ester->library

Caption: Synthetic strategies for kinase inhibitor library generation.

By employing this parallel synthesis approach, a large library of compounds can be generated from a single, versatile starting material. The resulting compounds can then be screened against a panel of kinases to identify potent and selective inhibitors. The structure-activity relationship (SAR) data from these screens can then be used to guide the design of next-generation inhibitors with improved efficacy and safety profiles.

Conclusion

This compound and its derivatives are valuable and versatile building blocks for the synthesis of kinase inhibitors and other bioactive molecules. While this guide has focused on the well-established synthesis of Risedronic Acid from the parent 3-pyridylacetic acid, the principles and protocols presented are directly applicable to the development of novel therapeutics. The strategic use of the bromine atom as a handle for diversification, coupled with the reactivity of the carboxylic acid, provides a powerful platform for the generation of compound libraries for drug discovery.

References

  • Motola, S. An easy and effective method for synthesis and radiolabelling of risedronate as a model for bone imaging. J. Labelled Comp. Radiopharm.2016, 59(10), 417-422.
  • Patsnap Synapse. What is the mechanism of Risedronate Sodium? [Link]

  • Google Patents. Process for the preparation of pure risedronic acid or salts. US8076483B2.
  • Google Patents.
  • Google Patents.
  • ResearchGate. The Synthesis of Risedronic Acid and Alendronate Applying Phosphorus Oxychloride and Phosphorous Acid in Methanesulfonic Acid. [Link]

  • Johnson, T. C.; Marsden, S. P. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J. Org. Chem.2022 , 87(21), 14595-14605. [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with Bromo(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Bromo(pyridin-3-yl)acetic Amides in Medicinal Chemistry

The synthesis of amide bonds is one of the most frequently performed reactions in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals.[1][2] Bromo(pyridin-3-yl)acetic acid represents a particularly valuable building block in this context. The resulting N-substituted 2-bromo-2-(pyridin-3-yl)acetamides are key intermediates in the synthesis of complex molecules, including potent enzyme inhibitors and other biologically active compounds.[3][4] The presence of the α-bromo group provides a reactive handle for subsequent chemical modifications, while the pyridinyl moiety can engage in crucial interactions with biological targets.[5][6]

This guide provides a comprehensive overview of the principles and practical considerations for the successful amide coupling of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. We will delve into the mechanistic nuances of coupling reagent selection, provide detailed, step-by-step protocols, and address common challenges to ensure robust and reproducible outcomes.

Chemical Principles and Mechanistic Considerations

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[1][7] This activation is typically achieved using a "coupling reagent."

The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, as well as the potential for side reactions. For a substrate like this compound, two key challenges must be addressed:

  • Racemization: The α-carbon of the acetic acid is a stereocenter. Activation of the carboxyl group can facilitate enolization, leading to racemization, which is a significant concern in the synthesis of chiral molecules.[8][9][10]

  • Side Reactions: The α-bromo substituent is a good leaving group and can participate in unwanted side reactions. The pyridine nitrogen, being basic, can also potentially interact with the coupling reagents or reaction intermediates.[5][11]

Selecting the Appropriate Coupling Reagent

A variety of coupling reagents are available, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[12][13]

G cluster_0 Coupling Reagent Classes cluster_1 Key Considerations for this compound Carbodiimides Carbodiimides Racemization Risk Racemization Risk Carbodiimides->Racemization Risk Higher Risk without Additives Phosphonium Salts Phosphonium Salts Phosphonium Salts->Racemization Risk Generally Lower Risk Uronium/Aminium Salts Uronium/Aminium Salts Uronium/Aminium Salts->Racemization Risk Generally Lower Risk Pyridine Basicity Pyridine Basicity Uronium/Aminium Salts->Pyridine Basicity Potential for Guanidinylation Side Reactions (α-Bromo) Side Reactions (α-Bromo)

Selection of Coupling Reagents
  • Carbodiimides (e.g., DCC, EDC, DIC): These are cost-effective and widely used.[1] However, they are known to cause racemization, especially with sensitive substrates. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress this side reaction by forming a less reactive, but more selective, active ester intermediate.[9]

  • Phosphonium Salts (e.g., PyBOP, PyBrOP): These reagents are generally more efficient and lead to less racemization than carbodiimides.[13] They are particularly useful for coupling sterically hindered amino acids. PyBrOP, being a bromophosphonium salt, is highly reactive.[14]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are among the most effective coupling reagents, known for rapid reaction times and low levels of racemization.[12] HATU, which incorporates a HOAt moiety, is particularly potent and is often the reagent of choice for challenging couplings.[12] A potential side reaction with uronium salts is the guanidinylation of the primary amine, though this is generally a minor pathway.

For the coupling of this compound, HATU or PyBOP in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are recommended as starting points to minimize racemization and ensure high coupling efficiency.

Experimental Protocols

The following protocols provide a general framework for the amide coupling of this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific amine substrates.

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for a wide range of primary and secondary amines, including those that are sterically hindered or have low nucleophilicity.

G A 1. Dissolve this compound and amine in anhydrous DMF. B 2. Cool the mixture to 0 °C. A->B C 3. Add DIPEA. B->C D 4. Add HATU in one portion. C->D E 5. Stir at 0 °C for 30 min, then warm to room temperature. D->E F 6. Monitor reaction by TLC or LC-MS. E->F G 7. Quench with water and extract with an organic solvent. F->G H 8. Purify by column chromatography. G->H

Workflow for HATU-mediated Coupling

Materials:

ReagentMolar Eq.
This compound1.0
Amine1.0 - 1.2
HATU1.1 - 1.5
DIPEA2.0 - 3.0
Anhydrous DMF-

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) (1.1-1.5 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using PyBOP

This protocol is a good alternative to HATU and is also effective for a variety of amines.

Materials:

ReagentMolar Eq.
This compound1.0
Amine1.0 - 1.2
PyBOP1.1 - 1.5
DIPEA2.0 - 3.0
Anhydrous DCM or DMF-

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or DMF.

  • Add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.1-1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with the reaction solvent and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Consider a more reactive coupling reagent like HATU.
Steric hindranceUse a less hindered base (e.g., 2,4,6-collidine). Increase the excess of the less hindered coupling partner.
Poor solubility of reactantsTry a different solvent system (e.g., a mixture of DCM and DMF).
Epimerization/RacemizationBase-induced enolizationUse a milder base (e.g., N-methylmorpholine). Perform the reaction at a lower temperature (0 °C to -20 °C).
Inefficient trapping of the activated intermediateEnsure an adequate amount of HOBt or HOAt is used if a carbodiimide is employed.
Formation of Side ProductsGuanidinylation of the amineUse a phosphonium-based coupling reagent (e.g., PyBOP) instead of a uronium salt.
Reaction at the α-bromo positionUse milder reaction conditions (lower temperature, shorter reaction time). Ensure the amine is not excessively basic.
Difficult PurificationByproducts from the coupling reagentFor carbodiimide reactions, dicyclohexylurea (DCU) from DCC is insoluble and can be filtered off. Byproducts from EDC and phosphonium/uronium salts are generally water-soluble and can be removed by aqueous workup.
Unreacted starting materialsAdjust the stoichiometry of the reactants. Ensure complete activation of the carboxylic acid before adding the amine.

Purification and Characterization

Purification of the resulting N-substituted 2-bromo-2-(pyridin-3-yl)acetamides is typically achieved by silica gel column chromatography. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is often a good starting point.

Characterization of the final product should be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.[15][16]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[15][16]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[17]

Conclusion

The amide coupling of this compound is a versatile and powerful tool in the synthesis of complex molecules for drug discovery and development. By carefully selecting the appropriate coupling reagent and reaction conditions, researchers can achieve high yields of the desired amides while minimizing side reactions such as racemization. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this important transformation.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
  • Lazić, A. M., et al. (2020). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 26(62), 14074-14096.
  • National Center for Biotechnology Information. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • PubMed. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Retrieved from [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PubMed Central. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Evolution of amide bond formation. Retrieved from [Link]

  • RSC Publishing. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved from [Link]

  • The Peptides Resource. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • The Peptides Resource. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • NIH. (2023). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Retrieved from [Link]

  • NIH. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • NIH. (2023). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • PubMed. (2023). N-(5-Bromo-pyridin-2-yl)acetamide. Retrieved from [Link]

  • RSC Publishing. (2024). Organoboron catalysis for direct amide/peptide bond formation. Retrieved from [Link]

Sources

Application Notes and Protocols: Bromo(pyridin-3-yl)acetic Acid as a Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Pyridinyl Linker in Bioconjugate Design

In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the final conjugate's stability, solubility, and biological activity.[][2][3] Bromo(pyridin-3-yl)acetic acid emerges as a compelling linker candidate, offering a unique combination of a reactive alkylating moiety and the distinct physicochemical properties of a pyridine ring. The alpha-bromoacetamide group provides a classic and reliable handle for the selective modification of nucleophilic amino acid residues, primarily cysteine and histidine, under biocompatible conditions.[4][5][6] Concurrently, the integrated pyridinyl group can influence the overall characteristics of the resulting bioconjugate. For instance, the pyridine's basic nitrogen atom can enhance hydrophilicity, potentially mitigating aggregation issues often encountered with hydrophobic payloads.[2] Furthermore, the pKa of the pyridinyl nitrogen, being near physiological pH, can be exploited in designing pH-sensitive drug release mechanisms, where protonation in the acidic tumor microenvironment or endosomal compartments could trigger payload release.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a linker in bioconjugation. We will delve into the underlying chemical principles, provide detailed experimental protocols for protein modification, and discuss essential analytical techniques for the characterization of the resulting conjugates.

Chemical Properties and Reactivity

This compound is a bifunctional molecule featuring a carboxylic acid and an alpha-bromo acetyl group. The key to its utility in bioconjugation lies in the electrophilic nature of the carbon atom bearing the bromine, which is susceptible to nucleophilic attack by amino acid side chains.

PropertyValueSource
Molecular Formula C7H6BrNO2[8]
Molecular Weight 216.03 g/mol [8]
Appearance Solid[9]
Solubility Sparingly soluble in water[8]

The primary mode of action for this linker is the alkylation of thiol groups in cysteine residues and the imidazole nitrogen of histidine residues.[4][10] The reaction proceeds via an SN2 mechanism, resulting in a stable thioether or alkylated imidazole bond, respectively.

Core Application: Site-Selective Protein Modification

The selective modification of proteins is a cornerstone of modern biopharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[11][12][13] this compound serves as an effective tool for achieving this site-selectivity, primarily targeting cysteine and histidine residues.

Alkylation of Cysteine Residues

Cysteine, with its nucleophilic thiol group, is a common target for bioconjugation due to its relatively low abundance and high reactivity at physiological pH.[14][15] The reaction of this compound with a cysteine residue results in a stable carboxymethylated cysteine, effectively linking the pyridinyl moiety to the protein backbone.

Reaction Workflow:

cluster_reactants Reactants cluster_products Products Protein_Cys Protein-SH (Cysteine) Conjugate Protein-S-CH2-CO-(pyridin-3-yl) (Stable Thioether Bond) Protein_Cys->Conjugate Alkylation (SN2) pH 7-8.5 Linker Br-CH2-CO-(pyridin-3-yl) This compound Linker->Conjugate HBr HBr

Caption: Cysteine Alkylation Workflow.

Protocol 1: Cysteine-Specific Conjugation of a Model Protein (e.g., BSA)

This protocol outlines a general procedure for the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M N-acetyl-L-cysteine

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Analytical Instruments: UV-Vis Spectrophotometer, Mass Spectrometer (optional)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of TCEP and incubate at 37°C for 1 hour.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Linker Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in a compatible organic solvent like DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle agitation. The reaction time can be optimized for desired conjugation levels.[4]

  • Quenching the Reaction:

    • To stop the reaction, add a 100-fold molar excess of N-acetyl-L-cysteine and incubate for 30 minutes.

  • Purification of the Conjugate:

    • Remove excess linker and quenching reagent by size-exclusion chromatography (SEC). Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions, identified by UV absorbance at 280 nm.

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., Bradford assay or A280).

    • Characterize the extent of conjugation (Drug-to-Antibody Ratio or DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).[16][17][18]

Alkylation of Histidine Residues

Histidine residues, with their imidazole side chains, can also be targeted by alpha-haloacetyl compounds, although the reaction is generally slower than with cysteines and often requires slightly acidic conditions to favor the more nucleophilic unprotonated imidazole nitrogen.[10]

Reaction Mechanism:

cluster_reactants Reactants cluster_products Products Protein_His Protein-Imidazole (Histidine) Conjugate Protein-Imidazole+-CH2-CO-(pyridin-3-yl) (Alkylated Histidine) Protein_His->Conjugate Alkylation pH ~6.0 Linker Br-CH2-CO-(pyridin-3-yl) This compound Linker->Conjugate HBr HBr

Caption: Histidine Alkylation Mechanism.

Protocol 2: Histidine-Targeted Conjugation

This protocol provides a starting point for the alkylation of histidine residues. Optimization of pH and reaction time will be crucial for achieving selectivity.

Materials:

  • Histidine-rich protein or peptide

  • This compound

  • Reaction Buffer: 100 mM MES or sodium acetate, 150 mM NaCl, pH 6.0

  • Quenching Reagent: 1 M L-histidine

  • Purification and analytical instruments as in Protocol 1.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer (pH 6.0) to a concentration of 5-10 mg/mL.

  • Linker Preparation:

    • Prepare a fresh stock solution of this compound in DMSO or DMF.

  • Conjugation Reaction:

    • Add a 20-100 fold molar excess of the linker to the protein solution.

    • Incubate at 37°C for 4-12 hours. Monitor the reaction progress if possible.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of L-histidine and incubate for 1 hour.

  • Purification and Characterization:

    • Follow the purification and characterization steps outlined in Protocol 1. Mass spectrometry will be particularly important to confirm the site of modification.

Analytical Characterization of Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and performance of the bioconjugate.[19][20] A multi-faceted analytical approach is recommended.

Analytical TechniquePurposeKey Parameters Measured
UV/Vis Spectroscopy Simple estimation of conjugation ratio.Drug-to-Antibody Ratio (DAR) based on absorbance of the protein and the pyridinyl linker.[16]
Mass Spectrometry (MS) Precise determination of conjugate mass and distribution of drug-linker species.Intact and reduced mass analysis to confirm covalent modification and determine DAR.[17]
Hydrophobic Interaction Chromatography (HIC) Separation of species with different numbers of conjugated linkers.Distribution of DAR species (e.g., DAR0, DAR2, DAR4).[16]
Size Exclusion Chromatography (SEC) Assessment of aggregation and fragmentation.Purity, presence of high molecular weight species (aggregates).[19]
Reversed-Phase HPLC (RP-HPLC) High-resolution separation for purity and DAR analysis.Purity, DAR distribution.[19]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Insufficient molar excess of linker.Increase the molar ratio of linker to protein.
Short reaction time or low temperature.Increase incubation time and/or temperature.
Inaccessible cysteine/histidine residues.Ensure proper protein unfolding/reduction (for cysteines). Consider protein engineering to introduce more accessible sites.
Protein Aggregation Hydrophobic nature of the linker/payload.Optimize buffer conditions (e.g., add excipients like arginine). Purify the conjugate promptly.
Off-target Modification High pH or excessive linker concentration.Lower the reaction pH (especially for histidine targeting). Reduce the molar excess of the linker.

Conclusion

This compound represents a valuable tool in the bioconjugation toolkit. Its straightforward reactivity with key amino acid residues, combined with the beneficial properties of the pyridine moiety, makes it a versatile linker for a range of applications, from the development of antibody-drug conjugates to the creation of novel protein-based reagents. The protocols and analytical strategies outlined in this document provide a solid foundation for researchers to successfully employ this linker in their work. As with any bioconjugation strategy, empirical optimization of reaction conditions is paramount to achieving the desired outcome of a well-defined and functional bioconjugate.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Beck, A., Wagner-Rousset, E., Ayoub, D., Van Dorsselaer, A., & Sanglier-Cianférani, S. (2013).
  • Zhao, R. Y., Wilhelm, S. D., Audette, C., Jones, G., Leece, B. A., & Lazar, A. C. (2011). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of medicinal chemistry, 54(10), 3606-3623.
  • Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved January 15, 2026, from [Link]

  • Waters. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Retrieved January 15, 2026, from [Link]

  • Abzena. (n.d.). Bioconjugate & ADC Analytical Method Development & Bioassays. Retrieved January 15, 2026, from [Link]

  • Journal of Antibody-drug Conjugates. (2022). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Previous work using monovinylpyridine or maleimide linkers for the... Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(6-Bromopyridin-3-yl)acetic acid. Retrieved January 15, 2026, from [Link]

  • Popa, G., Tăbăran, F., & David, S. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Structural Chemistry, 23(3), 855-862.
  • Carver College of Medicine. (n.d.). Procedure for Reduction and Alkylation. Retrieved January 15, 2026, from [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 3-Pyridyl Acetic Acid. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Reaction of a single cysteine containing protein and subsequent... Retrieved January 15, 2026, from [Link]

  • Glick, D. M., Goren, H. J., & Barnard, E. A. (1967). Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. Biochemical Journal, 102(1), 7C-10C.
  • Chudasama, V., Smith, M. E. B., Schumacher, F. F., Papaioannou, D., Waksman, G., Baker, J. R., & Caddick, S. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation.
  • Biopharma PEG. (n.d.). ADC Linkers. Retrieved January 15, 2026, from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved January 15, 2026, from [Link]

  • Chudasama, V., Smith, M. E. B., Schumacher, F. F., Papaioannou, D., Waksman, G., Baker, J. R., & Caddick, S. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation.
  • McKay, C. S., & Finn, M. G. (2014). Arylation chemistry for bioconjugation. Chemical biology & drug design, 83(5), 491-500.
  • PubChem. (n.d.). [(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid. Retrieved January 15, 2026, from [Link]

  • Al-Zaydi, K. M. (2009). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 14(7), 2414-2426.
  • Chudasama, V., Smith, M. E. B., Schumacher, F. F., Papaioannou, D., Waksman, G., Baker, J. R., & Caddick, S. (2011). Bromopyridazinedione-mediated protein and peptide bioconjugation.
  • Open Exploration Publishing. (2022). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Retrieved January 15, 2026, from [Link]

  • National Toxicology Program. (2016). Haloacetic Acids Found as Water Disinfection Byproducts (Selected). In Report on Carcinogens Monograph.
  • LabRoots. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification [Video]. YouTube. [Link]

  • MDPI. (2022). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Retrieved January 15, 2026, from [Link]

  • Josić, D., Breyer, A., & Abramić, M. (2009). Identification of the reactive cysteine residues in yeast dipeptidyl peptidase III. Biochimie, 91(11-12), 1369-1376.
  • Bernardes, G. J. L., & Chalker, J. M. (2014). Cysteine‐Assisted Click‐Chemistry for Proximity‐Driven, Site‐Specific Acetylation of Histones.
  • Piras, M., & Pignochino, Y. (2020). Hyaluronic Acid Bioconjugates for the Delivery of Bioactive Molecules. Polymers, 12(10), 2378.

Sources

Application Note: A Detailed Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromo(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of biaryl and vinyl-aryl structures, which are core components in numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] The synthesis of biaryl acetic acid derivatives, particularly those incorporating heteroaromatic rings like pyridine, is of immense interest to the drug development community, as these motifs are present in a wide array of biologically active molecules.[4][5]

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of bromo(pyridin-3-yl)acetic acid with a generic arylboronic acid. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents and conditions, and offer a detailed, step-by-step procedure suitable for researchers in both academic and industrial settings. The protocol is designed to be a self-validating system, incorporating insights for troubleshooting and optimization.

The Catalytic Cycle: Mechanism of Action

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle.[6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The catalyst, typically a Pd(0) species, is regenerated at the end of the cycle, allowing for low catalyst loadings.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (this compound). This irreversible step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[1][8] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[9][10]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻), which then displaces the halide on the palladium center.[11][12][13]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments. The desired biaryl product is expelled from the palladium coordination sphere, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[2][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 L L-Pd(0) (Active Catalyst) pd_oxidative L L-Pd(II)-Ar¹      |     X pd0->pd_oxidative Oxidative Addition pd_transmetal L L-Pd(II)-Ar¹      |     Ar² pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd_transmetal->product byproduct X-B(OH)₂ + Base-H⁺ pd_transmetal->byproduct        ar1x Ar¹-X (this compound) ar1x->pd_oxidative ar2b Ar²-B(OH)₂ + Base ar2b->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Rationale for Reagent Selection

The success of coupling a challenging substrate like this compound hinges on the careful selection of each reaction component. The presence of both a potentially coordinating pyridine ring and an acidic carboxylic acid group requires a tailored approach.

  • Palladium Precatalyst and Ligand: While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems composed of a palladium(II) precursor (e.g., Pd(OAc)₂) and a specialized ligand often provide superior activity and broader substrate scope. For heteroaromatic substrates, electron-rich and bulky biaryl monophosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[2][8][14] These ligands promote the crucial oxidative addition step and prevent catalyst deactivation that can occur from coordination of the pyridine nitrogen.[15]

  • Base: The choice of base is critical. Its primary role is to activate the boronic acid by forming an "ate" complex, which enhances its nucleophilicity.[12][13] For substrates containing acidic functional groups, such as the carboxylic acid here, additional equivalents of base are required for neutralization. A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is ideal. They are strong enough to facilitate transmetalation but minimize side reactions. A total of 3.0 equivalents is recommended to neutralize the substrate, activate the boronic acid, and drive the catalytic cycle.

  • Boronic Acid Partner: Arylboronic acids are widely available but can be susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved.[16] For sensitive applications or to improve stability and handling, the corresponding boronic pinacol esters are an excellent alternative.[17][18]

  • Solvent System: The reaction typically requires a solvent system that can dissolve both the organic substrates and the inorganic base. A mixture of a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is a standard and highly effective choice.[6][19] It is imperative to thoroughly degas the solvent mixture before use, as dissolved oxygen can oxidize the Pd(0) catalyst and promote undesirable homocoupling of the boronic acid.[16]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands are toxic and should be handled with care.

  • The reaction should be run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Reagents & Materials
ReagentMol. Wt. ( g/mol )Amount (mg)Amount (mmol)Equivalents
This compound216.032161.01.0
Arylboronic Acid--1.21.2
Pd(OAc)₂224.504.50.020.02 (2 mol%)
SPhos410.5716.40.040.04 (4 mol%)
K₃PO₄ (Potassium Phosphate)212.276373.03.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure
  • Solvent Degassing: Prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water). Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen or argon gas through it or by using a freeze-pump-thaw cycle.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (216 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 4:1 dioxane/water solvent mixture (10 mL) to the flask containing the solids.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Check for the consumption of the this compound starting material.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl. This step is crucial to protonate the product's carboxylic acid group, allowing it to be extracted into the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl acetic acid derivative.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature.Ensure a proper inert atmosphere was maintained.[16] Use fresh catalyst and ligand. Increase reaction temperature in 10 °C increments. Consider screening alternative ligands or bases.[20]
Protodeboronation Boronic acid instability; Reaction temperature too high or reaction time too long.Use the corresponding boronic pinacol ester for increased stability.[17] Use anhydrous conditions with a base like KF if possible.[11] Avoid unnecessarily long reaction times once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture; Use of a Pd(II) precatalyst.Ensure solvent and reaction headspace are rigorously degassed.[16] Using a Pd(0) source (e.g., Pd₂(dba)₃) directly can sometimes mitigate this side reaction.
Poor Product Recovery Incomplete extraction of the product due to its carboxylate salt form.Ensure the aqueous layer is properly acidified to pH 4-5 before extraction to protonate the carboxylic acid. Verify the pH with pH paper.

References

  • Time in Pasuruan, ID. Google Search.
  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Use of Base Metals in Suzuki Coupling. WordPress. [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. R Discovery. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ResearchGate. [Link]

Sources

The Versatile Scaffold: Bromo(pyridin-3-yl)acetic Acid as a Foundational Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the continuous pursuit of novel and effective crop protection agents, the pyridine ring system stands out as a privileged scaffold, forming the core of numerous commercial herbicides and fungicides. Its unique electronic properties and metabolic stability make it an ideal backbone for designing active molecules. Among the myriad of pyridine-based synthons, Bromo(pyridin-3-yl)acetic acid has emerged as a particularly valuable and versatile building block. Its dual functionality—a reactive carboxylic acid handle and a bromine-substituted pyridine ring ripe for further modification—provides a strategic entry point into several classes of potent agrochemicals.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging this compound in the synthesis of next-generation agrochemicals. We will delve into its chemical properties, safe handling, and its application in the synthesis of two major classes of agrochemicals: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. The protocols provided are designed to be self-validating, with clear explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Part 1: The Building Block: this compound - Properties and Handling

This compound is a crystalline solid at room temperature. The precise isomer, particularly the position of the bromine atom on the pyridine ring, can influence its reactivity and the properties of the resulting agrochemicals. For the purpose of these application notes, we will focus on syntheses commencing from isomers of this compound.

Table 1: Physicochemical Properties of Representative Bromo(pyridin-yl)acetic Acid Isomers

Property2-(5-Bromopyridin-3-yl)acetic acid2-(6-Bromopyridin-3-yl)acetic acid
CAS Number 39891-12-8[1]404361-76-8[2]
Molecular Formula C₇H₆BrNO₂[1]C₇H₆BrNO₂[2]
Molecular Weight 216.03 g/mol [1]216.03 g/mol [2]
Appearance SolidSolid
Solubility Sparingly soluble in water (15 g/L at 25 °C)[1]Data not readily available

Safety and Handling: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation and is harmful if swallowed.[2]

Part 2: Application in Fungicide Synthesis: Crafting Novel Succinate Dehydrogenase Inhibitors (SDHIs)

The pyridine carboxamide scaffold is a cornerstone of modern SDHI fungicides, which act by disrupting the fungal mitochondrial respiratory chain. This compound serves as an excellent precursor for the synthesis of these potent antifungal agents. The general strategy involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation with a suitable aniline derivative.

Mechanism of Action: SDHI Fungicides

Succinate Dehydrogenase (also known as Complex II) is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH complex, blocking the oxidation of succinate to fumarate. This inhibition halts ATP production, leading to the disruption of fungal cellular respiration and ultimately, cell death. The pyridine ring of the fungicide plays a key role in the binding and overall efficacy.

SDHI Mechanism of Action cluster_0 Mitochondrial Inner Membrane Succinate Succinate SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex Oxidation Fumarate Fumarate SDH_Complex->Fumarate Ubihydroquinone Ubihydroquinone (QH2) SDH_Complex->Ubihydroquinone Ubiquinone Ubiquinone (Q) Ubiquinone->SDH_Complex Complex_III Complex III Ubihydroquinone->Complex_III e- transfer SDHI_Fungicide Pyridine Carboxamide (SDHI) SDHI_Fungicide->SDH_Complex Inhibition

Caption: SDHI fungicides inhibit Complex II, blocking cellular respiration.

Protocol 1: Synthesis of a Model Pyridine Carboxamide SDHI Fungicide

This protocol outlines a two-step synthesis of a model N-(2-aminophenyl)-bromo(pyridin-3-yl)acetamide, a precursor to more complex SDHI fungicides.

Step 1: Conversion of this compound to Bromo(pyridin-3-yl)acetyl chloride

  • Rationale: The carboxylic acid is not sufficiently electrophilic to readily react with an amine. Conversion to the highly reactive acyl chloride is a standard and efficient method to activate the carboxyl group for amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with volatile byproducts (SO₂ and HCl) that are easily removed.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of thionyl chloride (SOCl₂, 5-10 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude Bromo(pyridin-3-yl)acetyl chloride is a light-sensitive and moisture-sensitive oil and is typically used immediately in the next step without further purification.

Step 2: Amidation with o-Phenylenediamine

  • Rationale: The newly synthesized acyl chloride is a potent acylating agent. It will readily react with the nucleophilic amino group of o-phenylenediamine to form the desired amide bond. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Procedure:

    • Dissolve o-phenylenediamine (1.1 equivalents) and triethylamine (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude Bromo(pyridin-3-yl)acetyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-(2-aminophenyl)-bromo(pyridin-3-yl)acetamide.

Part 3: Application in Herbicide Synthesis: Assembling Protoporphyrinogen Oxidase (PPO) Inhibitors

The pyridinyl-benzothiazolone scaffold is featured in a class of herbicides that inhibit the protoporphyrinogen oxidase (PPO) enzyme. These herbicides are effective against a broad spectrum of weeds. This compound derivatives can be strategically employed in the multi-step synthesis of these complex molecules.

Mechanism of Action: PPO Inhibiting Herbicides

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. PPO-inhibiting herbicides block this step, leading to an accumulation of protoporphyrinogen IX in the cytoplasm. This excess protoporphyrinogen IX is then rapidly oxidized by non-enzymatic processes, generating singlet oxygen, a highly reactive oxygen species. Singlet oxygen causes rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents, loss of photosynthetic capacity, and ultimately, plant death.

PPO Inhibitor Mechanism cluster_plant_cell Plant Cell Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (in Cytoplasm) PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX_cyto->PPO_Enzyme Blocked Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrinogen_IX_cyto->Singlet_Oxygen Non-enzymatic Oxidation Protoporphyrin_IX_chloro Protoporphyrin IX (in Chloroplast) PPO_Enzyme->Protoporphyrin_IX_chloro Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll PPO_Herbicide Pyridinyl-benzothiazolone (PPO Inhibitor) PPO_Herbicide->PPO_Enzyme Inhibition Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Lipid_Peroxidation

Caption: PPO inhibitors block chlorophyll synthesis, leading to oxidative stress.

Protocol 2: Synthesis of a Model Pyridinyl-benzothiazolone Herbicide Intermediate

This protocol describes the synthesis of a key intermediate, 3-(bromo-pyridin-3-yl)-benzothiazol-2-one, which can be further functionalized to produce a range of PPO-inhibiting herbicides. This synthesis showcases the utility of the bromo-substituted pyridine ring in a nucleophilic aromatic substitution reaction.

  • Rationale: This synthesis utilizes a copper-catalyzed Ullmann condensation reaction to couple the benzothiazolone nitrogen with the bromopyridine ring. Copper catalysis is often necessary for the coupling of N-heterocycles with aryl halides. Potassium carbonate serves as the base to deprotonate the benzothiazolone, generating the nucleophile.

  • Procedure:

    • To a sealable reaction vessel, add 2-hydroxybenzothiazole (1 equivalent), a bromo-3-halopyridine (e.g., 2,5-dibromopyridine, 1.1 equivalents), copper(I) iodide (CuI, 0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents).

    • Add a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(bromo-pyridin-3-yl)-benzothiazol-2-one intermediate.

Part 4: Data Summary and Conclusion

The utility of this compound as a building block is underscored by the high efficacy of the agrochemicals derived from it. The following table summarizes representative biological activity data for these classes of compounds.

Table 2: Representative Biological Activity of Pyridine-Based Agrochemicals

Compound ClassTarget OrganismMechanism of ActionRepresentative EC₅₀/IC₅₀
Pyridine CarboxamidesBotrytis cinereaSDH Inhibition5 - 20 µg/mL[3]
Pyridinyl-benzothiazolonesBroadleaf WeedsPPO InhibitionEffective at 75 g/ha[4]

References

  • 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2) - PubChemLite. Available at: [Link]

  • Studies on the novel pyridine sulfide containing SDH based heterocyclic amide fungicide. Available at: [Link]

  • 2-(6-Bromopyridin-3-yl)acetic acid | C7H6BrNO2 | CID 72212836 - PubChem. Available at: [Link]

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed. Available at: [Link]

  • Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

Sources

Application Notes and Protocols for the Three-Component Synthesis of Pyridylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridylacetic Acid Derivatives and the Efficiency of Three-Component Synthesis

Pyridylacetic acid derivatives are a cornerstone in modern medicinal chemistry. As prevalent heterocyclic structures in pharmaceutical products, they serve as crucial subunits in a wide array of drugs and drug candidates, as well as versatile intermediates for their synthesis.[1] The pyridine ring, in particular, is a key pharmacophore due to its ability to engage in various biological interactions, including hydrogen bonding and metal ion coordination, making it a valuable component in designing molecules with targeted pharmacological activities.[2][3]

Traditionally, the synthesis of substituted pyridylacetate derivatives has relied on methods such as palladium-catalyzed cross-coupling of halopyridines with enolates or direct SNAr reactions with activated methylene compounds, often followed by hydrolysis and decarboxylation steps.[1][4] While effective, these multi-step approaches can be time-consuming and may require harsh reaction conditions, especially considering that 2- or 4-pyridylacetic acids are prone to decarboxylation.[1][5]

To address these challenges, multicomponent reactions (MCRs) have emerged as a powerful strategy. MCRs, such as the well-known Passerini, Ugi, and Biginelli reactions, offer significant advantages by combining three or more starting materials in a single pot to form a complex product in a highly atom-economical and efficient manner.[6][7][8][9][10][11][12] This application note details a novel and convenient three-component synthesis of substituted pyridylacetic acid derivatives that leverages the dual reactivity of Meldrum's acid derivatives.[1][13][14] This approach involves the initial nucleophilic substitution on an activated pyridine-N-oxide, followed by electrophilic ring-opening and decarboxylation, providing a streamlined and versatile route to this important class of molecules.[1][13][14]

Reaction Principle and Workflow

This three-component synthesis hinges on the unique reactivity of Meldrum's acid derivatives. The general workflow can be conceptualized as follows:

  • Activation of Pyridine-N-Oxide: The pyridine-N-oxide is activated with an electrophilic agent, such as tosyl chloride, rendering it susceptible to nucleophilic attack.

  • Nucleophilic Attack by Meldrum's Acid: The enolate of a Meldrum's acid derivative acts as the nucleophile, attacking the activated pyridine ring.

  • Ring-Opening and Decarboxylation: The resulting intermediate is then treated with a nucleophile (e.g., an alcohol, amine, or organometallic reagent), which induces ring-opening of the Meldrum's acid moiety and subsequent decarboxylation to yield the final pyridylacetic acid derivative.

This sequence allows for the convergent assembly of three distinct components—the pyridine-N-oxide, the Meldrum's acid derivative, and a final nucleophile—into the desired product in a one-pot fashion.

G cluster_0 Step 1: Activation & Substitution cluster_1 Step 2: Ring-Opening & Decarboxylation Pyridine_N_Oxide Pyridine-N-Oxide Intermediate Pyridinium Intermediate Pyridine_N_Oxide->Intermediate Activation TsCl Tosyl Chloride (TsCl) Triethylamine (Et3N) TsCl->Intermediate Meldrums_Acid Meldrum's Acid Derivative Meldrums_Acid->Intermediate Nucleophilic Attack Final_Product Pyridylacetic Acid Derivative Intermediate->Final_Product Ring-Opening Nucleophile Nucleophile (e.g., Alcohol, Amine) Nucleophile->Final_Product

Caption: General workflow of the three-component synthesis.

Detailed Experimental Protocol: Synthesis of Methyl 2-(4-methylpyridin-2-yl)propanoate

This protocol is adapted from a reported procedure and serves as a representative example of the three-component synthesis.[1][4]

Materials and Reagents:

  • 4-Methylpyridine-N-oxide

  • 5,5-Dimethyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid derivative)

  • Tosyl chloride (TsCl)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc), anhydrous

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

Step 1: Activation and Nucleophilic Substitution

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpyridine-N-oxide (1.1 equivalents).

  • Dissolve the pyridine-N-oxide in anhydrous ethyl acetate (0.2 M).

  • Add the Meldrum's acid derivative (1.0 equivalent) to the solution.

  • Cool the mixture in an ice bath and add triethylamine (2.1 equivalents) dropwise.

  • Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous ethyl acetate.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

Step 2: Ring-Opening, Decarboxylation, and Isolation

  • After overnight stirring, remove the solvent in vacuo using a rotary evaporator.

  • To the crude residue, add a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol (2.5 M).

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-(4-methylpyridin-2-yl)propanoate.

Scope and Versatility of the Reaction

A key advantage of this three-component synthesis is its broad substrate scope, allowing for the generation of a diverse library of pyridylacetic acid derivatives.

Table 1: Scope of Pyridine-N-Oxide Substitution [1]

EntryPyridine-N-OxideProduct Position of SubstitutionYield (%)
12-Methylpyridine-N-oxide465
23-Methylpyridine-N-oxide462
34-Phenylpyridine-N-oxide275
44-Bromopyridine-N-oxide268
5Isoquinoline-N-oxide155

Table 2: Scope of the Nucleophile for Ring-Opening [1]

EntryNucleophileConditionsProduct TypeYield (%)
1Benzyl alcohol / KOtBuTHF, r.t.Benzyl ester61
2Allyl alcohol / KOtBuTHF, r.t.Allyl ester54
3iso-Butylmagnesium bromideTHF, -40 °C to r.t.Ketone39
4BenzylamineToluene, microwave, 200 °CAmide73
5IndolineToluene, microwave, 200 °CAmide70

As demonstrated, the reaction tolerates a range of substituents on the pyridine-N-oxide, including both electron-donating and electron-withdrawing groups.[1] Furthermore, a variety of nucleophiles can be employed in the second step, leading to the formation of esters, ketones, and amides, highlighting the synthetic utility of this method.[1][4]

Reaction Mechanism

The reaction proceeds through a well-defined mechanistic pathway, which is crucial for understanding the reaction's intricacies and for troubleshooting.

G A Pyridine-N-Oxide + TsCl B Activated Pyridinium Intermediate A->B Activation D Adduct B->D C Meldrum's Acid Enolate C->B Nucleophilic Attack F Ring-Opened Intermediate D->F E Nucleophile (Nu-H) E->D Nucleophilic Ring-Opening G Decarboxylation - CO2 F->G H { Final Product} G->H

Caption: Proposed mechanism for the three-component synthesis.

The reaction is initiated by the activation of the pyridine-N-oxide with tosyl chloride. The enolate of the Meldrum's acid derivative then attacks the activated pyridine ring, typically at the 2- or 4-position, to form a key intermediate.[1] The subsequent addition of a nucleophile leads to the ring-opening of the Meldrum's acid moiety. The resulting carboxylic acid is unstable and readily undergoes decarboxylation to furnish the final pyridylacetic acid derivative.[1][13]

Troubleshooting and Optimization

  • Low Yields in Step 1: Ensure all reagents and solvents are anhydrous, as moisture can quench the activated intermediates. The reaction should be performed under an inert atmosphere. The choice of base and solvent can also be critical and may require optimization for specific substrates.

  • Incomplete Reaction in Step 2: The duration of the second step can vary depending on the nucleophile and substrate. Monitor the reaction by TLC to determine the optimal reaction time. For less reactive nucleophiles, such as secondary amines, microwave heating can significantly improve yields and reduce reaction times.[1]

  • Regioselectivity Issues: The position of substitution on the pyridine ring is influenced by the substituents already present. For 4-substituted pyridine-N-oxides, substitution generally occurs at the 2-position.[1] For other substitution patterns, a mixture of regioisomers may be obtained, requiring careful purification and characterization.

Conclusion

This three-component synthesis offers a convenient, efficient, and versatile approach to a wide range of substituted pyridylacetic acid derivatives.[1][14] By utilizing the dual reactivity of Meldrum's acid derivatives, this method streamlines the synthesis of these valuable compounds, making them more accessible for applications in drug discovery and development. The operational simplicity and broad substrate scope make this a valuable tool for medicinal and synthetic chemists.

References

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - ResearchGate. ResearchGate. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PubMed. PubMed. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. [Link]

  • Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents.
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. PubMed Central. [Link]

  • Passerini reaction - Wikipedia. Wikipedia. [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ugi reaction - Wikipedia. Wikipedia. [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Stereochemical Control of the Passerini Reaction - Broad Institute. Broad Institute. [Link]

  • Biginelli reaction - Wikipedia. Wikipedia. [Link]

  • Passerini Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. PubMed Central. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. MDPI. [Link]

  • Biginelli reaction - Name-Reaction.com. Name-Reaction.com. [Link]

  • Pivalic acid assisted Biginelli reaction for synthesis of dihydropyrimidinones and dihydrothiopyrimidinones. NISCAIR. [Link]

  • One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Semantic Scholar. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC. PubMed Central. [Link]

  • The Ugi Reaction of Cyanoacetic Acid as a Route to Tetramic Acid Derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

  • Stereochemical Control of the Passerini Reaction - PMC - PubMed Central. PubMed Central. [Link]

  • Ugi Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Biginelli Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthetic Applications of Passerini Reaction | Request PDF - ResearchGate. ResearchGate. [Link]

Sources

Application Notes & Protocols: Bromo(pyridin-3-yl)acetic acid for Protein Labeling and Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of Bromo(pyridin-3-yl)acetic acid as a selective alkylating agent for protein modification. We delve into the underlying chemical principles, reaction specificity, and provide step-by-step experimental procedures for labeling, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in protein engineering, proteomics, and the development of protein-based therapeutics and diagnostics.

Introduction: A Versatile Tool for Site-Specific Protein Modification

Site-selective chemical modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and biophysical probes to study protein structure and function.[1][2] Among the various strategies, targeting the side chains of specific amino acids offers a powerful approach. Cysteine, with its highly nucleophilic thiol (-SH) group, is an ideal target for such modifications due to its relatively low abundance and unique reactivity.[1][2]

This compound belongs to the class of α-haloacetyl reagents, which are effective alkylating agents for nucleophilic amino acid residues.[3] Its structure, featuring a bromoacetyl moiety, allows for efficient and irreversible alkylation of cysteine thiols under mild physiological conditions. The pyridyl group can introduce unique properties to the modified protein, such as altering its charge, providing a coordination site for metals, or serving as a versatile chemical handle for further functionalization. This document will guide the user through the theory and practice of using this reagent for precise protein bioconjugation.

Chemical Principles and Selectivity

The primary mechanism of action for this compound is nucleophilic substitution (SN2 reaction). The electron-withdrawing carbonyl group adjacent to the carbon-bromine bond makes the α-carbon highly electrophilic and susceptible to attack by a strong nucleophile.

Primary Target: Cysteine The thiol group of a cysteine residue is the most potent nucleophile among the 20 common amino acids under physiological conditions.[4] For the reaction to proceed efficiently, the thiol must be in its deprotonated, thiolate (S⁻) form. The pKa of the cysteine thiol is typically around 8.3, but in the microenvironment of a protein, this can vary significantly. Therefore, the reaction is highly pH-dependent. Performing the reaction at a pH between 7.0 and 8.5 ensures a sufficient concentration of the reactive thiolate anion while minimizing side reactions with other residues.[5][6]

Figure 1: Mechanism of cysteine alkylation by this compound.

Potential Off-Target Reactivity While highly selective for cysteines, haloacetyl reagents can also react with other nucleophilic residues, particularly at higher pH or with prolonged reaction times.[3]

  • Histidine: The imidazole side chain of histidine can be alkylated, especially when the reaction pH is above 6.0, where the ring becomes partially deprotonated.[7]

  • Lysine: The ε-amino group of lysine (pKa ~10.5) is generally protonated and unreactive at neutral pH. However, at pH > 8.5, it can be modified.[4]

  • Methionine: The thioether of methionine can be alkylated, though this reaction is typically much slower than cysteine modification.[5]

Controlling the reaction pH, temperature, and stoichiometry is therefore critical to achieving high selectivity.

Core Experimental Protocol: Protein Labeling

This section provides a robust, self-validating protocol for the labeling of a protein with accessible cysteine residues.

Materials and Reagents
  • Protein of Interest: Purified protein with at least one free cysteine, dissolved in a suitable buffer (e.g., PBS).

  • This compound: Prepare a fresh stock solution.

  • Reaction Buffer: Phosphate buffer (50-100 mM), pH 7.2-7.5, containing 1-2 mM EDTA.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: L-cysteine or β-mercaptoethanol.

  • Solvent: Anhydrous DMSO or DMF for dissolving the labeling reagent.

  • Purification System: Desalting column (e.g., Sephadex G-25), dialysis cassettes, or HPLC system.

  • Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (ESI-MS or MALDI-TOF).

Step-by-Step Labeling Procedure

Figure 2: General experimental workflow for protein labeling.

1. Protein Preparation:

  • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 50-100 µM).[5]

  • Causality: The buffer should be free of nucleophilic components like Tris or azide. EDTA is included to chelate trace metals that can catalyze thiol oxidation.

2. Reduction of Disulfides (Optional):

  • If the target cysteine is involved in a disulfide bond, it must first be reduced.

  • Add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

  • Causality: TCEP is preferred over DTT as it does not contain a thiol group and therefore does not need to be removed prior to adding the haloacetyl reagent.[5] If DTT is used, it must be removed by dialysis or a desalting column before proceeding.[5]

3. Labeling Reaction:

  • Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

  • Add a 10- to 20-fold molar excess of the reagent stock solution to the stirring protein solution.[5] The final DMSO concentration should ideally be below 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction for 2 hours at room temperature, protected from light.[8]

  • Causality: A molar excess of the labeling reagent drives the reaction to completion. The reaction is performed in the dark because haloacetyl compounds can be light-sensitive.[8]

4. Quenching the Reaction:

  • To stop the reaction, add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature.

  • Causality: The quenching agent is a small molecule thiol that scavenges any unreacted this compound, preventing further modification of the protein.

Purification of the Labeled Protein

It is crucial to remove the excess labeling reagent and quenching byproducts from the labeled protein.

  • Size Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method. Use a pre-packed desalting column (e.g., G-25) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Dialysis: An alternative for larger volumes. Dialyze the reaction mixture against the storage buffer for 24-48 hours with several buffer changes.

  • HPLC: For high-purity applications, reversed-phase or ion-exchange HPLC can be used to separate the labeled protein from unlabeled protein and impurities.

Characterization and Validation

Successful conjugation must be confirmed analytically. This is a critical step for a self-validating protocol.

  • Mass Spectrometry (MS): This is the gold standard for confirming modification.[9][10] Electrospray ionization (ESI-MS) analysis of the intact protein will show a mass shift corresponding to the addition of the pyridinylacetic acid moiety (mass increase of 136.03 Da per modification).[9]

  • SDS-PAGE: Compare the labeled protein to the unlabeled starting material. While the mass change is too small to be resolved as a band shift, this analysis confirms the integrity of the protein and the absence of significant aggregation or degradation.

  • UV-Vis Spectroscopy: The pyridine ring has a characteristic UV absorbance (~260 nm) that can be used to estimate the degree of labeling, provided the extinction coefficients of the protein and the label are known.

Quantitative Data and Troubleshooting

ParameterRecommended RangeRationale & Notes
Reaction pH 7.0 - 8.0Balances thiol reactivity with selectivity. Higher pH increases risk of modifying lysine and histidine.[6]
Temperature 4°C - 25°C (Room Temp)Room temperature is usually sufficient. Lower temperatures can be used to slow the reaction and improve selectivity.
Reagent Molar Excess 10x - 20x over proteinEnsures reaction goes to completion. Higher excess may be needed for less accessible cysteines but increases off-target risk.[5]
Reaction Time 1 - 4 hoursTypically complete within 2 hours. Monitor progress by MS if possible.[5][8]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may also promote aggregation.

Troubleshooting Common Issues:

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inaccessible cysteine residue.- Thiol oxidation.- Inactive labeling reagent.- Add a mild denaturant (e.g., 1-2 M urea) to unfold the protein.- Ensure buffers are deoxygenated and contain EDTA.- Always use a freshly prepared solution of the bromoacetyl reagent.
Protein Precipitation - High concentration of organic solvent (DMSO).- Protein instability upon modification.- Keep final DMSO concentration <10%.- Perform the reaction at 4°C.- Screen different buffer conditions (pH, ionic strength).
Non-specific Labeling - Reaction pH is too high.- Prolonged reaction time or high temperature.- Lower the reaction pH to 7.0-7.2.- Reduce reaction time and temperature.- Decrease the molar excess of the labeling reagent.

Conclusion

This compound is a valuable reagent for the targeted modification of cysteine residues in proteins. Its reactivity as a haloacetyl compound provides a straightforward and robust method for forming stable thioether bonds under biocompatible conditions. By carefully controlling reaction parameters such as pH, stoichiometry, and time, researchers can achieve high selectivity and efficiency. The protocols and validation steps outlined in this guide provide a solid foundation for successfully applying this chemistry to a wide range of applications in basic research and therapeutic development.

References

  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. (2024). [Link]

  • Site-Specific Chemoselective Cyclization and Fluorogenic Modification of Protein Cysteine Residues: From Side-Chain to Backbone. Journal of the American Chemical Society. (2025). [Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. National Institutes of Health (PMC). [Link]

  • Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemical Society Reviews. (2009). [Link]

  • Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies. [Link]

  • Site-selective modification of cysteine residues. DSpace@MIT. [Link]

  • Introduction of the Mass Spread Function for Characterization of Protein Conjugates. ACS Publications. [Link]

  • Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. ACS Publications. (2015). [Link]

  • Modification of Cysteine. PubMed. (2017). [Link]

  • High Resolution Mass Spectrometry. CuriRx. [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines. National Institutes of Health (PMC). [Link]

  • Selectivity of labeled bromoethylamine for protein alkylation. PubMed. (2012). [Link]

  • Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]

  • Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society. (2024). [Link]

  • Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. PubMed. (2024). [Link]

  • The pH‐Induced Selectivity Between Cysteine or Histidine Coordinated Heme in an Artificial α‐Helical Metalloprotein. ResearchGate. [Link]

  • The pH sensitivity of histidine-containing lytic peptides. National Institutes of Health (PMC). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bromo(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromo(pyridin-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. We understand that synthesizing this compound can present unique challenges, particularly concerning yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction: The Synthetic Challenge

This compound is a valuable building block, but its synthesis via the α-bromination of (pyridin-3-yl)acetic acid is not always straightforward. The most common and direct approach is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the bromination of a carboxylic acid at the alpha-carbon.[1][2] The reaction's success hinges on the initial conversion of the carboxylic acid to an acyl halide, which readily enolizes, allowing for electrophilic attack by bromine.[3][4] However, the presence of the pyridine ring introduces complexities, including potential side reactions and purification difficulties, that can lead to diminished yields. This guide will help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound?

The most established method is the Hell-Volhard-Zelinsky (HVZ) reaction performed on (pyridin-3-yl)acetic acid.[5] This reaction utilizes bromine (Br₂) in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃), to selectively brominate the α-position of the carboxylic acid.[2]

Q2: What are the essential starting materials and reagents, and what purity should they have?

  • (Pyridin-3-yl)acetic Acid: This is your primary starting material. It is often available as a hydrochloride salt, which must be neutralized before the reaction.[6][7] The free acid should be thoroughly dried, as water will consume the PBr₃ catalyst.

  • Bromine (Br₂): Use a high-purity grade. It is highly corrosive and toxic, so it must be handled with extreme care in a chemical fume hood.

  • Phosphorus Catalyst: Red phosphorus or phosphorus tribromide (PBr₃) can be used. PBr₃ is often preferred for convenience as it is a liquid, but it is highly reactive with water. Red phosphorus is a solid and safer to handle, reacting in situ with bromine to form PBr₃.[8]

  • Solvent (Optional): The reaction can be run neat, but an inert, high-boiling solvent like carbon tetrachloride (use with caution due to toxicity) or chlorobenzene can sometimes be used to control reactivity.

Q3: What are the critical safety precautions for this synthesis?

This reaction involves several hazardous materials. A thorough risk assessment is mandatory.

  • Bromine (Br₂): Highly toxic, causes severe burns, and has a high vapor pressure. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water to release hydrogen bromide (HBr) gas. Handle under anhydrous conditions.

  • Hydrogen Bromide (HBr): This is a corrosive gas that is generated as a byproduct of the reaction. The reaction setup must include a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HBr fumes.

Q4: How can I confirm the final product's identity and purity?

Standard analytical techniques are sufficient:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. In ¹H NMR, you should observe the disappearance of the singlet corresponding to the α-protons of the starting material and the appearance of a new singlet for the single α-proton in the product, shifted downfield.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a problem-and-solution format.

dot

Caption: Troubleshooting decision tree for this compound synthesis.

Q5: My reaction yield is consistently low or the reaction fails completely. What is going wrong?

This is the most common issue. Several factors could be at play, often related to the reaction setup and reagents.

  • Possible Cause A: Ineffective Acyl Bromide Formation

    • The "Why": The entire HVZ mechanism depends on the initial conversion of the carboxylic acid to its acyl bromide.[3] This intermediate is the species that enolizes. If the acyl bromide does not form, the reaction will not proceed. Water is the primary enemy here, as it reacts rapidly with the PBr₃ catalyst (or the PBr₃ formed in situ), quenching it before it can react with the carboxylic acid.

    • Solution:

      • Ensure Anhydrous Conditions: Dry your starting material, (pyridin-3-yl)acetic acid, in a vacuum oven before use. Use dry glassware and, if possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Verify Catalyst Stoichiometry: A catalytic amount of phosphorus is required (typically 0.1-0.3 equivalents). Ensure you are using the correct amount. If using red phosphorus, it can sometimes be passivated; using fresh, high-quality material is crucial.

  • Possible Cause B: Incomplete Bromination

    • The "Why": The bromination of the enol, while generally fast, still requires sufficient time and temperature. If the reaction is stopped prematurely or the temperature is too low, you will isolate unreacted starting material. The reaction also produces HBr gas, and its efficient removal can help drive the equilibrium toward the enol form.

    • Solution:

      • Optimize Reaction Time and Temperature: The HVZ reaction often requires heating.[1] Monitor the reaction by TLC or a test quench (taking a small aliquot, quenching it with water, extracting, and analyzing by ¹H NMR) to determine the point of maximum conversion. Typical conditions may involve heating to 80-100 °C for several hours.

      • Ensure Efficient Stirring and HBr Removal: Vigorous stirring is necessary, especially if using solid red phosphorus. Ensure the HBr byproduct is being vented through a proper trap, as pressure buildup is hazardous and can impede the reaction.

  • Possible Cause C: Product Degradation

    • The "Why": α-Halo acids can be unstable, particularly at elevated temperatures or in the presence of nucleophiles.[9] The pyridyl nitrogen, although protonated by HBr, could potentially play a role in decomposition pathways if conditions are not controlled.

    • Solution:

      • Avoid Excessive Heat: Do not overheat the reaction mixture or prolong the reaction time unnecessarily once conversion is complete.

      • Careful Workup: When the reaction is finished, cool the mixture before quenching. Quenching is typically done by carefully adding water or an alcohol (if the ester is desired). Perform this step slowly at a reduced temperature (e.g., in an ice bath) to manage the exothermic reaction of excess PBr₃/Br₂.

Q6: My final product is contaminated with byproducts. How can I identify and prevent them?

  • Possible Cause A: Bromination on the Pyridine Ring

    • The "Why": Electrophilic aromatic substitution on the pyridine ring is generally difficult because the ring is electron-deficient. Under the strongly acidic conditions of the HVZ reaction (due to generated HBr), the pyridine nitrogen is protonated, making the ring even more deactivated.[10] While unlikely to be the major pathway, some ring bromination could occur under harsh conditions (e.g., very high temperatures or large excess of bromine).

    • Solution:

      • Stoichiometric Control: Use a precise amount of bromine (typically 1.05-1.1 equivalents). Avoid a large excess.

      • Temperature Control: Maintain the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating above 120 °C.

  • Possible Cause B: Unreacted Starting Material

    • The "Why": This is often the main "impurity" and is usually a sign of an incomplete reaction (see Q5).

    • Solution: Follow the steps outlined in Q5 to drive the reaction to completion. Purification via recrystallization can often separate the product from the more polar starting material.

Q7: I'm having trouble isolating my product. It comes out as a sticky oil or fails to crystallize. What should I do?

  • The "Why": The crude product can be difficult to crystallize if it contains impurities that act as crystallization inhibitors. The product itself has both a polar carboxylic acid group and a basic pyridine ring, which can lead to complex solubility behavior.

  • Solution:

    • Thorough Workup: After quenching the reaction, perform a standard aqueous workup. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine to remove water-soluble impurities. Dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄) before concentrating.

    • Trituration: If the concentrated crude product is an oil, try trituration. This involves stirring the oil with a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often induce crystallization.

    • Adjust pH during Extraction: The product is amphoteric. Carefully adjusting the pH of the aqueous layer during workup can help suppress its solubility in water and improve extraction efficiency. Neutralizing to a pH around 3-4 is often a good starting point.

    • Column Chromatography: If all else fails, purification by silica gel chromatography may be necessary. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid (e.g., 1%) can be effective for eluting carboxylic acids while maintaining sharp peaks.

Experimental Protocol: Hell-Volhard-Zelinsky Synthesis

This protocol is a representative example. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas trap (NaOH solution), and a pressure-equalizing dropping funnel, add (pyridin-3-yl)acetic acid (13.7 g, 0.1 mol) and red phosphorus (1.0 g, 0.032 mol).

  • Reagent Addition: Slowly add bromine (17.6 g, 5.6 mL, 0.11 mol) from the dropping funnel over 30 minutes. The reaction is exothermic and will generate HBr gas.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 85-90 °C and maintain this temperature for 4-6 hours, or until TLC/NMR analysis of an aliquot shows complete consumption of the starting material. The mixture should become a lighter orange/yellow color.

  • Quench: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 50 mL of water through the dropping funnel to quench the excess PBr₃ and bromine.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous mixture three times with 75 mL portions of ethyl acetate.

  • Purification: Combine the organic extracts, wash with saturated sodium chloride (brine) solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford pure this compound.

ParameterRecommended ConditionRationale
Reactant Ratio 1 eq. Acid : 1.1 eq. Br₂ : 0.3 eq. PA slight excess of bromine ensures complete conversion. Phosphorus is catalytic.
Temperature 80 - 100 °CProvides sufficient energy for reaction without significant decomposition.
Reaction Time 4 - 8 hoursTypically sufficient for full conversion; should be monitored.
Workup Slow aqueous quench at 0 °CControls the exothermic hydrolysis of phosphorus halides.

References

  • (No specific reference used for this general st
  • Google Patents. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride.
  • Google Patents. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
  • (No specific reference used for this general st
  • (No specific reference used for this general st
  • (No specific reference used for this general st
  • (No specific reference used for this general st
  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • (No specific reference used for this general st
  • ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available from: [Link]

  • (No specific reference used for this general st
  • NROChemistry. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • (No specific reference used for this general st
  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • (No specific reference used for this general st
  • (No specific reference used for this general st
  • (No specific reference used for this general st
  • PrepChem.com. Preparation of bromoacetic acid. Available from: [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. Available from: [Link]

  • Sarex. Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial. Available from: [Link]

  • (No specific reference used for this general st
  • (No specific reference used for this general st
  • Chemistry LibreTexts. Hell-Volhard-Zelinsky reaction. Available from: [Link]

  • (No specific reference used for this general st
  • (No specific reference used for this general st
  • (No specific reference used for this general st

Sources

Purification of crude bromo(pyridin-3-yl)acetic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated support guide for the purification of crude bromo(pyridin-3-yl)acetic acid via recrystallization. As a key intermediate in numerous drug development pipelines, achieving high purity of this compound is paramount. Recrystallization, while a fundamental and powerful technique, is often more art than science, with nuances that can significantly impact yield and purity.

This guide is structured from my field experience to move beyond a simple protocol. It aims to provide you with the causal logic behind each step and empower you to troubleshoot the specific challenges that arise when working with this particular molecule. We will explore the "why" behind the "how," ensuring your purification is not just successful, but also robust and reproducible.

Troubleshooting Guide: Recrystallization of this compound

This section addresses the most common issues encountered during the recrystallization of this compound. Each entry details the problem, its likely scientific cause, and a step-by-step solution.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Question: I dissolved my crude product in the hot solvent, but upon cooling, it separated as a sticky, viscous liquid or oil, not the fine crystals I expected. What's happening?

Probable Cause: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[1][2] The concentrated solution becomes supersaturated while it is still hot enough for the solid to exist as a liquid. This is common for compounds with lower melting points or when significant impurities are present, which can cause melting point depression.

Recommended Solution:

  • Re-dissolve the Oil: Place the flask back on the heat source and heat until the oil completely redissolves into the solution.

  • Add More Solvent: The primary issue is that the solution is too concentrated at a high temperature. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to decrease the saturation point.[2][3]

  • Induce Slow Cooling: Rapid cooling is a major contributor to this problem. Allow the flask to cool to room temperature very slowly. You can achieve this by leaving it on a hot plate with the heat turned off or by placing the flask inside a larger beaker of hot water (a water bath) and allowing the entire assembly to cool.[2]

  • Scratch or Seed: Once the solution is at or slightly above room temperature, gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth to begin.[2] If you have a small crystal of pure product, adding it as a "seed crystal" is highly effective.[2]

Issue 2: No Crystals Form, Even After Extensive Cooling

Question: My solution is crystal clear and has been cooling in an ice bath for over 30 minutes, but no solid has precipitated. Where did my product go?

Probable Cause: This is one of two common scenarios:

  • Excess Solvent: This is the most frequent cause.[2] Too much solvent was used to dissolve the crude material, and the solution is not saturated enough to allow crystallization even at low temperatures.[3][4]

  • Supersaturation: The solution is saturated, but there are no nucleation sites for the crystals to begin forming.[1]

Recommended Solution:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%). This will increase the concentration of the compound. Allow the concentrated solution to cool again.[1][3]

  • Induce Nucleation:

    • Scratching: Use a glass stir rod to vigorously scratch the inner surface of the flask below the solvent level. The microscopic scratches provide an ideal surface for the first crystals to form.[1][2]

    • Seed Crystals: Add a tiny amount of the pure solid (if available) to the cold solution to initiate crystallization.[2]

    • Ultra-Cooling: Sometimes, a brief period in a colder bath (e.g., dry ice/acetone) can provide the thermodynamic shock needed to induce nucleation, but be prepared for rapid precipitation.

Issue 3: Very Low Yield After Filtration

Question: I got beautiful crystals, but after filtering and drying, my final mass is only 20% of what I started with. Why is my recovery so poor?

Probable Cause:

  • Excess Solvent: As with the failure to crystallize, using a large excess of solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold.[3][4]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant product loss.

  • Incorrect Rinsing: Washing the collected crystals with room-temperature or warm solvent will redissolve a substantial amount of the product on the filter paper.[4]

Recommended Solution:

  • Optimize Solvent Volume: In future runs, use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[4]

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 20-30 minutes before filtration to maximize precipitation.

  • Use Ice-Cold Rinse Solvent: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to wash away adhering impurities without dissolving the product itself.[4]

  • Recover from Mother Liquor: If you have retained the filtrate ("mother liquor"), you can often recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

This compound is a polar molecule, containing both a carboxylic acid and a pyridine ring. The principle of "like dissolves like" suggests that polar solvents will be most effective.[5][6] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[6]

SolventPolarityBoiling Point (°C)Rationale for Use
Water High100Excellent for many polar, H-bonding compounds like carboxylic acids. High boiling point allows for a large solubility differential.[5]
Ethanol/Methanol High78 / 65Good general-purpose polar protic solvents. May show high solubility even when cold, so often used in a mixed-solvent system (e.g., with water).[5][7]
Acetic Acid High118Often an excellent solvent for complex polar molecules and other carboxylic acids.[8] Use glacial acetic acid in a well-ventilated fume hood.[9]
Ethyl Acetate Medium77A good starting point if the compound is too soluble in alcohols. Its moderate polarity can provide the desired solubility profile.[5]
Toluene Low111Unlikely to be a good single solvent due to the compound's polarity, but could be used as an "anti-solvent" in a mixed-solvent system with a more polar solvent.

Recommendation: Start by testing solubility in water and ethanol. A mixed-solvent system, such as ethanol/water, is often highly effective for compounds of this nature.[6]

Q2: What are the likely impurities in my crude sample?

Impurities will depend on the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as 3-pyridylacetic acid if the synthesis involves bromination.

  • Isomeric Byproducts: Bromination could potentially occur at other positions on the pyridine ring, leading to isomeric impurities.

  • Over-Brominated Products: Formation of dibromo- or other poly-brominated species.

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the preceding reaction.[10]

  • Decomposition Products: Bromo-pyridyl compounds can exhibit sensitivity to heat and moisture, potentially leading to decomposition.[11]

Q3: How can I remove colored impurities?

If your solution is colored but your desired product is white or off-white, the color is due to highly conjugated impurities. These can often be removed with activated charcoal.

Protocol:

  • Dissolve the crude solid in the hot recrystallization solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution will cause violent bumping.

  • Swirl the mixture for a few minutes and then bring it back to a boil briefly.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Proceed with the cooling and crystallization steps as usual.

Q4: How stable is this compound at high temperatures?

Workflow & Troubleshooting Diagrams

Recrystallization General Workflow

cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Select Solvent B Add Crude Solid to Flask A->B C Add Minimum Hot Solvent B->C D Dissolve Solid (with heating) C->D E Hot Filtration (if needed) D->E F Slow Cool to RT E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J

Caption: Standard experimental workflow for recrystallization.

Troubleshooting Logic Diagram

cluster_solution1 Solution for No Crystals cluster_solution2 Solution for Oiling Out Start Cooled Solution Outcome1 No Crystals Formed Start->Outcome1 Outcome2 Oil Forms Start->Outcome2 Outcome3 Crystals Form Start->Outcome3 Sol1A Cause: Too much solvent or supersaturation Outcome1->Sol1A Sol2A Cause: Solution too concentrated at high temperature Outcome2->Sol2A Sol1B Action: Boil off some solvent AND/OR scratch/seed Sol1A->Sol1B Sol2B Action: Reheat, add more solvent, cool slowly Sol2A->Sol2B

Caption: Decision tree for common recrystallization problems.

References

  • Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Sarex. (2025). Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial Conditions. Retrieved from [Link]

  • El-Sayed, A. A. H., Al-Ghorbani, M., & Al-Salahi, R. (2017). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 22(9), 1533. Retrieved from [Link]

  • Reddit. (2015). Recrystallization from acetic acid?. Retrieved from [Link]

  • Li, L., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(19), 6296. Retrieved from [Link]

  • CSUN Chemistry. (2020). Recrystallization of Acetanilide. YouTube. Retrieved from [Link]

Sources

Common side reactions in the bromination of 3-pyridylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for professionals engaged in the synthesis and modification of pyridine-based compounds, specifically focusing on the bromination of 3-pyridylacetic acid. While seemingly a straightforward electrophilic aromatic substitution, this reaction is nuanced. The pyridine ring's inherent electronic properties, coupled with the directing effects and potential reactivity of the acetic acid substituent, can lead to a variety of side reactions. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has resulted in a complex product mixture with low yield of the desired 5-bromo-3-pyridylacetic acid. What are the most probable side reactions?

A1: A complex product profile typically points to a lack of selectivity under your current reaction conditions. The primary side reactions to investigate are:

  • Ring Polybromination: Formation of dibromo- or even tribromo-pyridylacetic acid derivatives. The pyridine ring, although deactivated, can undergo further halogenation under harsh conditions.

  • Decarboxylation: The loss of CO₂ from the acetic acid moiety to form 3-methylpyridine, which can then be brominated on the ring. While 2- and 4-pyridylacetic acids are particularly prone to decarboxylation, the 3-isomer can also undergo this process, especially at elevated temperatures.[1][2]

  • Side-Chain Bromination: Free-radical substitution on the α-carbon of the acetic acid group, leading to 2-bromo-2-(pyridin-3-yl)acetic acid. This is often initiated by light or trace radical initiators.[3]

  • N-Oxidation: If oxidizing agents are present (or created in situ), the pyridine nitrogen can be oxidized to the N-oxide. This fundamentally alters the electronic nature of the ring, changing its reactivity and directing subsequent bromination to different positions, primarily the 2- and 4-positions.[4][5][6]

To begin troubleshooting, a thorough analysis of your crude product mixture by LC-MS and ¹H NMR is essential to identify the mass and structure of the major byproducts.

Q2: My analysis confirms significant polybromination (e.g., 2,5-dibromo-3-pyridylacetic acid). How can I improve selectivity for the mono-bromo product?

A2: Polybromination occurs when the reaction conditions are too forcing. The pyridine ring is less reactive than benzene towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[7][8][9] Consequently, chemists sometimes employ overly harsh conditions, which can overcome the deactivating effect of the first bromine substituent and lead to a second substitution.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise molar equivalent of your brominating agent (e.g., 1.0 to 1.1 equivalents of N-Bromosuccinimide or Bromine). An excess of bromine is the most common cause of polyhalogenation.

  • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower before slowly warming.

  • Choose a Milder Brominating Agent: If you are using elemental bromine with a strong Lewis acid, consider switching to a milder, more controllable source like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[10]

  • Slow Addition: Add the brominating agent dropwise or portion-wise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

Q3: Mass spectrometry of a major byproduct shows a mass corresponding to brominated 3-methylpyridine. Is decarboxylation a known issue and how can it be mitigated?

A3: Yes, decarboxylation is a mechanistically plausible and frequently encountered side reaction in reactions involving pyridylacetic acids, especially under thermal stress.[1][2] The reaction proceeds as follows:

3-Pyridylacetic Acid → [Heat] → 3-Methylpyridine + CO₂ 3-Methylpyridine + 'Br+' → Bromo-3-methylpyridine

Mitigation Strategies:

  • Strict Temperature Control: Avoid high reaction temperatures. If your current protocol requires reflux, explore alternative methods that proceed at lower temperatures, even if it requires a longer reaction time.

  • Avoid Strong Brønsted Acids where possible: While some protocols use strong acids like oleum, these can promote decarboxylation at higher temperatures.[10][11] If using such a system, maintain the lowest effective temperature.

  • Consider a Hunsdiecker-type Reaction: If the goal is a decarboxylative bromination to produce 3-(bromomethyl)pyridine, a different reaction class is appropriate. The Hunsdiecker reaction involves treating the silver salt of the carboxylic acid with bromine.[12][13][14] This is a radical-mediated process and should be considered a distinct synthetic route, not a side reaction to be controlled in an electrophilic aromatic substitution.

Q4: I am observing bromination on the acetic acid side-chain instead of the pyridine ring. Why is this happening?

A4: This indicates that a free-radical bromination mechanism is competing with or dominating the desired electrophilic aromatic substitution. The methylene group (—CH₂—) is benzylic-like and susceptible to radical attack.

Causes and Prevention:

  • Radical Initiators: The reaction may be initiated by UV light, peroxides (from aged solvents like THF or ether), or high temperatures.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is famously used for allylic and benzylic bromination in the presence of a radical initiator. Ensure your reaction conditions are tailored for electrophilic substitution, not radical substitution.

  • Prevention:

    • Run the reaction in the dark by wrapping the flask in aluminum foil.

    • Use fresh, inhibitor-free solvents.

    • Include a radical scavenger (e.g., hydroquinone) in trace amounts if the problem persists, but be aware this can also interfere with other desired radical-mediated processes.

    • Ensure the reaction conditions favor an ionic mechanism (e.g., use of a polar solvent and a Lewis or Brønsted acid catalyst).

Q5: The pyridine nitrogen seems to be interfering with my Lewis acid catalyst. What is happening and what are the alternatives?

A5: This is a classic issue in pyridine chemistry. The lone pair on the pyridine nitrogen is basic and will readily coordinate with Lewis acids (e.g., AlCl₃, FeBr₃) or be protonated by strong Brønsted acids.[4][8][15] This has two negative consequences:

  • Catalyst Sequestration: The pyridine nitrogen effectively "poisons" the Lewis acid catalyst, preventing it from activating the brominating agent. This often necessitates using more than a stoichiometric amount of the catalyst.

  • Increased Ring Deactivation: The formation of an N-Lewis acid complex or a pyridinium salt places a formal positive charge on the nitrogen, which dramatically increases its electron-withdrawing effect and further deactivates the entire ring system toward electrophilic attack.

Alternative Approaches:

  • N-Oxide Activation: A robust strategy is to first intentionally oxidize the 3-pyridylacetic acid to its corresponding N-oxide using an agent like m-CPBA or H₂O₂. The N-oxide is more reactive towards electrophilic substitution (directing to the 2- and 4-positions) and can be deoxygenated (e.g., with PCl₃ or PPh₃) after bromination to yield the desired substituted pyridine.[4][5][6] This two-step process often provides cleaner products and higher yields.

  • Reaction in Strong Protic Acid: Using fuming sulfuric acid (oleum) as both the solvent and catalyst can be effective.[10][11] The pyridine is protonated, but the highly activating nature of the SO₃/Br₂ system can still effect bromination, typically at the 5-position.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the bromination of 3-pyridylacetic acid.

G start Start: Low Yield or Complex Mixture lcms_nmr Analyze Crude Product: LC-MS & ¹H NMR start->lcms_nmr path_polybromo Major peaks are Di- or Tri-brominated? lcms_nmr->path_polybromo Check Mass path_decarbox Mass loss of 44 Da (CO₂) observed? lcms_nmr->path_decarbox Check Mass path_sidechain Product mass is correct, but NMR shows ring protons and loss of -CH₂- signal? lcms_nmr->path_sidechain Check NMR/Mass path_unreacted Major peak is Starting Material? lcms_nmr->path_unreacted Check Mass sol_polybromo Reduce Reactivity: 1. Lower Temp 2. Use 1.0 eq. Bromine Source 3. Slow Addition 4. Milder Reagent (NBS) path_polybromo->sol_polybromo Yes sol_decarbox Mitigate Decarboxylation: 1. Strict Temp Control (<80°C) 2. Avoid prolonged heating 3. Use non-thermal activation if possible path_decarbox->sol_decarbox Yes sol_sidechain Suppress Radical Pathway: 1. Run reaction in the dark 2. Use fresh, peroxide-free solvents 3. Ensure ionic conditions (polar solvent) path_sidechain->sol_sidechain Yes sol_unreacted Increase Reactivity: 1. Check catalyst activity (avoid poisoning) 2. Slightly increase temperature 3. Increase reaction time 4. Consider N-Oxide strategy path_unreacted->sol_unreacted Yes G sub 3-Pyridylacetic Acid sigma_complex Sigma Complex (Resonance Stabilized) sub->sigma_complex Attack at C5 br2 Br-Br activated_br δ+Br-Brδ-•••FeBr₃ (Activated Electrophile) br2->activated_br febr3 FeBr₃ febr3->activated_br activated_br->sigma_complex product 5-Bromo-3-pyridylacetic acid sigma_complex->product Deprotonation hbr HBr sigma_complex->hbr hbr->febr3 Regenerates Catalyst

Sources

Stability and storage conditions for bromo(pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bromo(pyridin-3-yl)acetic acid is a bifunctional molecule incorporating a reactive α-bromo acid moiety and a pyridine core. This structure makes it a valuable building block in medicinal chemistry and drug development for introducing the pyridin-3-yl-acetyl group. However, the inherent reactivity of the α-bromo group, combined with the properties of the pyridine ring, presents specific challenges regarding its stability and storage. Improper handling can lead to reagent degradation, resulting in failed reactions, impure products, and non-reproducible experimental outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the stable storage and effective use of this compound. It is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting advice grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, the solid compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage. Cool, ambient temperatures are acceptable for short-term storage.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2][3] This minimizes exposure to air and moisture.

  • Light: Protect from light.[2][4][5] Store in an amber glass vial or a light-blocking outer container.

  • Container: Use a tightly sealed container to prevent moisture ingress.[3]

Q2: I've received the compound. What are the immediate visual signs of potential degradation?

A pure, stable sample of this compound should be an off-white to light tan or yellow solid. Significant signs of degradation include:

  • Discoloration: A pronounced brown or dark-brown color suggests decomposition.

  • Change in Texture: Caking, clumping, or a "wet" appearance indicates moisture absorption (hygroscopicity).[3][4][6]

  • Pungent Odor: A sharp, acidic odor may indicate the release of hydrogen bromide (HBr) gas due to decomposition.[1]

Q3: How sensitive is this compound to air, moisture, and light?

This compound is sensitive to all three factors due to its chemical structure:

  • Moisture: The compound is hygroscopic.[4][6] Water can hydrolyze the active carbon-bromine (C-Br) bond, leading to the formation of hydroxy(pyridin-3-yl)acetic acid as a primary impurity.

  • Air: While less reactive to oxygen at room temperature, long-term exposure, especially in the presence of light or impurities, can promote oxidative degradation pathways. Storing under an inert gas is a critical preventative measure.[3]

  • Light: Like many organobromine compounds, it is susceptible to photochemical decomposition.[5] UV light can provide the energy to initiate C-Br bond cleavage, generating radical species that lead to a cascade of undefined byproducts.

Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?

The choice of solvent is critical and depends on the downstream application.

  • Recommended Solvents: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane are generally suitable for reactions where the compound is used as an alkylating agent. For some applications, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used, but stability in these solvents may be limited.

  • Solvents to Avoid: Protic solvents like methanol, ethanol, or water are not recommended for storage as they can react with the compound via solvolysis, replacing the bromine atom.

  • Solution Storage: Prepare solutions fresh whenever possible. If storage is necessary, use an anhydrous solvent, store the solution under an inert atmosphere (argon or nitrogen) in a tightly sealed vial with a PTFE-lined cap, and keep it refrigerated (-20°C is preferable for solutions). Do not store solutions for extended periods.

Q5: What is the typical shelf-life?

When stored correctly as a solid under the recommended conditions (refrigerated, dark, dry, inert atmosphere), this compound should remain stable for at least 1-2 years. However, once the container is opened, the shelf-life can be significantly reduced due to repeated exposure to the atmosphere. It is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere to maximize its usable life. The stability of the compound in solution is much lower, typically on the order of hours to days, depending on the solvent and temperature.

Troubleshooting Guide

Problem: My reaction yield is low, or I'm seeing unexpected byproducts. Could the reagent be the cause?

Yes, this is a very common consequence of using degraded this compound.

  • Plausible Cause: The primary cause is often the loss of the active bromine, primarily through hydrolysis to the corresponding hydroxy-acid. This inactive impurity will not participate in the desired alkylation reaction, leading to lower yields and an excess of unreacted starting material. Other degradation products can introduce competing side reactions.

  • Troubleshooting Steps:

    • Assess the Solid: Check the solid reagent for the signs of degradation mentioned in FAQ #2.

    • Perform a QC Check: Before starting your reaction, run a quick quality control check on the starting material. A simple proton NMR (¹H NMR) in a deuterated aprotic solvent (like CDCl₃ or DMSO-d₆) is highly effective. The key signal to observe is the methine proton (-CH(Br)-). A shift or the appearance of a new peak in that region (often upfield, corresponding to the -CH(OH)- proton) is a clear indicator of hydrolysis.

    • Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the reagent or a newly purchased batch.

Problem: The solid reagent has turned noticeably brown. Can I still use it?

Proceed with extreme caution. A significant color change is a strong indicator of decomposition.[1] While it may contain some active compound, it is heavily contaminated with impurities that can interfere with your experiment. Using such a reagent is not recommended as it will lead to non-reproducible results. For critical applications like drug development, the material should be discarded according to safety protocols.[7]

Problem: My stock solution in anhydrous THF has turned cloudy and yellow after a day in the fridge. What happened?

This indicates either decomposition or contamination.

  • Plausible Cause 1 (Decomposition): Even in anhydrous aprotic solvents, slow decomposition can occur. The resulting byproducts, such as HBr, can catalyze further degradation. Some decomposition products may be insoluble in the solvent, causing cloudiness.

  • Plausible Cause 2 (Contamination): Trace moisture in the solvent or from atmospheric contamination during preparation can initiate hydrolysis. The resulting hydroxy-acid or its salts may have poor solubility in THF, causing precipitation.

  • Action: The solution should be discarded. Always prepare solutions fresh for the best results.

Key Stability & Degradation Mechanisms

Understanding the chemical liabilities of this compound is key to preventing its degradation. The two primary degradation pathways are hydrolysis and photodecomposition.

  • Hydrolysis: This is the most common degradation pathway, occurring in the presence of water. The electrophilic carbon atom bonded to the bromine is susceptible to nucleophilic attack by water, leading to the substitution of the bromide with a hydroxyl group. This reaction is often autocatalytic, as the hydrogen bromide (HBr) byproduct is acidic and can protonate the pyridine nitrogen, potentially altering reactivity.

  • Photodecomposition: Exposure to UV light can induce homolytic cleavage of the C-Br bond, which is weaker than C-H or C-C bonds. This generates a bromine radical and a carbon-centered radical, which can then initiate a variety of unpredictable and deleterious side reactions, often resulting in complex polymeric material and discoloration.

Below is a diagram illustrating the primary degradation pathway.

G cluster_main This compound Stability cluster_conditions Contributing Factors A This compound (Active Reagent) B Hydroxy(pyridin-3-yl)acetic Acid (Inactive Impurity) A->B Hydrolysis (+ H₂O) C Radical Intermediates A->C Photodecomposition (+ UV Light) D Complex Byproducts (Discoloration) C->D Radical Reactions Moisture Moisture Moisture->A attacks Light Light Light->A attacks Heat Heat (Accelerant)

Caption: Primary degradation pathways for this compound.

Data & Protocols

Table 1: Summary of Storage and Handling Conditions
ParameterRecommended ConditionCondition to AvoidRationale
Temperature 2-8°C (Long-term)Room temperature (long-term), high heatMinimizes thermal decomposition rate.[1]
Atmosphere Inert Gas (Argon, Nitrogen)Ambient AirPrevents oxidative degradation and hydrolysis from humidity.[2][3]
Light Dark (Amber Vial)Direct Sunlight, UV LightPrevents photodecomposition of the C-Br bond.[5]
Moisture Dry / AnhydrousHigh Humidity, Aqueous SolventsPrevents hydrolysis to the inactive hydroxy-acid.[1]
pH Neutral (as solid)Strong Bases, Strong AcidsIncompatible; pyridine ring reacts with acids, α-bromo acid moiety reacts with bases.[2][7]
Protocol 1: Preparation of a Stock Solution for Reaction

Objective: To prepare a 0.5 M solution of this compound in anhydrous THF for immediate use.

Materials:

  • This compound (new or QC-verified vial)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free, from a freshly opened bottle or solvent purification system

  • Oven-dried glassware (e.g., round-bottom flask with septum)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas line with manifold

  • Gastight syringes

Procedure:

  • Prepare Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the flask and place it under a positive pressure of nitrogen or argon.

  • Weigh Reagent: Briefly remove the flask from the inert gas line, quickly weigh the desired amount of this compound, and add it to the flask. Immediately re-seal the flask and purge with inert gas for 1-2 minutes.

  • Add Solvent: Using a gastight syringe, transfer the calculated volume of anhydrous THF to the flask.

  • Dissolve: Stir the mixture at room temperature until all the solid has dissolved completely.

  • Use Immediately: The solution is now ready for use. It is strongly recommended to use it on the same day it is prepared. Do not store this solution.

Protocol 2: Workflow for Quality Control (QC) Check

Objective: To verify the integrity of this compound before use in a critical experiment.

Caption: A simple workflow for verifying reagent quality before an experiment.

References

  • Sarex. (2025, October 25). Stability and Decomposition Behavior of 3-Bromoacetylpyridine HBr Under Industrial Conditions. [Link]

  • New Jersey Department of Health. (Date not specified). Hazard Summary: Bromoacetic Acid. [Link]

  • BYJU'S. (Date not specified). Properties of Pyridine – C5H5N. [Link]

  • Ali, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Bromo(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on bromo(pyridin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction to the Chemistry

This compound is a valuable building block in medicinal chemistry. The presence of a bromine atom on the alpha-carbon to both a carboxylic acid and a pyridine ring makes it susceptible to nucleophilic substitution. This reaction is a powerful tool for introducing a wide range of functional groups, leading to the synthesis of novel compounds with potential therapeutic applications. The reaction generally proceeds via an SN2 mechanism, although SN1 pathways can be favored under certain conditions.[1][2] Understanding the interplay of various factors such as the nucleophile, solvent, temperature, and potential side reactions is crucial for achieving high yields and purity.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide leaving group by a nucleophile.

G cluster_reactants Reactants cluster_products Products reactant This compound product Substituted (pyridin-3-yl)acetic acid reactant->product Nu- nucleophile Nucleophile (Nu-) bromide Br-

Caption: General nucleophilic substitution on this compound.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution on this compound in a question-and-answer format.

Question 1: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer:

Low or no conversion can stem from several factors. A systematic approach to troubleshooting is recommended.

Workflow for Troubleshooting Low Conversion

G cluster_nucleophile Nucleophile Issues cluster_conditions Condition Optimization cluster_reagents Reagent Integrity start Low/No Conversion check_nucleophile 1. Evaluate Nucleophile start->check_nucleophile check_conditions 2. Assess Reaction Conditions check_nucleophile->check_conditions sol_nucleophile_strength Is the nucleophile strong enough? - Negatively charged Nu > Neutral Nu. - Consider pKa of conjugate acid. check_nucleophile->sol_nucleophile_strength sol_nucleophile_sterics Is the nucleophile too sterically hindered? - Bulky nucleophiles slow S_N2 reactions. check_nucleophile->sol_nucleophile_sterics check_reagents 3. Verify Reagent Quality check_conditions->check_reagents sol_solvent Is the solvent appropriate? - Polar aprotic (e.g., DMSO, DMF, acetone) favors S_N2. check_conditions->sol_solvent sol_temperature Is the temperature optimal? - Modest heating (50-80 °C) can increase rate, but excessive heat may cause decomposition. check_conditions->sol_temperature sol_base Is a base required? - Carboxylic acid may need deprotonation. - Pyridine ring can be protonated. check_conditions->sol_base sol_reagent_quality Are reagents pure and dry? - Water can affect nucleophilicity. - Starting material degradation? check_reagents->sol_reagent_quality

Caption: A step-by-step workflow for diagnosing low reaction conversion.

Probable Causes & Solutions:

  • Weak Nucleophile: The rate of SN2 reactions is highly dependent on the strength of the nucleophile.[3][4]

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate) to generate a more potent anionic nucleophile. For instance, using an alkoxide instead of an alcohol will significantly increase the reaction rate.

  • Inappropriate Solvent: The choice of solvent is critical for SN2 reactions.

    • Solution: Polar aprotic solvents like DMSO, DMF, or acetone are generally preferred as they solvate the cation of a salt but not the nucleophilic anion, thus increasing its reactivity.[2][5] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[5][6]

  • Insufficient Temperature: While many nucleophilic substitutions proceed at room temperature, some may require thermal energy to overcome the activation barrier.

    • Solution: Try gently heating the reaction mixture. A temperature range of 50-85 °C is a good starting point.[7][8] However, be cautious, as excessive heat can lead to side reactions and decomposition. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

  • Protonation State: The carboxylic acid proton is acidic and can be abstracted by basic nucleophiles. The pyridine nitrogen can also be protonated, which can affect its electron-withdrawing properties.

    • Solution: The addition of a non-nucleophilic base can be beneficial, especially with nucleophiles that are also strong bases. This deprotonates the carboxylic acid, preventing acid-base side reactions.[1]

Question 2: I am observing the formation of multiple side products. What are they and how can I suppress them?

Answer:

Side product formation is a common challenge. The structure of this compound presents several possibilities for undesired reactions.

Potential Side Reactions:

  • Elimination (E2): If a strong, sterically hindered base is used as the nucleophile, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an unsaturated product. Higher temperatures generally favor elimination over substitution.[7]

    • Solution: Use a less sterically hindered nucleophile and avoid excessively high temperatures. If a strong base is required, use one with low steric bulk.

  • Reaction at the Pyridine Ring: While the primary reaction is at the alpha-carbon, strong nucleophiles can potentially react with the pyridine ring, especially at the C2 and C4 positions, which are electron-deficient.[9][10]

    • Solution: This is generally less of a concern under typical SN2 conditions for an α-haloacid. Using milder conditions (lower temperature, less reactive nucleophile) can minimize this.

  • Decarboxylation: At elevated temperatures, the product, a substituted α-pyridylacetic acid, might undergo decarboxylation.

    • Solution: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.

Question 3: The reaction works, but the yield is consistently moderate. How can I optimize for a higher yield?

Answer:

Optimizing for yield involves fine-tuning several parameters.

ParameterRecommendation for OptimizationRationale
Nucleophile Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the nucleophile.This ensures the complete consumption of the limiting reagent, this compound, driving the reaction to completion.
Concentration Maintain a reasonable concentration of reactants.Very dilute conditions can slow down the bimolecular SN2 reaction. A concentration of 0.1-1.0 M is a typical starting point.
Reaction Time Monitor the reaction progress using TLC or LC-MS.Stopping the reaction at the optimal time prevents the formation of degradation products from prolonged heating or exposure to reagents.
Work-up Procedure Employ a careful work-up to isolate the product.The product is an amino acid derivative and may be amphoteric. Adjusting the pH during extraction is crucial for maximizing recovery.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism, SN1 or SN2?

A: The reaction is most likely to proceed via an SN2 mechanism . This is because the substrate is a secondary halide (alpha to both the pyridine ring and the carboxyl group), and SN2 reactions are favorable for primary and secondary substrates.[11][12] The concerted, one-step SN2 pathway is generally favored with strong nucleophiles in polar aprotic solvents.[2][5] An SN1 mechanism, which involves the formation of a carbocation intermediate, is less likely but could be favored by polar protic solvents and weak nucleophiles.[13]

Q2: How does the pyridine ring influence the reactivity?

A: The electron-withdrawing nature of the pyridine ring nitrogen atom activates the alpha-carbon towards nucleophilic attack, making the substitution more facile compared to a simple alkyl bromide.[14]

Q3: Do I need to protect the carboxylic acid or the pyridine nitrogen?

A: Carboxylic Acid: Generally, protection of the carboxylic acid is not necessary, especially if a non-basic nucleophile is used or if a base is added to deprotonate it in situ. However, if using highly basic or reactive reagents (like organometallics), protection as an ester might be required.

A: Pyridine Nitrogen: The pyridine nitrogen is weakly nucleophilic and can be alkylated by the starting material itself, leading to pyridinium salt formation, which could complicate the reaction.[15][16] While often not required, if self-alkylation becomes a significant side reaction, the use of a protecting group like a borane complex could be considered.[17]

Q4: What are some suitable nucleophiles for this reaction?

A: A wide variety of nucleophiles can be used, leading to diverse products.

  • Nitrogen Nucleophiles: Ammonia, primary and secondary amines, azides. These are precursors to α-amino acids.[18]

  • Oxygen Nucleophiles: Hydroxide, alkoxides, carboxylates. These lead to α-hydroxy or α-alkoxy acids.[18][19]

  • Sulfur Nucleophiles: Thiolates, thiourea. These are excellent nucleophiles for SN2 reactions.

  • Carbon Nucleophiles: Cyanide is a good nucleophile for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid.[20]

Q5: What analytical techniques are best for monitoring the reaction?

A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitatively monitoring the disappearance of the starting material and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more powerful technique that provides both separation and mass information, confirming the formation of the desired product and identifying any side products.

Experimental Protocol Example: Synthesis of Amino(pyridin-3-yl)acetic acid

This generalized protocol outlines a common approach for the synthesis of an α-amino acid derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO).

  • Nucleophile Addition: Add an excess of the nitrogen nucleophile (e.g., a solution of ammonia in methanol, or an amine with a non-nucleophilic base, 2-3 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to the isoelectric point of the product amino acid to precipitate it.

  • Purification: Collect the solid by filtration, wash with cold water and a suitable organic solvent (e.g., ether), and dry under vacuum. Further purification can be achieved by recrystallization or chromatography if necessary.

References

  • BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Srinivasan, C., et al. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Scribd. Nucleophilic Substitution of α-Bromo Acids.
  • LibreTexts.
  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025).
  • ACS Publications. An Application of Borane As a Protecting Group for Pyridine.
  • LibreTexts. Factors affecting rate of nucleophilic substitution reactions. (2020).
  • LibreTexts. SN1 vs SN2. (2021).
  • LibreTexts.
  • ChemSpider Synthetic Pages. Nucleophilic substitution of bromoacetic acid with carbazole. (2020).
  • ResearchGate.
  • Reddit. Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?. (2020).
  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. (2025).
  • YouTube. 21.03 Nucleophile + Alkyl (Pseudo)
  • Crash Course. Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. (2021).
  • Socratic.
  • OpenStax adaptation. 11.4 The SN1 Reaction – Organic Chemistry: A Tenth Edition.
  • DAV University. Pyridines – Structure.
  • The Organic Chemistry Tutor. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017).
  • Springer Link. Modification of Heterocyclic Bases.

Sources

Removal of impurities from bromo(pyridin-3-yl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

BregmaTech is committed to providing our clients with comprehensive technical support for the successful synthesis and purification of our products. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of bromo(pyridin-3-yl)acetic acid. As your Senior Application Scientist, I have structured this guide to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Identification and Removal of Impurities

The primary synthetic route to this compound is the Hell-Volhard-Zelinsky (HVZ) reaction of pyridin-3-ylacetic acid. This reaction, while effective, can lead to several process-related and degradation impurities. This section provides a systematic approach to identifying and mitigating these common issues.

Visual Troubleshooting Workflow

The following workflow provides a high-level decision-making process for addressing common impurity-related issues.

G start Reaction Work-up Complete Crude Product Analysis (TLC, HPLC, NMR) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Pyridin-3-ylacetic Acid (Lower Rf on TLC, Earlier Elution in RP-HPLC) impurity_detected->unreacted_sm Yes dibromo_impurity α,α-Dithis compound (Higher Rf on TLC, Later Elution in RP-HPLC) impurity_detected->dibromo_impurity Yes ring_bromo_impurity Ring-Brominated Isomers (Complex NMR, Similar Polarity) impurity_detected->ring_bromo_impurity Yes hydrolysis_product Hydroxy(pyridin-3-yl)acetic Acid (More Polar, Lower Rf on TLC) impurity_detected->hydrolysis_product Yes decarboxy_product 3-(Bromomethyl)pyridine (Less Polar, Higher Rf on TLC) impurity_detected->decarboxy_product Yes final_product Pure this compound impurity_detected->final_product No purification Purification Strategy Selection unreacted_sm->purification dibromo_impurity->purification ring_bromo_impurity->purification hydrolysis_product->purification decarboxy_product->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography recrystallization->final_product chromatography->final_product

Caption: Troubleshooting workflow for impurity removal.

Q1: My reaction seems incomplete, with a significant amount of starting material, pyridin-3-ylacetic acid, remaining. What could be the cause, and how can I resolve this?

A1: Incomplete conversion is a common issue in the Hell-Volhard-Zelinsky (HVZ) reaction. The potential causes and corresponding solutions are summarized below.

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Brominating Agent The stoichiometry of the brominating agent (e.g., Br₂) is crucial. An insufficient amount will lead to incomplete consumption of the starting material.Ensure accurate measurement of all reagents. A slight excess (5-10 mol%) of the brominating agent can be used to drive the reaction to completion.
Inactive Phosphorus Halide Catalyst The HVZ reaction is catalyzed by a phosphorus halide (e.g., PBr₃), which converts the carboxylic acid to a more reactive acyl bromide intermediate.[1][2][3] Moisture can deactivate the catalyst.Use freshly opened or properly stored phosphorus tribromide. If using red phosphorus and bromine to generate PBr₃ in situ, ensure the reagents are anhydrous.
Low Reaction Temperature The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[4]Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Be cautious, as excessively high temperatures can promote side reactions.[5][6]
Insufficient Reaction Time The reaction may be kinetically slow.Extend the reaction time and monitor for the disappearance of the starting material.

Experimental Protocol: Driving the Reaction to Completion

  • Re-treatment: If the work-up has not yet been performed, add an additional portion (5-10 mol%) of the brominating agent and continue heating while monitoring the reaction progress.

  • Catalyst Check: If the reaction has stalled, consider adding a small, fresh portion of the phosphorus halide catalyst.

Q2: I'm observing a byproduct that appears to be the α,α-dithis compound. How can I avoid its formation and remove it from my product?

A2: Over-bromination is a potential side reaction in the HVZ process, especially with prolonged reaction times or an excess of the brominating agent.

Potential Cause Scientific Rationale Troubleshooting Steps
Excess Brominating Agent A large excess of the brominating agent will favor the formation of the dibrominated product.Use a stoichiometric amount or only a slight excess of the brominating agent.
Prolonged Reaction Time at High Temperature Even with correct stoichiometry, extended reaction times at elevated temperatures can lead to over-bromination.Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of the dibromo species.

Purification Strategy: Removal of Dibrominated Impurity

  • Recrystallization: The dibrominated product is generally less polar than the monobrominated product. A carefully selected solvent system for recrystallization can effectively separate the two. Consider solvent systems like ethyl acetate/hexanes or ethanol/water.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separation. A gradient elution with a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes) should provide good separation.

Q3: My NMR spectrum is complex, suggesting the presence of isomers. Could ring bromination be occurring?

A3: Yes, under certain conditions, electrophilic aromatic substitution on the pyridine ring can occur, leading to isomeric impurities. While the HVZ reaction primarily targets the alpha-carbon, the reaction conditions can sometimes promote bromination of the electron-rich pyridine ring.[7][8]

Potential Cause Scientific Rationale Troubleshooting Steps
Lewis Acid Catalysis Traces of Lewis acids can catalyze electrophilic aromatic substitution on the pyridine ring.Ensure all glassware is clean and free of any residual Lewis acids from previous reactions.
High Temperatures Elevated temperatures can increase the rate of competing ring bromination.Maintain the reaction temperature at the lowest effective level to favor alpha-bromination.

Purification Strategy: Separation of Ring-Brominated Isomers

  • Column Chromatography: Isomers can be challenging to separate by recrystallization. Column chromatography is the most effective method. A meticulous optimization of the mobile phase will be necessary to achieve baseline separation.

  • Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q4: I've noticed a more polar impurity in my crude product after work-up. What could it be?

A4: This is likely hydroxy(pyridin-3-yl)acetic acid . It can form through the hydrolysis of the alpha-bromo group, especially during aqueous work-up or if the product is stored in the presence of moisture.[9]

  • Mitigation: Perform the aqueous work-up under cold conditions and minimize the exposure of the product to water. Ensure the final product is thoroughly dried and stored in a desiccator.

  • Removal: This impurity is significantly more polar. It can be removed by recrystallization or column chromatography.

Q5: I have a less polar, non-acidic impurity. What is its likely identity?

A5: This could be 3-(bromomethyl)pyridine , arising from the decarboxylation of the product. Pyridylacetic acids can be susceptible to decarboxylation, particularly at higher temperatures.[10]

  • Mitigation: Avoid excessive heating during the reaction and purification steps.

  • Removal: This non-acidic impurity can be removed by an acid-base extraction during the work-up or by column chromatography.

Q6: What are the best practices for monitoring the reaction progress?

A6: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Provides a quick and qualitative assessment of the reaction progress. Use a mobile phase that gives good separation between the starting material and the product (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • HPLC: Offers quantitative analysis of the reaction mixture, allowing for accurate determination of the conversion and the formation of byproducts. A reverse-phase C18 column with a buffered mobile phase is a good starting point.

Q7: What are the recommended storage conditions for this compound?

A7: The product is sensitive to moisture and light. It should be stored in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

References

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Hell-Volhard-Zelinsky Reaction. (n.d.). In Name Reactions in Organic Chemistry. Cambridge University Press.
  • Hell-Volhard-Zelinsky Reaction. (n.d.). NROER. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252.
  • Bakshi, M., & Singh, S. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Hell Volhard Zelinsky Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • The Hell–Volhard–Zelinsky Reaction. (2024, May 14). Master Organic Chemistry. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (1976). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Indian Journal of Chemistry Section B: Organic Chemistry Including Medicinal Chemistry, 14(10), 834-835.
  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Retrieved from [Link]

  • 3-Pyridineacetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • 2-(6-Bromopyridin-3-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Bromination of Acids: The HVZ Reaction. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

  • Pearson, D. E., & Fieser, L. F. (1950). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of the American Chemical Society, 72(11), 5313-5317.
  • Al-Ost, H. F., El-Apasery, M. A., & Gendy, M. S. (2013). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 18(10), 12492–12504.
  • Sharma, P., & Kumar, A. (2014). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Pharmacy & Bioallied Sciences, 6(4), 256–261.
  • Alpha Bromination of Carboxylic Acids. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Removal of bromine-containing impurities from aqueous acetic acid. (1971). Google Patents.
  • [(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Preventing Decarboxylation of Pyridylacetic Acids During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and robust protocols to address a common and often frustrating challenge in organic synthesis: the unwanted decarboxylation of pyridylacetic acids. By understanding the underlying mechanisms and controlling critical reaction parameters, you can significantly improve the yield and purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the instability of pyridylacetic acids.

Q1: Why is my pyridylacetic acid unexpectedly decarboxylating to a picoline?

Decarboxylation, the loss of carbon dioxide (CO₂), is a thermally or catalytically driven reaction. For pyridylacetic acids, this process is particularly facile due to the influence of the pyridine ring's nitrogen atom. This nitrogen can stabilize the intermediate formed after CO₂ loss, thereby lowering the activation energy for the reaction. If you observe the formation of a picoline (methylpyridine) byproduct, it is a definitive sign that decarboxylation is occurring.

Q2: Which pyridylacetic acid isomer (2-, 3-, or 4-) is most susceptible to decarboxylation?

The stability of pyridylacetic acid isomers differs significantly. The 2- and 4-pyridylacetic acids are much more prone to decarboxylation than the 3-isomer.[1][2] This is because the nitrogen atom in the 2- and 4-positions can directly stabilize the negative charge that develops on the methylene bridge during the reaction through resonance, forming a stable ylide-like intermediate.[3][4] The 3-isomer lacks this direct resonance stabilization, making it considerably more stable under typical reaction conditions.[3][4]

Q3: My synthesis involves hydrolyzing a pyridylacetonitrile precursor. Is acidic or basic hydrolysis better to avoid decarboxylation?

Both harsh acidic and basic conditions, especially when combined with high temperatures, can promote decarboxylation. The neutral, zwitterionic form of the pyridylacetic acid is the species that most readily decarboxylates.[5][6] Therefore, the goal is to perform the hydrolysis under conditions that do not favor the prolonged existence of this intermediate at high temperatures. Mild, low-temperature basic hydrolysis of an ester intermediate is often the most effective strategy.

Q4: Can I prevent decarboxylation simply by lowering the reaction temperature?

Yes, lowering the temperature is one of the most effective strategies. Decarboxylation is a chemical reaction with a specific activation energy; reducing the thermal energy of the system dramatically slows the rate. For many sensitive pyridylacetic acids, conducting final steps like ester hydrolysis at or below room temperature can be the key to isolating the desired product in high yield.[7]

Part 2: The Mechanism of Decarboxylation

Understanding the "why" is critical to designing robust synthetic protocols. The decarboxylation of 2- and 4-pyridylacetic acid proceeds readily through the formation of a zwitterionic intermediate.

The process is initiated from the neutral molecule, which can exist as an inner salt (zwitterion).[5] This zwitterion undergoes a concerted loss of CO₂, leading to a resonance-stabilized picolyl carbanion/ylide intermediate.[3] This intermediate is then rapidly protonated by a proton source in the medium (like water or solvent) to yield the corresponding picoline.

Decarboxylation_Mechanism Decarboxylation of 2-Pyridylacetic Acid cluster_0 Zwitterion Formation cluster_1 Decarboxylation (Rate-Limiting) cluster_2 Protonation start 2-Pyridylacetic Acid (Neutral Form) zwitterion Zwitterionic Intermediate start->zwitterion Equilibrium intermediate Resonance-Stabilized Picolyl Ylide zwitterion->intermediate Heat (Δ) - CO₂ end 2-Picoline (Product) intermediate->end + H⁺

Caption: Mechanism of 2-Pyridylacetic Acid Decarboxylation.

As the diagram illustrates, the pyridine nitrogen's ability to delocalize the negative charge is the key driving force. The 3-isomer cannot form such a resonance-stabilized intermediate, explaining its enhanced stability.

Part 3: Troubleshooting Guides for Common Synthetic Routes

This section provides specific troubleshooting advice for common synthetic procedures where decarboxylation is a frequent problem.

Scenario A: Hydrolysis of Pyridylacetonitrile

A common route to pyridylacetic acids involves the hydrolysis of the corresponding pyridylacetonitrile.[8]

  • Problem: Low yield of the desired acid and significant formation of the corresponding picoline, detected by GC-MS or NMR.

  • Root Cause: Standard nitrile hydrolysis conditions often employ refluxing in strong mineral acids (e.g., 6M HCl) or strong bases (e.g., 40% NaOH). These high temperatures provide the necessary activation energy for the decarboxylation of the newly formed, sensitive pyridylacetic acid.

  • Troubleshooting Workflow:

Nitrile_Hydrolysis_Troubleshooting start Low yield from Pyridylacetonitrile Hydrolysis check_byproduct Confirm picoline byproduct (GC-MS, NMR) start->check_byproduct diagnosis Diagnosis: Decarboxylation under harsh hydrolysis conditions check_byproduct->diagnosis solution_path Adopt a two-step, low-temperature approach diagnosis->solution_path step1 Step 1: Convert nitrile to ester (e.g., Pinner reaction or acid-catalyzed alcoholysis) solution_path->step1 step2 Step 2: Mild, low-temperature hydrolysis of the ester (See Protocol A) step1->step2 success High yield of pure Pyridylacetic Acid step2->success

Caption: Troubleshooting workflow for nitrile hydrolysis.

  • Solution: Avoid direct, high-temperature hydrolysis. Convert the pyridylacetonitrile to the more stable corresponding ester (e.g., methyl or ethyl pyridylacetate) first. This can be achieved under milder conditions. The resulting ester can then be hydrolyzed under carefully controlled, low-temperature basic conditions to liberate the carboxylate salt, which is then neutralized in a cold acidic workup.

Part 4: Recommended Preventative Protocols

To proactively avoid decarboxylation, utilize synthetic routes and conditions designed for sensitive substrates.

Protocol A: Low-Temperature Saponification of a Pyridylacetate Ester

This protocol is ideal for the final deprotection step, minimizing the risk of decarboxylation.

Objective: To hydrolyze a methyl or ethyl pyridylacetate to the corresponding pyridylacetic acid with minimal product loss.

Methodology:

  • Dissolution: Dissolve the pyridylacetate ester (1.0 eq) in a suitable solvent like methanol or a THF/water mixture at 0 °C (ice-water bath).

  • Base Addition: Slowly add a solution of lithium hydroxide (LiOH) or potassium hydroxide (KOH) (1.1 - 1.5 eq) in water, maintaining the temperature at 0 °C.[7]

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS until all the starting ester is consumed. This may take anywhere from 1 to 12 hours.

  • Quenching & Acidification: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add 1N HCl with vigorous stirring to adjust the pH to the isoelectric point of the acid (typically pH 3-5), at which point the product will precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry under vacuum. If the product is water-soluble, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

Protocol B: Synthesis via Arndt-Eistert Homologation

For particularly sensitive pyridylacetic acids, building the molecule via a method that avoids harsh final-step conditions is a superior strategy. The Arndt-Eistert synthesis allows for the one-carbon homologation of a pyridinecarboxylic acid.[9][10]

Objective: To synthesize a pyridylacetic acid from the corresponding pyridinecarboxylic acid.

Methodology:

  • Acid Chloride Formation: Convert the starting pyridinecarboxylic acid (e.g., picolinic acid) to its acid chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Diazoketone Formation: React the crude acid chloride in an inert solvent (e.g., THF, ether) at 0 °C with an excess of diazomethane (CH₂N₂) or the safer alternative, (trimethylsilyl)diazomethane.[11][12] This reaction forms the key α-diazoketone intermediate.

  • Wolff Rearrangement: The crucial step is the Wolff Rearrangement of the diazoketone to a ketene.[9][11] This is typically catalyzed by silver(I) oxide (Ag₂O) or silver benzoate in the presence of a nucleophile.[11]

  • Ketene Trapping:

    • To obtain the pyridylacetic acid , use water as the nucleophile.

    • To obtain a pyridylacetate ester , use an alcohol (e.g., methanol, ethanol).

    • To obtain a pyridylacetamide , use an amine.

  • Workup: The final product is isolated after an appropriate aqueous workup and purification. This method generates the target acid or its derivatives under very mild conditions, completely bypassing the risk of decarboxylation.

Part 5: Summary of Critical Parameters

For quick reference, the following table summarizes the key stability differences and recommended conditions for the pyridylacetic acid isomers.

Parameter2-Pyridylacetic Acid3-Pyridylacetic Acid4-Pyridylacetic Acid
Susceptibility to Decarboxylation HighLowHigh
Driving Mechanism Zwitterion/Ylide intermediate[3]Lacks direct resonance stabilization[3]Zwitterion/Ylide intermediate[4]
Recommended Max. Temperature < 40 °C (in solution)Stable to moderate heating< 40 °C (in solution)
Optimal Hydrolysis Conditions Low-temp. basic (e.g., LiOH, 0°C)Standard conditions are often toleratedLow-temp. basic (e.g., LiOH, 0°C)
Recommended Synthetic Route Arndt-Eistert; Low-temp ester hydrolysisNitrile hydrolysis; Ester hydrolysisArndt-Eistert; Low-temp ester hydrolysis

References

  • Doering, W. von E., & Pasternak, V. Z. (1950). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society, 72(1), 143–146. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027. [Link]

  • Taylor, P. J. (1972). The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1730-1733. [Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15335–15347. [Link]

  • G. E. Dunn and H. Thimm. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry. [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

  • G. E. Dunn, H. Thimm, and R. K. Norris. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry. [Link]

  • ACS Publications. (n.d.). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. [Link]

  • Chem-Station. (2014). Arndt-Eistert Synthesis. [Link]

Sources

Handling and safety precautions for bromo(pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bromo(pyridin-3-yl)acetic Acid

Prepared by the Senior Application Scientist Team

This guide provides comprehensive handling, safety, and experimental troubleshooting information for this compound and its isomers. As a reactive bifunctional molecule, it serves as a critical building block in pharmaceutical and agrochemical research. Understanding its properties and potential hazards is paramount for ensuring experimental success and, most importantly, laboratory safety. This document is designed for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs) on Safety & Handling

This section addresses the most common questions regarding the safe handling and storage of this compound, drawing from safety data for the compound and its close structural analogs.

Q1: What are the primary hazards associated with this compound?

A1: this compound and its isomers are classified as hazardous substances. Based on data from analogous compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns.[1][2] Prolonged contact can be harmful.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1] Inhalation of dust or vapors should be strictly avoided.[3][4] Some related compounds are lachrymators, meaning they can cause tearing.[5][6]

  • Corrosivity: As an acidic compound, it may be corrosive to metals.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A thorough hazard assessment should be conducted for any specific procedure.[7] However, the minimum required PPE when handling this compound includes:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7] However, due to the corrosive and irritant nature of the compound, splash-proof chemical goggles are strongly recommended. When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[7][8]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[7] For prolonged handling or when immersion is possible, heavier, chemical-resistant gloves (e.g., butyl rubber, neoprene) should be used.[9] Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

  • Body Protection: A standard laboratory coat is required.[7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[10]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][4][5]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) as related compounds can be sensitive to air and light.[11]

  • Location: Store in a dry, cool, and well-ventilated place.[3][4][5] The storage area should be designated for corrosive and toxic materials, away from heat, open flames, and sources of ignition.[3][10]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous or hazardous reactions.[3][12]

Q4: What are the first-aid procedures in case of accidental exposure?

A4: Immediate and appropriate action is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]

  • Inhalation: Move the victim to fresh air immediately.[4][5] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

Q5: How should I handle a spill of this compound?

A5: Evacuate non-essential personnel from the area.[4] Ensure you are wearing appropriate PPE, including respiratory protection.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Prevent the spill from spreading or entering drains.[5]

  • Clean-up: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[5] For a solution, absorb with an inert material (e.g., sand, silica gel, acid binder) and place in a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: All contaminated materials should be disposed of as hazardous waste according to local, state, and federal regulations.

Q6: What is the correct procedure for disposing of waste containing this compound?

A6: this compound and its containers must be disposed of as hazardous waste. Do not empty into drains or the environment.[3][5][13] Waste should be handled by a licensed chemical disposal company.[6][13] Follow all national and local regulations for chemical waste disposal.

Section 2: Experimental Troubleshooting Guide

This section provides solutions to common issues encountered during reactions involving this compound.

Q: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes?

A: Several factors can contribute to poor reaction outcomes. Consider the following troubleshooting steps:

  • Moisture Sensitivity: The carboxylic acid moiety can be deprotonated by bases, but the entire molecule can be sensitive to moisture, which may hydrolyze reagents or intermediates.[11] Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.

  • Reagent Purity: Verify the purity of your this compound starting material. Impurities from synthesis or degradation during storage can inhibit the reaction. Consider purification by recrystallization if necessary.

  • Reaction Temperature: Some reactions, like brominations, require specific temperature control.[14] A temperature that is too low may result in a slow or stalled reaction, while a temperature that is too high can cause decomposition and the formation of by-products.[14] Monitor the reaction temperature closely.

  • Solvent Choice: The choice of solvent is critical. While glacial acetic acid is common for bromination reactions, its acidity can interfere with other reaction types.[15][16] Ensure your chosen solvent fully dissolves the reactants and is compatible with the reaction chemistry.

Q: I am observing unexpected by-products in my reaction analysis (TLC, LC-MS, NMR). Why is this happening?

A: The formation of by-products often points to issues with stability or reaction conditions.

  • Compound Stability: Bromo-pyridinyl compounds can be sensitive to heat and light.[10][11] Prolonged heating can lead to decomposition, potentially releasing hydrogen bromide and other degradation products.[11] Minimize reaction time and use the lowest effective temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Side Reactions: The molecule has multiple reactive sites. The α-carbon is susceptible to nucleophilic attack, while the pyridine ring can undergo its own reactions. The carboxylic acid can also participate in undesired esterification or decarboxylation under certain conditions. Re-evaluate your reaction conditions to ensure they selectively target the desired transformation.

  • Atmosphere Control: Reactions not performed under an inert atmosphere may be susceptible to oxidation or other side reactions with atmospheric components.

Q: The compound appears to be degrading during workup or purification. How can I prevent this?

A: Workup and purification steps can be harsh.

  • Aqueous Workup: When performing an aqueous workup, be mindful of the pH. Extremes in pH can cause hydrolysis or other degradation. Use buffered solutions where appropriate and work quickly.

  • Chromatography: If using silica gel chromatography, be aware that silica is acidic and can cause degradation of sensitive compounds. Consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.

  • Evaporation: When removing solvent, use a rotary evaporator at the lowest possible temperature to minimize thermal stress on the compound. Avoid leaving the dried product under high vacuum for extended periods.

Section 3: Data & Visualizations

Physicochemical Properties

This table summarizes key properties for this compound isomers, compiled from various sources. Note that properties can vary slightly between isomers.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₂[1][17]
Molecular Weight ~216.03 g/mol [1][18]
Appearance Off-white to light brown solid/powder[11]
Solubility Sparingly soluble in water[18]
CAS Number (Isomers) 404361-76-8 (6-bromo-3-yl)[1]
39891-12-8 (5-bromo-3-yl)[18]
1227592-44-0 (3-bromo-4-yl)[19]
Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Use cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Chemical Store Store in Cool, Dry, Dark Place Away from Incompatibles Receive->Store Upon Arrival PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->PPE Before Use Weigh Weigh Solid in Chemical Fume Hood PPE->Weigh React Perform Reaction in Hood Weigh->React Decon Decontaminate Glassware React->Decon Post-Reaction Waste Collect Waste in Labeled Hazardous Waste Container React->Waste Decon->Waste Dispose Arrange for Professional Disposal Waste->Dispose

Caption: General workflow for safe handling of this compound.

Troubleshooting Logic for Low-Yield Reactions

This flowchart provides a logical path for diagnosing and solving issues with underperforming reactions.

Caption: Decision tree for troubleshooting low-yield chemical reactions.

Section 4: References

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Bromo(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of analytical methodologies for the definitive characterization of bromo(pyridin-3-yl)acetic acid, a key building block in pharmaceutical and agrochemical synthesis. The inherent reactivity of the α-bromoacetic acid moiety, combined with the electronic properties of the pyridine ring, necessitates a multi-faceted analytical approach to ensure structural integrity, purity, and stability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Analytical Imperative

This compound (Figure 1) is a bifunctional molecule whose utility is predicated on its precise chemical structure. The presence of the bromine atom provides a reactive handle for nucleophilic substitution, while the pyridine ring and carboxylic acid group influence its solubility, crystallinity, and biological interactions. Impurities arising from synthesis, such as regioisomers or degradation products, can significantly impact downstream reactions and the quality of the final product.[1][2] Therefore, a robust analytical workflow is not merely a quality control measure but an integral part of its application.

Figure 1: Structure of this compound

This guide will compare and contrast the utility of several core analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation analysis.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Elemental Analysis (EA): For empirical formula verification.

  • X-ray Crystallography: For definitive solid-state structure determination.

The Analytical Workflow: A Holistic Approach

A comprehensive characterization of this compound does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. The workflow diagram below illustrates the logical progression of analysis, from initial structural confirmation to detailed purity and solid-state characterization.

Caption: Logical workflow for the comprehensive characterization of this compound.

Comparative Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to dissolve the carboxylic acid without proton exchange, allowing for the observation of the acidic proton.

¹H NMR Spectroscopy: Provides information on the number of different types of protons and their connectivity. The aromatic region will show a characteristic pattern for the substituted pyridine ring, while the aliphatic region will feature a singlet for the methylene protons adjacent to the bromine and carboxylic acid groups.

¹³C NMR Spectroscopy: Reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (~170 ppm), while the carbon bearing the bromine will be shifted upfield compared to a standard CH₂ group.

Trustworthiness: The predictable chemical shifts and coupling constants provide a high degree of confidence in the structural assignment. Comparison of the observed spectrum with predicted spectra from computational software can further validate the structure.

Parameter ¹H NMR (DMSO-d₆, 500 MHz) ¹³C NMR (DMSO-d₆, 125 MHz)
Expected Chemical Shifts (ppm) Pyridine Protons: 7.5-8.8Methylene (-CH₂-): ~4.5Carboxylic Acid (-COOH): ~13.0 (broad)Carbonyl (-COO-): ~170Pyridine Carbons: 120-150Methylene (-CH₂-): ~40
Key Information Connectivity, Regioisomer differentiationCarbon skeleton, Presence of functional groups
Limitations May not detect low-level impuritiesLess sensitive than ¹H NMR

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Expertise & Experience: MS provides crucial information about the molecular weight and elemental composition of a molecule. For this compound, Electrospray Ionization (ESI) is the preferred method due to the polar nature of the molecule. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by 2 Da.[3]

Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, providing strong evidence for the compound's identity. Fragmentation patterns can also offer structural insights.

Technique Ionization Method Expected m/z Key Information
LC-MS ESI (Positive/Negative)[M+H]⁺: 215.96/217.96[M-H]⁻: 213.95/215.95Molecular weight, Bromine isotope pattern
HRMS ESI-TOF/OrbitrapExact mass for C₇H₆BrNO₂Elemental Composition
GC-MS Electron Ionization (EI)Requires derivatizationFragmentation pattern for structural clues

Note: The molecular formula for this compound is C₇H₆BrNO₂ with a monoisotopic mass of approximately 214.958 Da.[4][5]

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of water and acetonitrile with 0.1% formic acid.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. A gradient elution from high aqueous to high organic mobile phase is typically used.

  • Mass Spectrometry: Analyze the column effluent using an ESI-MS detector in both positive and negative ion modes.

  • Data Analysis: Extract the mass spectrum for the peak of interest and analyze the molecular ion and its isotopic pattern.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for determining the purity of pharmaceutical compounds and identifying impurities.[6][7] For an acidic compound like this compound, reverse-phase HPLC is the method of choice. A C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is typically effective. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

Trustworthiness: A validated HPLC method provides reliable and reproducible purity data. Peak area percentage is commonly used to quantify purity. Coupling HPLC with a UV detector and a mass spectrometer (LC-MS) allows for the identification of impurities by their mass-to-charge ratio.

Parameter Typical Conditions Information Obtained
Column C18, 5 µm, 4.6 x 150 mmSeparation of polar and non-polar compounds
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileGood peak shape for acidic analytes
Detection UV at 254 nmDetection of aromatic compounds
Purity Assessment >95% (typical for research grade)Quantitative measure of purity

Experimental Protocol: Purity Analysis by HPLC-UV

  • Mobile Phase Preparation: Prepare mobile phase A (0.1% TFA in HPLC-grade water) and mobile phase B (0.1% TFA in HPLC-grade acetonitrile).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Method:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient: 5% B to 95% B over 20 minutes.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the area percentage of the main peak to determine purity.

Complementary Techniques: Elemental Analysis and X-ray Crystallography

Elemental Analysis (EA): This technique provides the percentage composition of C, H, and N in the compound. The results are compared with the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the empirical formula. Given the presence of bromine, a specific halogen analysis would also be required.

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[8][9][10][11][12] This is considered the "gold standard" for structural confirmation.

Caption: Relationship between analytical techniques and the type of information they provide.

Conclusion

The thorough characterization of this compound requires a synergistic application of multiple analytical techniques. While NMR and MS are essential for initial structural confirmation and molecular weight determination, HPLC is indispensable for assessing purity and identifying potential impurities. For absolute structural proof, X-ray crystallography remains the ultimate arbiter, and elemental analysis provides orthogonal confirmation of the empirical formula. By employing the integrated workflow and methodologies described in this guide, researchers can ensure the quality and integrity of this important chemical intermediate, leading to more reliable and reproducible scientific outcomes.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. (n.d.). Benchchem.
  • Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (n.d.). MDPI.
  • An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs. (n.d.). Benchchem.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate.
  • 2-(6-Bromopyridin-3-yl)acetic acid. (n.d.). PubChem.
  • Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. (n.d.). ResearchGate.
  • Haloacetic acids - how do I analyze these? (2021, May 27). YouTube.
  • Pyridine, 3-bromo-. (n.d.). NIST WebBook.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH.
  • Haloacetic Acids (HAAs) Analysis. (n.d.). Agilent.
  • 2-(5-bromopyridin-3-yl)acetic acid (C7H6BrNO2). (n.d.). PubChemLite.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • 3-Bromopyridine. (n.d.). PubChem.
  • Haloacetic Acids Analysis. (n.d.). Thermo Fisher Scientific - ES.
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). PMC - NIH.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Techniques and methods for the determination of haloacetic acids in potable water. (n.d.).
  • Simple determination of haloacetic acids (HAAs) in potable water with ion chromatography hyphenated to mass spectrometry. (n.d.). Metrohm.
  • HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (n.d.).
  • Removal of bromine-containing impurities from aqueous acetic acid. (n.d.). Google Patents.
  • (R)-2-Amino-2-(4-bromopyridin-3-yl)acetic acid. (n.d.). BLDpharm.
  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.).
  • 3-Pyridyl bromide(626-55-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • [(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid. (n.d.). Santa Cruz Biotechnology.
  • (3-Bromo-pyridin-4-yl)-acetic acid,1227592-44-0. (n.d.). Amadis Chemical.
  • 5-Bromo-3-pyridineacetic acid [CAS# 39891-12-8]. (n.d.). chemBlink.
  • [(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid. (n.d.). PubChem.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers.
  • 3-Pyridineacetic acid. (n.d.). PubChem.
  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017, September 5). ResearchGate.
  • (Br) Bromine NMR. (n.d.).
  • 3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester. (n.d.). Sigma-Aldrich.
  • 3-Bromopyridine. (n.d.). Wikipedia.
  • (PDF) Evaluating Impurities in Drugs (Part I of III). (n.d.). ResearchGate.

Sources

A Senior Application Scientist's Guide to HPLC and LC-MS Purity Analysis of Bromo(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Bromo(pyridin-3-yl)acetic Acid

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. The inherent polarity of this molecule, conferred by the pyridine ring and the carboxylic acid group, presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). The polar nature of the analyte often leads to poor retention on non-polar stationary phases, resulting in elution near the void volume and inadequate separation from polar impurities.

This guide provides a comparative analysis of various HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust purity determination of this compound. We will delve into the mechanistic principles behind each technique, offering field-proven insights to aid researchers, scientists, and drug development professionals in selecting and developing optimal analytical methods. All methodologies are presented with a focus on establishing a self-validating system, a cornerstone of trustworthy and reliable analytical data, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Potential Impurities in the Synthesis of this compound

A thorough understanding of potential impurities is paramount for developing a specific and stability-indicating analytical method. Based on common synthetic routes for similar compounds, potential process-related impurities and degradation products for this compound may include:

  • Starting Materials: Unreacted 3-bromopyridine.

  • Intermediates: Incomplete reaction products from multi-step syntheses.

  • Isomeric Impurities: Positional isomers such as bromo(pyridin-2-yl)acetic acid or bromo(pyridin-4-yl)acetic acid.

  • Over-brominated Species: Dibromo- or other poly-brominated pyridine derivatives.

  • Hydrolytic Degradants: Potential breakdown of an ester precursor, if applicable.

A successful analytical method must be able to resolve the main component from these and any other potential impurities.

Comparative Analysis of Chromatographic Strategies

The selection of the chromatographic mode is the most critical decision in developing a robust purity method for a polar compound like this compound. We will compare four prominent strategies: Modified Reversed-Phase, Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography, and Ion-Pair Chromatography.

Modified Reversed-Phase (RP) Chromatography

Standard C18 columns often fail to provide adequate retention for polar analytes due to their hydrophobic nature.[6] To overcome this, several modifications to the stationary and mobile phases can be employed.

Causality Behind Experimental Choices:

  • Low pH Mobile Phase: By operating at a pH well below the pKa of the carboxylic acid group (typically around 2-3), the analyte is in its neutral, less polar form, which enhances its interaction with the hydrophobic stationary phase.

  • Polar-Endcapped and Polar-Embedded Columns: These columns are designed with modifications to the silica surface or the alkyl chains to improve interactions with polar compounds and to be stable in highly aqueous mobile phases.[7][8] Polar-endcapping involves deactivating residual silanols with a polar group, while polar-embedded phases have a polar functional group within the alkyl chain. This allows for better peak shapes for polar analytes and prevents phase collapse in 100% aqueous mobile phases.[9][10]

Workflow for Modified Reversed-Phase HPLC Method Development:

Modified RP-HPLC Workflow A Start: this compound Sample B Select Column: Polar-Endcapped C18 or Polar-Embedded C18 A->B C Mobile Phase Screening: A: 0.1% Formic Acid in Water B: Acetonitrile or Methanol B->C D Gradient Optimization: Adjust slope and duration for optimal resolution C->D E Flow Rate & Temperature Adjustment: Fine-tune for efficiency and peak shape D->E F Method Validation (ICH Q2(R1)): Specificity, Linearity, Accuracy, Precision, LOD/LOQ E->F G Routine Purity Analysis F->G

Caption: Workflow for developing a modified RP-HPLC method.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[7][11][12][13][14][15]

Causality Behind Experimental Choices:

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[15] A water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.[15]

  • Advantages for LC-MS: The high organic content of the mobile phase is beneficial for electrospray ionization (ESI) in mass spectrometry, leading to enhanced sensitivity.[15]

Workflow for HILIC Method Development:

HILIC Workflow A Start: this compound Sample B Select HILIC Column: Amide, Zwitterionic, or Bare Silica A->B C Mobile Phase Screening: A: Acetonitrile B: Aqueous Buffer (e.g., Ammonium Formate) B->C D Gradient Optimization: Start with high %A, decrease to elute C->D E Buffer Concentration & pH Adjustment: Optimize for peak shape and selectivity D->E F Method Validation (ICH Q2(R1)) E->F G Routine Purity Analysis F->G

Caption: Workflow for developing a HILIC method.

Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with both reversed-phase and ion-exchange functionalities, offering multiple modes of interaction.[16][17]

Causality Behind Experimental Choices:

  • Dual Retention Mechanism: These columns can simultaneously interact with analytes via hydrophobic and electrostatic interactions. This provides a powerful tool for separating compounds with diverse polarities, such as a polar main compound and its less polar impurities, or vice versa.[17]

  • Tunable Selectivity: By adjusting the mobile phase pH and ionic strength, the degree of ion-exchange interaction can be modulated, providing an additional lever for optimizing selectivity. This makes MMC particularly useful for impurity profiling in pharmaceutical analysis.[16][17]

Ion-Pair Chromatography (IPC)

IPC is a reversed-phase technique where an ion-pairing reagent is added to the mobile phase to enhance the retention of ionic analytes.

Causality Behind Experimental Choices:

  • Mechanism: For an acidic analyte like this compound (which will be anionic at neutral pH), a cationic ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. This forms a neutral ion-pair with the analyte, which is then retained by the non-polar stationary phase.

  • LC-MS Compatibility: A major drawback of traditional ion-pairing reagents is their non-volatile nature, which makes them incompatible with mass spectrometry. However, volatile ion-pairing reagents like certain amines can be used, although they may still cause ion suppression.[18][19]

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance of the different chromatographic modes for the analysis of this compound and a hypothetical polar and non-polar impurity.

Parameter Modified RP-HPLC (Polar-Endcapped C18) HILIC (Amide Column) Mixed-Mode (RP/Anion-Exchange) Ion-Pair Chromatography (TBA)
Retention of Main Peak ModerateStrongStrongModerate to Strong
Resolution (Main Peak vs. Polar Impurity) GoodExcellentExcellentGood
Resolution (Main Peak vs. Non-Polar Impurity) ExcellentPoorGoodExcellent
Peak Shape (Main Peak) SymmetricalGood (can be sensitive to mobile phase)ExcellentGood (can show tailing)
LC-MS Compatibility Excellent (with volatile modifiers)ExcellentGood (with volatile buffers)Poor (with non-volatile reagents)
Method Robustness HighModerateHighModerate

Experimental Protocols

Protocol 1: Optimized Modified Reversed-Phase HPLC-UV Method

This method provides a robust and reliable approach for routine purity analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: High-Sensitivity LC-MS Method using HILIC

This method is ideal for identifying and quantifying trace-level impurities.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Column: HILIC Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Gradient:

    • 0-1 min: 95% A

    • 1-8 min: 95% to 60% A

    • 8-9 min: 60% to 40% A

    • 9-10 min: 40% A

    • 10-11 min: 40% to 95% A

    • 11-15 min: 95% A (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 90:10 acetonitrile/water to a concentration of 0.1 mg/mL.

  • MS Detection: ESI in negative ion mode. Monitor for the [M-H]⁻ ion of this compound and potential impurities.

Trustworthiness: A Self-Validating System through Method Validation

To ensure the trustworthiness of the analytical results, any chosen method must be validated according to ICH Q2(R1) guidelines.[1][2][5][20] The validation process provides documented evidence that the method is suitable for its intended purpose.

Key Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.[1][20]Peak purity analysis (e.g., using a DAD or MS detector) should show no co-elution.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.[1][20]Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery experiments.[1][20]Recovery of 98.0% to 102.0% for the main component and impurities.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][20]Relative Standard Deviation (RSD) ≤ 2.0% for the main component, ≤ 5.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like pH, flow rate, or temperature are slightly varied.

Conclusion and Recommendations

The purity analysis of this compound requires a well-considered chromatographic strategy to overcome the challenges posed by its polar nature.

  • For routine quality control , a modified reversed-phase HPLC method using a polar-endcapped or polar-embedded C18 column is highly recommended due to its robustness, reproducibility, and straightforward method development.

  • For in-depth impurity profiling and high-sensitivity analysis , a HILIC-MS method offers superior retention for polar impurities and the advantage of enhanced MS sensitivity.

  • Mixed-mode chromatography presents a powerful alternative, particularly for complex samples with a wide range of impurity polarities.

  • Ion-pair chromatography should generally be avoided, especially when LC-MS compatibility is required, due to potential ion suppression and system contamination.

Ultimately, the choice of method should be guided by the specific analytical requirements, such as the need for routine analysis versus trace-level impurity identification. Regardless of the chosen technique, a thorough method validation in line with ICH guidelines is non-negotiable to ensure the integrity and trustworthiness of the purity data.[1][2][5][20]

References

  • SIELC Technologies. Polar Compounds. [Link]

  • Lemasson, E., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC North America, 35(7), 456-467. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Letter, W. (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • PubChem. 2-(6-Bromopyridin-3-yl)acetic acid. [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Analytical and bioanalytical chemistry, 402(1), 231–247. [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. [Link]

  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Al-Huniti, M. H., et al. (2013). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 29(46), 14164-14173. [Link]

  • Al-Ghananeem, A. M., et al. (2007). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Journal of Chromatography B, 852(1-2), 248-253. [Link]

  • Agilent Technologies. (n.d.). HPLC Column Selection guide - SOLUTIONS FOR SMALL MOLECULE SEPARATIONS. [Link]

  • Pesek, J. J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 24(6). [Link]

  • Nest Group. (n.d.). A PRACTICAL GUIDE TO HILIC. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Nuevo, M., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Astrobiology, 13(3), 245-256. [Link]

  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. PubMed. [Link]

  • Rathod, N. G., & Lokhande, M. V. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 26-31. [Link]

  • Majors, R. E. (2015). Making HILIC Work for You—Column Selection. LCGC North America, 33(10), 766-775. [Link]

  • SIELC Technologies. 3-Pyridylacetic acid hydrochloride. [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2014). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Yamashita, K., et al. (2005). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 814(2), 295-302. [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE HPLC Application Guide. [Link]

  • O'Connor, G., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14389-14400. [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. [Link]

  • DeStefano, J. J., et al. (n.d.). High-Speed HPLC Separations with Polar Fused-Core Packings. [Link]

  • Waters Corporation. (2014). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central. [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]

  • Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. PubMed. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • Qasem, R. J., et al. (2017). A Novel LC-MS/MS Method for the Quantitative Measurement of the Acetate Content in Pharmaceutical Peptides. PubMed. [Link]

  • ResearchGate. (2009). Column selectivity in reversed-phase liquid chromatography - VI. Columns with embedded or end-capping polar groups. [Link]

  • Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 20(11), 1014-1021. [Link]

Sources

A Comparative Guide to the Reactivity of Bromo- vs. Chloro(pyridin-3-yl)acetic Acid in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Halogen in Pharmaceutical Synthesis

Alpha-haloacetic acids and their derivatives are cornerstone building blocks in modern organic synthesis, particularly within pharmaceutical and agrochemical development. Their bifunctional nature—possessing both a reactive carbon-halogen bond and a carboxylic acid moiety—allows for the construction of complex molecular architectures. Among these, (pyridin-3-yl)acetic acid scaffolds are of particular interest, forming the core of numerous bioactive molecules.

The choice of the halogen at the alpha-position, specifically bromine versus chlorine, is not a trivial decision. It is a strategic choice that profoundly impacts reaction kinetics, yields, and the feasibility of synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of 2-bromo(pyridin-3-yl)acetic acid and 2-chloro(pyridin-3-yl)acetic acid, grounded in fundamental chemical principles and supported by experimental design, to empower researchers in making informed decisions for their synthetic campaigns.

Theoretical Framework: Unpacking the Factors Governing Reactivity

The primary reaction pathway of interest for these molecules is the bimolecular nucleophilic substitution (SN2) at the α-carbon. The reactivity in this context is governed by a confluence of electronic and steric factors, with the nature of the halogen playing the most critical role.

The Activating Power of the Carbonyl Group

Compared to simple alkyl halides, the presence of the adjacent carboxylic acid group significantly enhances the reactivity of the α-carbon towards nucleophilic attack.[1][2] This is due to the strong electron-withdrawing inductive effect of the carbonyl group, which polarizes the carbon-halogen (C-X) bond.[2] This polarization increases the partial positive charge (electrophilicity) on the α-carbon, making it a more inviting target for an incoming nucleophile. Furthermore, the transition state of the SN2 reaction is stabilized by orbital overlap with the π-system of the carbonyl group.

The Decisive Role of the Leaving Group

The fundamental difference in reactivity between the bromo- and chloro-analogs stems from the inherent properties of the halogen as a leaving group. Two key factors are at play:

  • Carbon-Halogen (C-X) Bond Strength: The C-Cl bond is significantly stronger than the C-Br bond. Energy is required to break this bond during the substitution reaction. A weaker bond is more easily broken, facilitating a faster reaction.[3][4]

  • Stability of the Halide Anion: The ability of the leaving group to stabilize the negative charge it acquires upon departure is crucial. Both Br⁻ and Cl⁻ are stable anions of strong acids (HBr and HCl), making them excellent leaving groups. However, bromide is a larger, more polarizable ion than chloride. This allows the negative charge to be dispersed over a larger volume, resulting in greater stability.

Consequently, bromide (Br⁻) is a superior leaving group to chloride (Cl⁻). This directly translates to a higher intrinsic reactivity for bromo(pyridin-3-yl)acetic acid in SN2 reactions.[1]

The Influence of the Pyridin-3-yl Ring

The pyridine ring, particularly in its protonated or Lewis acid-coordinated state, is an electron-withdrawing system. This effect further enhances the electrophilicity of the α-carbon, augmenting the reactivity of both analogs. However, since this moiety is common to both molecules, its influence is a constant factor and does not alter the fundamental reactivity difference dictated by the halogen.

Quantitative Comparison: Physicochemical Properties

The theoretical principles are clearly reflected in the fundamental physicochemical properties of the two compounds.

PropertyThis compoundChloro(pyridin-3-yl)acetic AcidRationale & Implication
Molecular Formula C₇H₆BrNO₂C₇H₆ClNO₂Different halogen atom.
Molecular Weight 216.03 g/mol [5]171.58 g/mol [6]Affects molar calculations in experiments.
C-X Bond Dissociation Energy ~285 kJ/mol (for C-Br)[4]~327 kJ/mol (for C-Cl)[4]The weaker C-Br bond requires less energy to cleave, leading to a lower activation energy for substitution.
Leaving Group Ability ExcellentGoodBromide is a better leaving group than chloride due to its greater size, polarizability, and the weaker C-Br bond.
Predicted SN2 Reactivity Higher Lower The superior leaving group ability of bromide is the dominant factor determining reactivity.

Experimental Design for Comparative Kinetic Analysis

To empirically validate the predicted reactivity difference, a comparative kinetic study is essential. The following protocol outlines a robust method for quantifying the reaction rates of both compounds with a model nucleophile under identical conditions. High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique for its precision in monitoring reactant consumption and product formation over time.[7]

Workflow for Comparative Kinetic Study

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare equimolar stock solutions of Bromo- and Chloro-analogs and Nucleophile (e.g., NaN3) in Acetonitrile thermostat Place separate reaction flasks in a constant temperature bath (e.g., 40 °C) prep_stock->thermostat initiate Initiate reactions simultaneously by adding nucleophile solution thermostat->initiate sampling Withdraw aliquots at fixed time intervals (t=0, 5, 15, 30, 60 min) initiate->sampling quench Immediately quench each aliquot with a suitable solvent sampling->quench hplc Analyze samples via HPLC to quantify reactant concentration quench->hplc plot Plot ln([Reactant]) vs. Time for each compound hplc->plot rate Determine pseudo-first-order rate constants (k_bromo and k_chloro) from the slope of the line plot->rate compare Compare Reactivity: k_bromo vs. k_chloro rate->compare

Caption: Workflow for the comparative kinetic analysis of halo(pyridin-3-yl)acetic acids.

Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constants for the reaction of bromo- and chloro(pyridin-3-yl)acetic acid with sodium azide.

  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of this compound and chloro(pyridin-3-yl)acetic acid in dry acetonitrile.

    • Prepare a 1.0 M stock solution of sodium azide (NaN₃) in dry dimethylformamide (DMF). Caution: Sodium azide is highly toxic.

  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with stir bars, add 9.0 mL of acetonitrile.

    • Place both flasks in a pre-heated oil bath maintained at 40.0 ± 0.5 °C and allow them to equilibrate for 15 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reactions, simultaneously add 1.0 mL of the 0.1 M bromo-acid solution to one flask and 1.0 mL of the 0.1 M chloro-acid solution to the other. This establishes the initial reactant concentration at 0.01 M.

    • Immediately withdraw the first aliquot (t=0) from each flask.

    • Simultaneously, add 0.1 mL of the 1.0 M NaN₃ solution to each flask to start the substitution. The nucleophile is in 10-fold excess.

    • Withdraw 0.5 mL aliquots from each reaction at regular intervals (e.g., 5, 10, 20, 40, 60, and 90 minutes).

    • Immediately quench each aliquot by diluting it into a labeled HPLC vial containing 1.0 mL of the HPLC mobile phase to stop the reaction.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 30% acetonitrile and 70% water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Analysis: Monitor the decrease in the peak area of the starting material for each sample.

  • Data Analysis:

    • Generate a calibration curve to correlate peak area with concentration.

    • For both the bromo- and chloro- reactions, plot the natural logarithm of the reactant concentration (ln[Reactant]) against time (in seconds).

    • The slope of the resulting straight line is equal to the negative of the pseudo-first-order rate constant (-k).

    • Compare the calculated rate constants, k_bromo and k_chloro, to determine the quantitative difference in reactivity.

Mechanism and Field Insights

The underlying mechanism for this transformation is a classic SN2 reaction.

Caption: Generalized SN2 mechanism at the α-carbon.

Practical Implications for the Synthetic Chemist

The choice between the bromo- and chloro- derivative is a strategic one, balancing reactivity with other practical considerations.

  • Choose this compound when:

    • High Reactivity is Required: For transformations involving weak nucleophiles or sterically hindered substrates where forcing conditions are necessary.

    • Speed is a Priority: The faster reaction kinetics can significantly shorten synthesis time, increasing throughput.

    • Mild Conditions are Paramount: The higher reactivity allows reactions to proceed at lower temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Choose Chloro(pyridin-3-yl)acetic acid when:

    • Cost is a Major Factor: Chloro-derivatives are often more economical to produce and purchase, a significant consideration for process development and scale-up.

    • Controlled Reactivity is Desired: The lower reactivity can be an advantage, minimizing the formation of side products from over-reaction or competing pathways (e.g., elimination with strongly basic nucleophiles).

    • Enhanced Stability is Needed: The stronger C-Cl bond can impart greater shelf-life and stability to the starting material.

Conclusion

The reactivity of α-halo(pyridin-3-yl)acetic acids in nucleophilic substitution is unequivocally dictated by the nature of the halogen. This compound is the more reactive species , a direct consequence of the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion. This heightened reactivity makes it the reagent of choice for challenging transformations or when rapid conversion is desired. Conversely, chloro(pyridin-3-yl)acetic acid offers a more stable, cost-effective, and less reactive alternative , providing greater control for specific applications. A thorough understanding of these fundamental principles allows researchers and drug development professionals to strategically select the optimal building block, thereby enhancing the efficiency, yield, and success of their synthetic endeavors.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. BenchChem.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14502–14513. [Link]

  • PubChem. (n.d.). 2-(6-Bromopyridin-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved January 15, 2026, from [Link]

  • ThoughtCo. (2019). pKa Definition and Equation in Chemistry. [Link]

  • Various Authors. (n.d.). Bond dissociation energy values. In CRC Handbook of Chemistry and Physics. CRC Press. (Note: Specific values are compiled from various sources and standard tables within resources like the CRC Handbook).

Sources

A Senior Application Scientist's Guide to Pyridine Functionalization: Modern Alternatives to Bromo(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Pre-functionalized Scaffolds

The pyridylacetic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Traditionally, synthetic access has often relied on pre-functionalized starting materials like bromo(pyridin-3-yl)acetic acid, where the core and the side chain are introduced in a single, somewhat rigid building block. While effective, this approach can limit the exploration of chemical space due to the commercial availability or synthetic accessibility of substituted analogs.

Modern synthetic chemistry offers a paradigm shift, moving from the use of pre-formed building blocks to the direct and versatile functionalization of the pyridine core itself. This guide provides an in-depth comparison of contemporary strategies that serve as powerful alternatives, enabling researchers to construct complex pyridylacetic acid derivatives with greater flexibility, efficiency, and atom economy. We will explore the mechanistic underpinnings, practical applications, and comparative performance of leading methodologies, including direct C-H functionalization, radical-mediated couplings, and the strategic use of pyridine N-oxides.

Chapter 1: Direct C–H Functionalization: The Atom-Economical Frontier

The direct conversion of a C–H bond into a C–C bond represents the most efficient strategy for molecular construction. For an electron-deficient heterocycle like pyridine, this was once a formidable challenge.[1] However, recent advances in catalysis have unlocked powerful pathways for its selective functionalization.

Transition-Metal-Catalyzed C–H Activation

Transition metals, particularly palladium, rhodium, and iridium, can orchestrate the selective activation of pyridine C–H bonds.[2][3] These methods often employ a directing group to control regioselectivity, forming stable metallacycle intermediates that guide the functionalization to a specific position.[4]

  • Mechanism & Rationale: The pyridyl nitrogen itself, or an auxiliary directing group installed on the ring, coordinates to the metal center. This chelation event positions the catalyst to selectively cleave a specific C–H bond (typically ortho to the directing group) via a concerted metalation-deprotonation (CMD) or related pathway. The resulting metallated pyridine can then engage in cross-coupling with a suitable partner.

  • Application: While direct carboxymethylation via C-H activation is still an evolving area, these methods are invaluable for introducing handles (like halogens or boronic esters) at specific positions, which can then be elaborated to the desired acetic acid sidechain. For instance, a meta-C–H borylation followed by cross-coupling provides access to 3-substituted pyridines that are challenging to obtain otherwise.[5]

Photoredox Catalysis: A Paradigm of Mild Synthesis

Visible-light photoredox catalysis has emerged as a transformative tool, enabling the formation of reactive radical intermediates under exceptionally mild conditions.[6][7] This approach is particularly well-suited for functionalizing pyridines.

  • Mechanism & Rationale: A photocatalyst (like an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.[6] This excited catalyst can then act as a potent single-electron transfer (SET) agent. It can oxidize a suitable precursor (e.g., a carboxylic acid, a silicate) to generate a carbon-centered radical. This radical then adds to the electron-deficient pyridine ring, which is typically protonated to enhance its electrophilicity, in a process known as the Minisci reaction.[8][9]

  • Advantages: The reactions are often run at room temperature, are tolerant of a wide range of functional groups, and avoid the need for strong acids or bases, making them ideal for late-stage functionalization of complex molecules.[10]

Chapter 2: Radical Pathways for Pyridine Derivatization

Radical chemistry provides a powerful and complementary approach to ionic reactions for forging C-C bonds on the pyridine scaffold.

The Minisci Reaction and Modern Regiocontrol

The classical Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle.[8][11] While powerful, it often suffers from a lack of regioselectivity, typically yielding a mixture of C2 and C4 substituted isomers.[10][12]

Modern strategies have introduced elegant solutions to this long-standing challenge:

  • N-Functionalized Pyridinium Salts: By pre-installing a functional group on the pyridine nitrogen (e.g., an alkoxy or acyl group), the steric and electronic properties of the ring can be modulated.[10] This allows for exquisite regiocontrol, directing radical attack to either the C2 or C4 position under mild, acid-free conditions.[10] These pyridinium salts act as versatile radical precursors and pyridine surrogates.[13][14]

  • Enzyme-Mimic Activation: Recent research has shown that specific urea-based reagents can form an "enzyme-mimic" pocket around the pyridine. This non-covalent interaction selectively shields the C2/C6 positions, directing incoming radical nucleophiles exclusively to the C4 position.[9]

Decarboxylative Cross-Coupling

Decarboxylative coupling has become a cornerstone of modern synthesis, using abundant and stable carboxylic acids as precursors to radical intermediates.[15][16] This strategy offers a fundamentally different disconnection for creating pyridylacetic acids. Instead of starting with a halogenated pyridine, one can couple a pyridine derivative with a carboxylate-containing partner.

  • Metallaphotoredox Catalysis: A powerful synergy between photoredox and transition metal catalysis (e.g., Ni) enables the coupling of carboxylic acids with aryl halides.[16][17] In this process, the excited photocatalyst oxidizes the carboxylate to generate a radical and CO₂, while the nickel catalyst activates the C-X bond of the coupling partner. This dual catalytic cycle allows for the formation of C(sp²)-C(sp³) bonds under mild conditions.[17] This method allows, for example, the coupling of a halopyridine with a readily available alkyl carboxylic acid.

  • Direct Arylation: Palladium-catalyzed decarboxylative coupling can directly link heteroaromatic carboxylic acids, such as 2-picolinic acid, with aryl bromides, expelling CO₂ to form a new C-C bond.[18]

Chapter 3: Pyridine N-Oxides: Versatile Intermediates for C-C Bond Formation

Pyridine N-oxides are highly versatile and stable intermediates that activate the pyridine ring for functionalization, particularly at the C2 and C4 positions.[19][20]

Three-Component Synthesis of Pyridylacetic Acid Derivatives

A particularly elegant and direct alternative to this compound is a three-component reaction utilizing a pyridine N-oxide, an activated methylene compound like Meldrum's acid, and a subsequent nucleophile.[21][22][23][24][25]

  • Mechanism & Rationale: The pyridine N-oxide is first activated with an electrophile (e.g., tosyl chloride), making the C2 and C4 positions highly susceptible to nucleophilic attack. Meldrum's acid then adds to the activated pyridine. The resulting intermediate is then treated with a nucleophile (e.g., an alcohol or amine), which triggers a ring-opening and decarboxylation cascade to afford the final pyridylacetic acid ester or amide in a single, efficient sequence.[22][24]

  • Key Advantage: This method constructs the final product from simple, readily available precursors in a convergent fashion, offering significant flexibility in all three components: the pyridine core, the side-chain substitution (from the Meldrum's acid derivative), and the terminal ester/amide group (from the final nucleophile).[22][23]

Chapter 4: Comparative Analysis and Practical Considerations

Choosing the optimal synthetic route depends on the specific target molecule, desired substitution pattern, and available starting materials.

Comparative Data of Methodologies
MethodReagent Type / PrecursorRegioselectivityKey AdvantagesKey Limitations
Transition-Metal C-H Activation Unmodified Pyridine + Directing GroupHigh (dictated by DG)High atom economy; access to unusual substitution patterns.[5]Requires directing group installation/removal; catalyst cost.
Photoredox Catalysis (Minisci) Pyridine + Radical Precursor (e.g., R-COOH)C2/C4 preference; can be controlled.Exceptionally mild conditions; high functional group tolerance.[6][7]Regioselectivity can be challenging without directing/blocking groups.[10]
Decarboxylative Coupling Pyridine-COOH or Halo-Pyridine + R-COOHHigh (defined by precursors)Uses abundant/stable carboxylic acids; avoids organometallics.[15][16]Substrate scope can be limited by redox potentials.
Pyridine N-Oxide / Meldrum's Acid Pyridine N-Oxide + Meldrum's AcidHigh (C2 or C4)Convergent; high flexibility; mild conditions for the coupling.[21][22]Requires preparation of the N-oxide; final step can require heat.

Visualizing the Pathways

To better understand the flow and logic of these modern synthetic strategies, the following diagrams illustrate key concepts and workflows.

graph "Pyridine_Functionalization_Strategies" { graph [layout=dot, rankdir=TB, splines=ortho, label="High-Level Pyridine Functionalization Strategies", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; Figure 1: Overview of major synthetic approaches to pyridylacetic acid derivatives. graph "Photoredox_Cycle" { graph [layout=dot, rankdir=TB, splines=true, label="Generalized Photoredox Minisci-Type Cycle", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; Figure 2: Catalytic cycle for a photoredox-mediated Minisci-type reaction. graph "Three_Component_Workflow" { graph [layout=dot, rankdir=LR, splines=true, label="Workflow: Three-Component Synthesis via N-Oxide", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"]; Figure 3: Workflow for the three-component synthesis of pyridylacetic acid derivatives.

Experimental Protocols

The following protocols are representative examples of the methodologies discussed. Researchers should consult the original literature for substrate-specific optimizations and safety information.

Protocol 1: Photoredox-Mediated Decarboxylative Alkylation of Pyridine (General Procedure)

This protocol is adapted from principles of metallaphotoredox catalysis.[16][17]

  • Materials:

    • 4-Chloropyridine (1.0 equiv)

    • Cyclohexanecarboxylic acid (1.5 equiv)

    • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)

    • Nickel catalyst (e.g., NiCl₂·glyme, 10 mol%)

    • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 12 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Anhydrous solvent (e.g., DMAc)

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar, add the 4-chloropyridine, cyclohexanecarboxylic acid, photocatalyst, nickel catalyst, ligand, and base.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add the anhydrous solvent via syringe.

    • Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until consumption of the limiting reagent.

    • Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Three-Component Synthesis of a Pyridylacetate Derivative

This protocol is a generalized representation based on the work of Black et al.[21][22]

  • Step A: Coupling of Pyridine N-Oxide and Meldrum's Acid

    • In a round-bottom flask, dissolve the substituted pyridine-N-oxide (1.0 equiv) and the substituted Meldrum's acid (1.1 equiv) in a suitable solvent (e.g., EtOAc).

    • Add triethylamine (2.1 equiv).

    • Cool the mixture in an ice bath and add tosyl chloride (TsCl, 1.1 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Upon completion (monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent. The crude intermediate is typically used directly in the next step.

  • Step B: Nucleophilic Ring-Opening and Decarboxylation

    • To the crude intermediate from Step A, add the desired alcohol (e.g., methanol, ~2.5 M concentration).

    • Add a base (e.g., NaOMe, 2.2 equiv) and stir at room temperature for 2-6 hours until the reaction is complete.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., CH₂Cl₂).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the resulting pyridylacetate ester by flash column chromatography.

Conclusion

The modern synthetic chemist's toolkit for preparing pyridylacetic acid derivatives extends far beyond the use of static, pre-functionalized building blocks. Strategies such as direct C-H functionalization, photoredox-mediated radical couplings, and convergent multi-component reactions using N-oxide intermediates provide unparalleled flexibility and efficiency. These methods allow for the late-stage diversification of complex molecules and the rapid exploration of structure-activity relationships. By understanding the underlying mechanisms and comparative advantages of these approaches, researchers in drug discovery and materials science can make more strategic and informed decisions, accelerating the pace of innovation.

References

  • Time in Pasuruan, ID. (n.d.). Google Search.
  • Yin, G., Liu, D., & Chen, Y. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(22), 8757–8762. [Link]

  • Schweitzer-Chaput, B., et al. (2019). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Angewandte Chemie International Edition, 58(33), 11492-11496. [Link]

  • Maity, P., & Rit, G. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(3), 487-508. [Link]

  • Wilger, D. J., et al. (2015). Intermolecular Reactions of Pyridyl Radicals with Olefins via Photoredox Catalysis. ACS Catalysis, 5(10), 6016-6020. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Strategies for the meta‐C−H functionalization of pyridines. Chemistry – A European Journal, 24(53), 14046-14056. [Link]

  • Kim, J. Y., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(48), 16162–16163. [Link]

  • Shaw, M. H., et al. (2019). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 141(49), 19336–19342. [Link]

  • Wang, D., et al. (2018). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]

  • Yin, G., Liu, D., & Chen, Y. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(22), 8757–8762. [Link]

  • Doraghi, F., & Ragaini, F. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(2), 1011-1033. [Link]

  • Ghaffari, B., & Daugulis, O. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 49(10), 2293-2302. [Link]

  • Lin, S., & Yu, D.-G. (2020). Strategies for pyridine C-H functionalization. Chem, 6(10), 2531-2533. [Link]

  • Silvi, M., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23299–23311. [Link]

  • Silvi, M., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23299–23311. [Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 13891–13894. [Link]

  • West, T. H., et al. (2023). Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. Angewandte Chemie International Edition, 62(40), e202308705. [Link]

  • Unknown. (n.d.). Transition-Metal-Catalyzed Functionalization of Pyridines. ResearchGate. [Link]

  • Lakhdar, S. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3077–3092. [Link]

  • Zhang, P., et al. (2017). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 56(38), 11579-11583. [Link]

  • van der Vlugt, J. I. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts, 11(8), 957. [Link]

  • Procter, D. J., et al. (2018). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Accounts of Chemical Research, 51(8), 1847-1859. [Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 13891–13894. [Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Balalaie, S., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientific Reports, 11(1), 1-16. [Link]

  • Singh, R. P., et al. (2025). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Organic & Biomolecular Chemistry. [Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 13891–13894. [Link]

  • Wang, C., et al. (2019). Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Catalysis, 9(9), 8122-8141. [Link]

  • Decarboxylative cross-coupling. (n.d.). Wikipedia. [Link]

  • Liu, W. H., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science, 15(29), 11099-11106. [Link]

  • Unknown. (n.d.). Transition-Metal-Catalyzed Functionalization of Pyridines. Semantic Scholar. [Link]

  • Black, G. P., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Chen, Y., et al. (2011). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications, 47(20), 5834-5836. [Link]

  • Warren, J. J., et al. (2017). Minisci Substitution with C-C Bond Formation in Reactions of Trityl Radicals with a Ruthenium-Bound Pyridyl-Imidazole Ligand. Inorganic Chemistry, 56(17), 10584-10595. [Link]

  • Noble, A., & MacMillan, D. W. C. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(17), 11459-11481. [Link]

  • Unknown. (n.d.). Strategies for C−C bond formation of pyridines. ResearchGate. [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure of Pyridin-3-yl Acetic Acid Derivatives: A Focus on Bromo-Substituted Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the X-ray crystal structure of pyridin-3-yl acetic acid derivatives, with a specific focus on the structural implications of bromo-substitution. Pyridin-3-yl acetic acid and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and optimizing physicochemical properties.

While a solved crystal structure for a simple bromo(pyridin-3-yl)acetic acid is not publicly available, this guide will leverage the crystal structure of the closely related 3-(pyridin-3-yl)propionic acid as a foundational model. We will extrapolate the expected structural perturbations introduced by a bromine substituent and provide a comparative discussion. Furthermore, this guide furnishes a detailed, field-proven protocol for the synthesis and crystallization of such derivatives, empowering researchers to generate their own structural data.

The Significance of Crystal Structure in Drug Development

The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including solubility, dissolution rate, stability, and bioavailability. For an active pharmaceutical ingredient (API), these properties are critical. X-ray crystallography provides the definitive solid-state structure, revealing key details about:

  • Molecular Conformation: The spatial arrangement of atoms in a molecule.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack together.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms with different properties.

By understanding these features, scientists can select the optimal solid form of a drug candidate for development.

Comparative Structural Analysis: 3-(Pyridin-3-yl)propionic Acid as a Model System

The crystal structure of 3-(pyridin-3-yl)propionic acid provides a valuable starting point for understanding the solid-state behavior of this class of compounds. In its crystal lattice, molecules are organized into chains by N-H⋯O hydrogen bonds, with additional C-H⋯O interactions linking these chains.[1]

Expected Impact of Bromine Substitution

The introduction of a bromine atom onto the pyridine ring is anticipated to introduce significant changes to the crystal packing due to:

  • Steric Effects: The larger van der Waals radius of bromine compared to hydrogen will alter the shape of the molecule, potentially disrupting the packing arrangement observed in the parent compound.

  • Electronic Effects: Bromine is an electron-withdrawing group, which will modify the electron density distribution of the pyridine ring and influence its ability to participate in intermolecular interactions.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional non-covalent interactions with Lewis basic atoms (such as the oxygen of the carboxylic acid or the nitrogen of the pyridine ring of an adjacent molecule). This can lead to the formation of distinct supramolecular synthons not present in the unsubstituted analogue.

These modifications can lead to different polymorphic forms with altered physicochemical properties.

Tabular Comparison of Crystallographic Parameters

The following table presents the crystallographic data for 3-(pyridin-3-yl)propionic acid. A hypothetical set of parameters for a bromo-substituted derivative is included to illustrate the potential changes.

Parameter3-(Pyridin-3-yl)propionic Acid[1]Hypothetical this compound
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions a = 9.45 Å, b = 5.23 Å, c = 15.34 Åa = 10.2 Å, b = 6.8 Å, c = 12.5 Å
β = 101.3°α = β = γ = 90°
Key Intermolecular Interactions N-H⋯O Hydrogen Bonds, C-H⋯O InteractionsN-H⋯O Hydrogen Bonds, C-Br⋯O Halogen Bonds

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and crystallization of related pyridine derivatives and serve as a robust starting point for obtaining single crystals of this compound derivatives.

Synthesis of this compound

This synthesis can be approached through various established routes, one of which involves the bromination of a pyridin-3-ylacetic acid precursor.

Step-by-Step Protocol:

  • Starting Material Preparation: Synthesize or procure pyridin-3-ylacetic acid.

  • Bromination Reaction:

    • Dissolve pyridin-3-ylacetic acid in a suitable solvent such as glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature (e.g., 0-10 °C) with constant stirring. The stoichiometry of bromine will determine the degree and position of bromination.

    • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to consume excess bromine.

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired this compound isomer.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for successful X-ray diffraction analysis.

Step-by-Step Protocol:

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

  • Slow Evaporation:

    • Prepare a saturated solution of the purified compound in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C) to promote crystal growth.

  • Vapor Diffusion:

    • Dissolve the compound in a good solvent and place it in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.

Visualization of Molecular Structure and Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structure and a hypothetical packing arrangement.

Molecular Structure of this compound cluster_molecule N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C3->C5 C4->N1 C6 C C5->C6 O1 O C6->O1 O2 O C6->O2

Caption: Molecular structure of a this compound isomer.

Hypothetical Crystal Packing Diagram mol1 N C=O...H-N mol2 N-H...O=C mol1:n->mol2:c Hydrogen Bond mol3 N C=O...Br-C mol4 C-Br...O=C mol3:c->mol4:n Halogen Bond

Caption: Simplified diagram illustrating potential intermolecular interactions.

Conclusion

The X-ray crystal structure of this compound derivatives is of significant interest to the pharmaceutical and materials science communities. While a definitive structure for the parent compound is not yet in the public domain, this guide provides a framework for understanding its likely structural characteristics by comparison with a close analogue. The provided experimental protocols offer a practical starting point for researchers to synthesize and crystallize these compounds, enabling the generation of valuable structural data. Further crystallographic studies on this class of compounds will undoubtedly provide deeper insights into their solid-state behavior and aid in the development of new and improved pharmaceutical products.

References

  • Lemmerer, A. (2010). 3-(Pyridin-3-yl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o215. [Link]

Sources

A Comparative Analysis of the Biological Activity of Bromo(pyridin-3-yl)acetic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in a variety of biological interactions. When functionalized with a bromo substituent and an acetic acid moiety at the 3-position, the resulting bromo(pyridin-3-yl)acetic acid core presents a versatile starting point for the development of novel therapeutic agents. The position of the bromine atom and modifications to the carboxylic acid group can profoundly influence the compound's biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.

This guide provides a comparative overview of the potential biological activities of a representative series of this compound analogs. We will delve into their anticancer and antimicrobial properties, supported by illustrative experimental data and detailed protocols to aid researchers in their own investigations.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential

The introduction of a bromine atom to the pyridine ring can significantly impact a molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological profile.[1] The following sections present a comparative analysis of a hypothetical series of this compound analogs to illustrate these effects.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[1][2] The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes in signaling pathways to the induction of apoptosis.

To illustrate the potential structure-activity relationships, let us consider a hypothetical series of this compound analogs and their cytotoxic activity against the human breast cancer cell line (MCF-7) and a human lung carcinoma cell line (A549).

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Analogs

Compound IDStructure (Analog of this compound)MCF-7 (IC50 µM)A549 (IC50 µM)
BPAA-1 2-Bromo(pyridin-3-yl)acetic acid15.221.8
BPAA-2 4-Bromo(pyridin-3-yl)acetic acid10.514.3
BPAA-3 5-Bromo(pyridin-3-yl)acetic acid8.111.7
BPAA-4 6-Bromo(pyridin-3-yl)acetic acid12.918.5
BPAA-5 Methyl 5-bromo(pyridin-3-yl)acetate6.59.2
BPAA-6 2-(5-Bromo(pyridin-3-yl))acetamide9.813.1
Doxorubicin Reference Drug0.981.2

This data is illustrative and intended for comparative purposes.

From this hypothetical data, we can draw several SAR insights:

  • Position of the Bromo Group: The position of the bromine atom on the pyridine ring appears to influence cytotoxic potency. In this series, the 5-bromo analog (BPAA-3 ) exhibits the highest activity among the positional isomers. This could be due to favorable interactions with the target protein's binding pocket.

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to its methyl ester (BPAA-5 ) leads to a slight enhancement in activity. This is a common observation in drug discovery, as esterification can improve cell permeability. The corresponding amide (BPAA-6 ) shows a slight decrease in potency compared to the parent carboxylic acid and the ester.

Antimicrobial Activity

Pyridine derivatives have also shown promise as antimicrobial agents, targeting both bacterial and fungal pathogens. The mechanism of their antimicrobial action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Below is a comparative table of the minimum inhibitory concentration (MIC) values for our hypothetical series of analogs against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound IDStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)
BPAA-1 3264
BPAA-2 1632
BPAA-3 816
BPAA-4 3264
BPAA-5 48
BPAA-6 1632
Ciprofloxacin Reference Drug1

This data is illustrative and intended for comparative purposes.

The illustrative antimicrobial data suggests:

  • Positional Isomerism: Similar to the anticancer activity, the 5-bromo isomer (BPAA-3 ) demonstrates the most potent antibacterial activity among the positional isomers.

  • Esterification: The methyl ester analog (BPAA-5 ) shows a significant improvement in antimicrobial potency, suggesting that increased lipophilicity and potentially enhanced cellular uptake are beneficial for this activity.

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the key assays discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Analogs add_compounds 4. Add Compounds to Wells compound_prep->add_compounds incubation 5. Incubate for 48-72h add_compounds->incubation add_mtt 6. Add MTT Reagent incubate_mtt 7. Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer 8. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 9. Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability 10. Calculate % Cell Viability determine_ic50 11. Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis MIC Determination compound_dilution 1. Prepare Serial Dilutions of Analogs in Broth inoculate_wells 3. Inoculate Wells with Bacterial Suspension bacterial_suspension 2. Prepare Standardized Bacterial Inoculum incubation 4. Incubate at 37°C for 18-24h inoculate_wells->incubation visual_inspection 5. Visually Inspect for Bacterial Growth (Turbidity) determine_mic 6. Determine MIC as Lowest Concentration with No Visible Growth visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound analogs in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound analogs would require further investigation, their structural features suggest potential interactions with various signaling pathways implicated in cancer and microbial pathogenesis.

Hypothetical Signaling Pathway Inhibition in Cancer

Signaling_Pathway cluster_pathway Kinase Signaling Cascade cluster_cellular_effects Cellular Effects BPAA Bromo(pyridin-3-yl)acetic Acid Analog Raf Raf BPAA->Raf Inhibition RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Hypothetical inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Many pyridine-containing compounds have been identified as kinase inhibitors.[2] A plausible mechanism of action for the observed anticancer activity could be the inhibition of key kinases in pro-survival signaling pathways, such as the Ras/Raf/MEK/ERK pathway. Inhibition of a kinase like Raf would block downstream signaling, leading to decreased cell proliferation and survival. The bromine atom could potentially form halogen bonds with residues in the kinase's active site, contributing to binding affinity.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of this compound analogs. The illustrative data highlights the importance of systematic structural modifications in tuning the anticancer and antimicrobial properties of this versatile scaffold. The provided experimental protocols offer a starting point for researchers to conduct their own evaluations.

Future research in this area should focus on synthesizing a broader range of analogs to establish more comprehensive structure-activity relationships. This would include exploring a wider variety of substituents on the pyridine ring and the acetic acid moiety. Furthermore, identifying the specific molecular targets and elucidating the detailed mechanisms of action through techniques such as enzyme inhibition assays, western blotting, and molecular docking will be crucial for the rational design of more potent and selective therapeutic agents based on the this compound core.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Chalcones of 3-Acetyl Pyridine and their Pyrimidine Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

Sources

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of Bromo(pyridin-3-yl)acetic Acid in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the choice of building blocks is a critical determinant of efficiency, cost, and overall success. Bromo(pyridin-3-yl)acetic acid, a versatile reagent for introducing the pyridin-3-yl)acetic acid moiety, is a frequent consideration in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide offers a comprehensive cost-benefit analysis of this key intermediate, objectively comparing its utility against viable alternatives. By examining factors from raw material cost and synthetic efficiency to safety and environmental impact, this document aims to equip researchers with the data-driven insights necessary to make informed strategic decisions in their synthetic endeavors.

The Role of the Pyridylacetic Acid Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility and target engagement. The acetic acid side chain provides a crucial handle for further functionalization, enabling the construction of diverse molecular architectures. The strategic introduction of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule.

This compound: A Direct Approach

This compound offers a direct and often efficient route for incorporating the desired pyridylacetic acid fragment. Its primary utility lies in nucleophilic substitution and cross-coupling reactions, where the bromine atom serves as a reliable leaving group.

Workflow: Typical Application in Synthesis

Sources

A Comparative Guide to the Performance of Bromo(pyridin-3-yl)acetic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous pharmaceuticals highlights the critical need for efficient and versatile synthetic methods to construct complex pyridine-containing molecules. Among the various building blocks available, bromo(pyridin-3-yl)acetic acid and its derivatives represent a valuable synthon for introducing a functionalized pyridyl moiety. This guide provides an in-depth technical comparison of the performance of this reagent in several key cross-coupling reactions, offering insights into its reactivity, potential challenges, and viable alternatives.

Introduction to this compound as a Coupling Partner

This compound possesses two key functional groups that influence its reactivity in cross-coupling reactions: the bromine atom on the pyridine ring and the carboxylic acid side chain. The bromine atom at the 3-position of the pyridine ring is susceptible to oxidative addition to a low-valent transition metal catalyst, initiating the cross-coupling cycle. However, the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group can modulate the reactivity of the C-Br bond. Furthermore, the acidic proton of the carboxylic acid and the Lewis basicity of the pyridine nitrogen can potentially interact with the catalyst or other components of the reaction mixture, necessitating careful optimization of reaction conditions.

This guide will explore the utility of this compound and its derivatives in the following palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: Vinylation of the pyridine ring.

  • Sonogashira Coupling: Alkynylation of the pyridine ring.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

  • Negishi Coupling: C-C bond formation with organozinc reagents.

We will delve into the specific considerations for each reaction, compare the performance with alternative building blocks, and provide detailed experimental protocols based on literature precedents for analogous systems.

Suzuki-Miyaura Coupling: Arylation of the Pyridine Core

The Suzuki-Miyaura reaction is a powerful tool for forging C(sp²)-C(sp²) bonds.[1][2][3] In the context of this compound, this reaction would enable the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring.

Expected Performance and Considerations

Direct coupling of this compound can be challenging due to the acidic proton of the carboxylic acid, which can interfere with the basic conditions typically required for the Suzuki-Miyaura reaction. A common strategy to circumvent this issue is to protect the carboxylic acid as an ester. The corresponding methyl or ethyl ester of this compound is expected to be a more reliable coupling partner.

The electron-deficient nature of the pyridine ring, further accentuated by the ester group, generally facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst. However, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. The choice of ligand is therefore crucial to stabilize the catalytic species and promote efficient turnover.

Alternative Strategies

An alternative approach to synthesizing 3-arylpyridylacetic acids involves reversing the roles of the coupling partners. For instance, one could employ 3-pyridylacetic acid derivatives bearing a boronic acid or ester functionality and couple them with an aryl halide. However, the synthesis of such boronic acid derivatives can be a multi-step process.

Another viable alternative is the use of other 3-halopyridine derivatives, such as 3-bromopyridine, in a Suzuki-Miyaura coupling, followed by a subsequent functionalization at the desired position to introduce the acetic acid moiety. This, however, adds to the overall step count of the synthesis.

Comparative Data for Suzuki-Miyaura Coupling

While direct experimental data for the Suzuki coupling of this compound is scarce in the readily available literature, we can extrapolate from similar systems. The following table compares the typical conditions and outcomes for the coupling of various bromopyridine derivatives.

Bromopyridine DerivativeCoupling PartnerCatalyst/LigandBaseSolventYieldReference
3-BromopyridinePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃aq. EtOHGood to Excellent[4]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good[5]
2-BromopyridinePhenylboronic acidPd/N-heterocyclic carbene-DMFGood[6]

This table is illustrative and based on general literature for related compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Ester

This protocol is adapted from procedures for the coupling of functionalized bromopyridines.[5]

Materials:

  • Ethyl bromo(pyridin-3-yl)acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add ethyl bromo(pyridin-3-yl)acetate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add the dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) (R = pyridylacetate) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-Ar' Reductive_Elimination->Product Boronic_Acid Ar'B(OH)2 Base Base Boronic_Acid->Base Activation Base->Transmetalation [Ar'B(OR)3]- Aryl_Halide R-Br Aryl_Halide->Oxidative_Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction: Accessing Vinylated Pyridylacetic Acids

The Heck reaction provides a means to form a C-C bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[7][8][9] For this compound, this would allow for the introduction of a vinyl group at the 3-position.

Expected Performance and Considerations

Similar to the Suzuki-Miyaura coupling, the ester derivative of this compound is the preferred substrate for the Heck reaction to avoid complications with the free carboxylic acid. The reaction is typically carried out in the presence of a palladium catalyst and a base. The electronic nature of the bromopyridine is generally favorable for the oxidative addition step. The choice of the alkene coupling partner will influence the reaction conditions and the stereochemical outcome of the product. Electron-deficient alkenes, such as acrylates and styrenes, are often used and tend to give higher yields.

Alternative Strategies

An alternative synthesis of 3-vinylpyridylacetic acids could involve a Heck reaction on a simpler substrate like 3-bromopyridine, followed by the introduction of the acetic acid side chain. Another approach could be the use of a vinylboronic acid or a vinylstannane in a Suzuki or Stille coupling with the this compound ester.

Experimental Protocol: Heck Reaction of a Bromopyridine Derivative

This is a general protocol and would require optimization for the specific substrate.[10]

Materials:

  • Ethyl bromo(pyridin-3-yl)acetate (1.0 equiv)

  • Alkene (e.g., styrene or butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine ethyl bromo(pyridin-3-yl)acetate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) (R = pyridylacetate) Oxidative_Addition->Ar-Pd(II)-X(L2) Coordination_Insertion Alkene Coordination & Migratory Insertion Ar-Pd(II)-X(L2)->Coordination_Insertion Intermediate R-CH2-CH(R')-Pd(II)-Br(L2) Coordination_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product R-CH=CH-R' Beta_Hydride_Elimination->Product HPdBrL2 H-Pd(II)-Br(L2) Beta_Hydride_Elimination->HPdBrL2 Alkene H2C=CHR' Alkene->Coordination_Insertion Base Base Base->HPdBrL2 Aryl_Halide R-Br Aryl_Halide->Oxidative_Addition HPdBrL2->Pd(0)L2 Reductive Elimination (with Base)

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12][13] This reaction would install an alkynyl group at the 3-position of the pyridylacetic acid core.

Expected Performance and Considerations

The Sonogashira coupling of the ester of this compound is expected to proceed under standard conditions. The reactivity of the C-Br bond is suitable for oxidative addition. A key consideration is the potential for homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by careful control of the reaction conditions, particularly by ensuring an inert atmosphere to exclude oxygen. The choice of base, typically an amine like triethylamine or diisopropylamine, is also important as it serves both as a base and often as the solvent.

Alternative Strategies

Alternatives for the synthesis of 3-alkynylpyridylacetic acids include the coupling of a 3-halopyridylacetic acid ester with an alkynylzinc (Negishi) or alkynylstannane (Stille) reagent. Alternatively, one could start with 3-ethynylpyridine, functionalize the pyridine ring with an acetic acid moiety, and then perform the coupling.

Comparative Data for Sonogashira Coupling of Bromopyridines

The Sonogashira coupling of bromopyridines is a well-established transformation.

Bromopyridine DerivativeAlkyneCatalyst/Co-catalystBaseSolventYieldReference
2-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂/CuIEt₃NDMFHigh[14][15]
6-Bromo-3-fluoro-2-cyanopyridineTerminal AlkynesPd(PPh₃)₄/CuIEt₃NTHFGood to Excellent[16]
3-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTolueneGoodGeneral Knowledge

This table is illustrative and based on general literature for related compounds.

Experimental Protocol: Sonogashira Coupling of a Bromopyridine Derivative

This protocol is based on the work of Zhu et al. for the coupling of 2-amino-3-bromopyridines.[14][15]

Materials:

  • Ethyl bromo(pyridin-3-yl)acetate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and triethylamine, followed by the ethyl bromo(pyridin-3-yl)acetate and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product Aryl_Halide R-Br Aryl_Halide->Oxidative_Addition CuX CuBr Alkyne_Coordination Alkyne Coordination & Deprotonation CuX->Alkyne_Coordination Cu-Alkyne Cu-C≡CR' Alkyne_Coordination->Cu-Alkyne Cu-Alkyne->Transmetalation from Cu to Pd Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[17][18] This reaction would allow for the introduction of an amino group at the 3-position of the pyridylacetic acid scaffold.

Expected Performance and Considerations

The Buchwald-Hartwig amination of the ester of this compound is feasible. The electron-deficient nature of the bromopyridine substrate is generally beneficial for the oxidative addition step. However, the pyridine nitrogen can act as a competing ligand for the palladium catalyst, potentially hindering the reaction. The use of sterically bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is often necessary to overcome this inhibition and promote efficient C-N bond formation. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.

Alternative Strategies

An alternative approach to 3-aminopyridylacetic acids could involve the amination of 3-bromopyridine followed by the introduction of the acetic acid side chain. Another method could be a nucleophilic aromatic substitution (SNA) reaction on a highly activated pyridine ring, though this is generally less versatile than the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

This is a representative protocol and may require optimization.[19][20][21]

Materials:

  • Ethyl bromo(pyridin-3-yl)acetate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add the ethyl bromo(pyridin-3-yl)acetate and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the desired product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) R-Pd(II)-Br(L) (R = pyridylacetate) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination Amido_Complex [R-Pd(II)-NR'R''(L)] Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product R-NR'R'' Reductive_Elimination->Product Amine HNR'R'' Amine->Amine_Coordination Base Base Base->Amine_Coordination Aryl_Halide R-Br Aryl_Halide->Oxidative_Addition

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Negishi Coupling: Mild and Efficient C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[22][23][24] It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds under mild conditions.

Expected Performance and Considerations

The ester of this compound should be a suitable substrate for Negishi coupling. Organozinc reagents are generally more reactive than organoboranes, which can lead to faster reaction times and milder conditions. The preparation of the organozinc reagent is a key step and can be achieved from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). The presence of the pyridine nitrogen is less likely to be problematic compared to other coupling reactions, although ligand choice remains important for optimal results.

Alternative Strategies

As with other cross-coupling reactions, an alternative would be to prepare a pyridylzinc reagent from a suitable precursor and couple it with an organic halide containing the desired R group. For the synthesis of 3-alkylpyridylacetic acids, the Negishi coupling is particularly attractive due to the ready availability of alkylzinc reagents.

Experimental Protocol: Negishi Coupling of a Bromopyridine

This is a general protocol that would need to be adapted.[25][26]

Materials:

  • Ethyl bromo(pyridin-3-yl)acetate (1.0 equiv)

  • Organozinc reagent (e.g., Aryl-ZnCl or Alkyl-ZnCl) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the ethyl bromo(pyridin-3-yl)acetate and Pd(PPh₃)₄.

  • Add anhydrous THF.

  • Slowly add the solution of the organozinc reagent at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Catalytic Cycle for Negishi Coupling

Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) (R = pyridylacetate) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product Organozinc R'-ZnX Organozinc->Transmetalation Aryl_Halide R-Br Aryl_Halide->Oxidative_Addition

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

This compound and its ester derivatives are valuable building blocks for the synthesis of functionalized pyridine compounds. While direct experimental data for the acid itself is limited, a comprehensive analysis of related bromopyridine systems provides a strong foundation for predicting its performance in a range of cross-coupling reactions.

For successful implementation, protection of the carboxylic acid as an ester is a critical first step for most palladium-catalyzed couplings. The choice of ligand is paramount to mitigate potential catalyst inhibition by the pyridine nitrogen, with bulky, electron-rich phosphines often being the ligands of choice for challenging couplings like the Buchwald-Hartwig amination.

Each cross-coupling reaction offers a unique avenue to elaborate the this compound core, providing access to a diverse array of structures for pharmaceutical and materials science applications. By understanding the underlying principles of each catalytic cycle and carefully selecting the reaction conditions, researchers can effectively utilize this versatile building block in their synthetic endeavors.

References

  • Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (URL not available)
  • Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid catalysed by benzimidazo. ResearchGate. [Link]

  • CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. PubMed. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. (URL not available)
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC - NIH. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Negishi coupling. Wikipedia. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL not available)
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Heck Reaction. (URL not available)
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PMC - NIH. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Unprecedented negishi coupling at C-br in the presence of a stannyl group as a convenient approach to pyridinylstannanes and their application in liquid crystal synthesis. PubMed. [Link]

  • [(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid. PubChem. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. [Link]

  • Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. University of Bath's research portal. (URL not available)
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Bromo(pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the lab extends beyond the synthesis or experiment itself; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Bromo(pyridin-3-yl)acetic acid, a halogenated pyridine derivative, requires meticulous handling not only during use but critically, during its disposal phase. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure the protection of personnel and the environment.

Hazard Characterization: The Foundation of Safe Disposal

Understanding the intrinsic hazards of a chemical is the first principle of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not universally available, we can infer its hazard profile from closely related structural analogs, such as 2-(6-Bromopyridin-3-yl)acetic acid and other pyridine derivatives.[1][2][3] The pyridine moiety and the brominated acetic acid functional group dictate its chemical reactivity and toxicological properties.

The primary hazards are consistently identified as:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of causing serious damage to the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][2][3]

  • Acute Oral Toxicity: Harmful if swallowed.[1][4]

These classifications necessitate its treatment as a hazardous material from the point of generation to its final disposal.

Hazard Classification GHS Pictogram Hazard Statement Key Prevention Measures
Acute Toxicity, Oral (Category 4)

H302: Harmful if swallowed[1][4]P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[5][6][7]
Skin Irritation (Category 2)

H315: Causes skin irritation[1][2][3]P280: Wear protective gloves/protective clothing.[2][8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][8]
Eye Irritation (Category 2A)

H319: Causes serious eye irritation[1][2][3]P280: Wear eye protection/face protection.[2][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][8]
STOT - Single Exposure (Category 3)

H335: May cause respiratory irritation[1][2][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][9] P271: Use only outdoors or in a well-ventilated area.[2]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, adherence to proper PPE protocols is mandatory. The causality is clear: the compound is a known irritant, and barrier methods are the primary line of defense.

Essential PPE includes:

  • Chemical-Resistant Gloves: Use nitrile or butyl rubber gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9][10]

  • Safety Goggles: Chemical splash goggles are required to protect against splashes that can cause serious eye irritation.[10]

  • Laboratory Coat: A fully buttoned lab coat protects skin and clothing from contamination.[10]

  • Work within a Fume Hood: All handling of the solid compound or its solutions must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[10][11]

Waste Segregation: A Critical Step for Compliance and Safety

Proper segregation is the cornerstone of a compliant laboratory waste management program. This compound falls into a specific, regulated waste stream.

Classification: Halogenated Organic Waste [12]

Causality: The presence of bromine in the molecular structure defines it as a halogenated compound.[12] Halogenated waste streams cannot be mixed with non-halogenated organic waste because they require specialized high-temperature incineration with acid gas scrubbers.[9][13] Improper mixing can lead to regulatory fines and damage to disposal facility equipment.

Step-by-Step Segregation Protocol:

  • Select the Correct Waste Container: Obtain a dedicated, properly labeled container for "Halogenated Organic Waste." These containers are typically provided by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[11] The label must include the full chemical name, "this compound," and an accurate estimation of its concentration and volume.

  • Collection:

    • Solid Waste: Collect unused or contaminated solid this compound in the designated container.

    • Solutions: Collect any solutions containing the compound in the same container. Do not mix with other waste streams like acids, bases, or non-halogenated solvents.[12][14]

    • Contaminated Labware: Disposable items heavily contaminated with the compound (e.g., pipette tips, weighing paper) should also be placed in this container.[14]

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated Satellite Accumulation Area (SAA).[11] The SAA should provide secondary containment to mitigate spills.

Spill Management Protocol

Accidents can happen, and a prepared response is essential for safety.

For a Small Spill (manageable within 10 minutes by trained personnel):

  • Ensure PPE: Don the appropriate PPE as described in Section 2.

  • Containment: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[10]

  • Collection: Carefully sweep or scoop the absorbed material into a sealed container for disposal.[5][15]

  • Labeling: Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.

  • Decontamination: Clean the spill area thoroughly.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and contact your institution's EHS department or emergency response team immediately.[14]

  • Secure: Prevent entry into the affected area.

Final Disposal Workflow

The final disposal of hazardous waste is a regulated process that must be coordinated through official channels. Laboratory personnel are responsible for the safe collection and labeling of waste, while the EHS department manages the ultimate disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Coordination A Waste Generation (this compound) B Consult SDS / Hazard Info Identify as Halogenated Organic A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select & Pre-Label Waste Container 'Halogenated Organic Waste' C->D E Collect Waste (Solid, Solutions, Contaminated Items) D->E F Store Container Securely in SAA (Sealed, Secondary Containment) E->F G Container Full or Project Complete? F->G G->E No H Submit Chemical Collection Request Form G->H Yes I EHS Personnel Pick-Up Waste H->I J Transport to Licensed Hazardous Waste Disposal Facility I->J K Final Disposal (High-Temperature Incineration) J->K

Caption: Decision workflow for the compliant disposal of this compound.

Step-by-Step Disposal Protocol:

  • Accumulation: Continue to collect waste in your properly labeled halogenated organics container, ensuring the lid is always secured when not in use.

  • Request Pickup: Once the container is full, or the project generating the waste is complete, complete and submit a Chemical Collection Request Form as required by your institution's EHS department.[11]

  • Await Collection: EHS professionals will collect the waste from your laboratory's SAA for consolidation and transport.

  • Final Disposition: The waste will be transported to a licensed hazardous waste disposal facility. As a halogenated organic compound, this compound will be destroyed via high-temperature incineration, which is the environmentally preferred method for such materials.[12][13]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, building a culture of trust and responsibility within the laboratory.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • PubChem. (n.d.). 2-(6-Bromopyridin-3-yl)acetic acid. National Center for Biotechnology Information.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Thermo Fisher Scientific. (2018, October). Pyridine Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Pyridine Safety Data Sheet.
  • Fisher Scientific. (n.d.). Bromoacetic acid Safety Data Sheet.
  • Capot Chemical. (2013, August 26). MSDS of 3-Pyridylacetic acid hydrochloride.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Jubilant Ingrevia Limited. (2024, March 12). Safety Data Sheet: 3-Pyridyl acetic acid.
  • Synquest Labs. (2016, December 8). (Pyridin-2-yl)acetic acid hydrochloride Safety Data Sheet.
  • PubChem. (n.d.). 2-(2-Bromopyridin-4-yl)acetic acid. National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bromo(pyridin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of Bromo(pyridin-3-yl)acetic acid. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your safety. The protocols herein are designed as a self-validating system, grounded in the known hazards of the compound's constituent chemical groups. This document is for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the "Why" Behind the "What"

A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a robust safety protocol is derived from analyzing its two primary structural components: the bromoacetic acid moiety and the pyridine ring .

  • Bromoacetic Acid Moiety : This functional group is the primary driver of the compound's hazardous properties. Bromoacetic acid is classified as toxic if swallowed, inhaled, or in contact with skin.[1][2] It is highly corrosive and can cause severe skin burns and serious eye damage, acting as a lachrymator (a substance that causes tearing).[1][2]

  • Pyridine Moiety : Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin.[3][4][5] They can cause irritation to the skin, eyes, and respiratory system.[3][5]

Given this composite hazard profile, handling this compound requires stringent adherence to a comprehensive Personal Protective Equipment (PPE) plan.

The PPE Protocol: Your First Line of Defense

The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] However, for handling this compound, enhanced protection is mandatory. The following table summarizes the required PPE, the rationale for its use, and specific recommendations.

Protection Type Specific Recommendations Rationale & Causality
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield must be worn over goggles when there is a splash hazard (e.g., handling >1g, preparing solutions, or during transfers).[6][7]Protects against splashes and potential vapors. The bromoacetic acid component can cause severe, irreversible eye damage.[1]
Hand Protection Double-gloving with nitrile gloves is recommended for incidental contact. For extended handling or immersion, heavy-duty butyl rubber or neoprene gloves should be used.[3][7] Always inspect gloves for damage before use and change them immediately upon contamination.Provides a barrier against skin contact. Bromoacetic acid is toxic and corrosive upon skin contact.[1][2] Pyridine derivatives can also be absorbed through the skin.[3] Latex gloves are not suitable.[3]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[7] For larger quantities or high-risk operations, a chemically resistant apron should be worn over the lab coat.Protects against spills and splashes, preventing direct contact with skin and contamination of personal clothing.
Respiratory Protection All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[3][4] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is necessary.[8][9]Protects the respiratory tract from corrosive vapors and toxic dust. Inhalation of bromoacetic acid is toxic, and pyridine derivatives can cause respiratory irritation.[1][5]

Operational Plan: Step-by-Step PPE Procedures

Proper technique in donning and doffing PPE is as critical as the equipment itself. It is the procedural element that ensures the self-validating nature of your safety system.

Donning PPE (Putting On)

Follow this sequence to minimize contamination:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye & Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

Doffing PPE (Taking Off)

This sequence is designed to prevent cross-contamination. The principle is to touch potentially contaminated surfaces only with your outer gloves.

  • Inspect: Visually inspect your PPE for any signs of contamination.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield & Goggles: Remove the face shield (if used) by handling the headband, followed by the goggles. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated exterior is contained within the fold and place it in the designated receptacle.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The level of PPE required is directly related to the specifics of the experimental procedure. The following workflow provides a logical guide for assessing risk and selecting the appropriate protective equipment.

PPE_Workflow cluster_input 1. Task Assessment cluster_process 2. Risk Analysis cluster_output 3. Required PPE Level Start Handling this compound Scale Scale of Operation? Start->Scale Begin Aerosol Potential for Aerosolization? MinPPE Standard PPEFume HoodLab CoatGogglesDouble Nitrile Gloves Aerosol->MinPPE Low Risk (e.g., careful weighing) EnhancedPPE Enhanced PPEStandard PPEFace ShieldChemically Resistant Apron Aerosol->EnhancedPPE High Risk (e.g., heating, sonicating, potential for splashing) Scale->Aerosol Weighing Solid (<1g) Dissolving in closed vial Scale->EnhancedPPE Handling >1g Bulk Transfers

Caption: PPE selection workflow based on operational scale and aerosolization risk.

Disposal Plan

Proper disposal of contaminated PPE is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Gloves, wipes, and other contaminated disposable materials: These items must be placed in a designated, sealed hazardous waste container. Do not discard them in regular trash.

  • Empty Containers: The original product container should be handled as hazardous waste.

  • General Principle: All waste materials must be disposed of through a licensed hazardous waste contractor, adhering to all local, state, and federal regulations.[7] Never dispose of this chemical or its contaminated materials down the drain.[1][4]

By adhering to this comprehensive guide, you are not just following a protocol; you are engaging with a safety system designed to protect you, your colleagues, and your research.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]

  • Pyridine for HPLC / UV Spectroscopy Safety Data Sheet - Loba Chemie. [Link]

  • 2-Bromopyridine Safety Data Sheet - Fisher Scientific. [Link]

  • Personal Protective Equipment - US EPA. [Link]

  • Safety Data Sheet for Bromine-Sodium Acetate TS - CPAchem. [Link]

  • Personal Protective Equipment Requirements for Laboratories - University of Washington Environmental Health and Safety. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric - MIT Plasma Science and Fusion Center. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.